molecular formula C22H23ClN6OS B1665635 AG-205 CAS No. 1375078-57-1

AG-205

カタログ番号: B1665635
CAS番号: 1375078-57-1
分子量: 455.0 g/mol
InChIキー: GJNBAISSZRNGTM-UYAOXDASSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

a progesterone receptor membrane component 1 antagonist, ablates progesterone's ability to block oxidative stress-induced apoptosis of human granulosa/luteal cells

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

1375078-57-1

分子式

C22H23ClN6OS

分子量

455.0 g/mol

IUPAC名

1-[(4aR,9bS)-2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl]-2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylethanone

InChI

InChI=1S/C22H23ClN6OS/c1-14-3-8-19-17(11-14)18-12-27(2)10-9-20(18)28(19)21(30)13-31-22-24-25-26-29(22)16-6-4-15(23)5-7-16/h3-8,11,18,20H,9-10,12-13H2,1-2H3/t18-,20-/m1/s1

InChIキー

GJNBAISSZRNGTM-UYAOXDASSA-N

異性体SMILES

CC1=CC2=C(C=C1)N([C@H]3[C@@H]2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl

正規SMILES

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC=C(C=C5)Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

AG 205
cis-2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido(4,3-b)indol-5-yl)-ethanone, cis-5-(((1-(4-chlorophenyl)-1H-tetraazol-5-yl)sulfanyl)acetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido(4,3-b)indole

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to AG-205 in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

Dual Identities of AG-205: A Comprehensive Analysis for Researchers

The designation this compound in scientific literature refers to two distinct small molecules with disparate biological activities. This guide provides a detailed technical overview of each compound, tailored for researchers, scientists, and drug development professionals. The information is segregated to prevent ambiguity, with a focus on quantitative data, experimental methodologies, and visual representations of their mechanisms of action.

Part 1: this compound - The Antibacterial Agent Targeting FabK

This compound, in the context of antibacterial research, is a potent inhibitor of FabK, an enoyl-acyl carrier protein (ACP) reductase found in Streptococcus pneumoniae. This enzyme is a critical component of the bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival. The inhibition of this pathway disrupts the integrity of the bacterial cell membrane, leading to a bacteriostatic effect.

Quantitative Data

The following tables summarize the inhibitory and antibacterial activity of this compound against FabK and S. pneumoniae.

Parameter Value Target Reference
IC501.5 µMS. pneumoniae FabK[1]
IC502.2 µMMutant FabK (from strain KU197)[1]

Table 1: In Vitro Inhibitory Activity of this compound.

S. pneumoniae Strains MIC (µg/mL) Reference
Most clinical isolates1 to 8[1]
6 out of 30 clinical isolates>16[1]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound.

Experimental Protocols

Macromolecular Synthesis Assay

This assay is employed to determine the specific cellular pathway targeted by an antimicrobial agent.[2]

  • Cell Culture: Streptococcus pneumoniae IP692 is grown to the exponential phase in Brain Heart Infusion (BHI) broth.

  • Compound Addition: this compound is added to the cell culture.

  • Radiolabeling: Radiolabeled precursors for various macromolecules are added to the culture. These include:

    • [2-¹⁴C]thymidine for DNA synthesis

    • [U-¹⁴C]uridine for RNA synthesis

    • L-[4,5-³H]leucine for protein synthesis

    • [2-¹⁴C]acetic acid for lipid synthesis

    • N-acetyl-d-[1-¹⁴C]glucosamine for cell wall synthesis

  • Incubation and Precipitation: After a 60-minute incubation, a portion of the cell suspension is transferred to 10% trichloroacetic acid (TCA) to precipitate the macromolecules.

  • Quantification: The precipitate is collected on a GF/C glass filter, and the radioactivity is measured using a liquid scintillation counter. A selective decrease in the incorporation of a specific radiolabeled precursor indicates the targeted pathway. For this compound, a dose-dependent inhibition of [2-¹⁴C]acetic acid incorporation was observed, signifying the inhibition of lipid biosynthesis.[1]

Signaling Pathways and Mechanisms

Bacterial Fatty Acid Synthesis (FAS-II) Pathway and Inhibition by this compound

The FAS-II pathway is responsible for the elongation of fatty acid chains in bacteria. FabK catalyzes the final, rate-limiting reduction step in each elongation cycle. This compound specifically binds to and inhibits FabK, thereby halting fatty acid synthesis.

FASII_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle Acetyl-CoA Acetyl-CoA Malonyl-ACP Malonyl-ACP Acetyl-CoA->Malonyl-ACP FabD Acetoacetyl-ACP Acetoacetyl-ACP Malonyl-ACP->Acetoacetyl-ACP FabH β-hydroxyacyl-ACP β-hydroxyacyl-ACP Acetoacetyl-ACP->β-hydroxyacyl-ACP FabG trans-2-enoyl-ACP trans-2-enoyl-ACP β-hydroxyacyl-ACP->trans-2-enoyl-ACP FabZ Acyl-ACP Acyl-ACP trans-2-enoyl-ACP->Acyl-ACP FabK Membrane Lipids Membrane Lipids Acyl-ACP->Membrane Lipids AG205 AG205 FabK FabK AG205->FabK Inhibition

Bacterial Fatty Acid Synthesis Pathway Inhibition by this compound.

Part 2: this compound - The PGRMC1 Ligand and Putative Anticancer Agent

In the realm of cancer research, this compound has been investigated as a ligand and inhibitor of the Progesterone Receptor Membrane Component 1 (PGRMC1). PGRMC1 is a heme-binding protein implicated in tumorigenesis, promoting cell proliferation, migration, and resistance to apoptosis.[3][4] However, recent studies have revealed that this compound is not specific to PGRMC1 and exhibits significant off-target effects.

Quantitative Data

The following table summarizes the effects of this compound on various cancer cell lines.

Cell Line Effect Concentration Reference
ZR-75-1 (ER-positive breast cancer)Apoptosis Induction50 µM[5]
MDA-MB-468 (Triple-negative breast cancer)Apoptosis Induction50 µM[5]
ZR-75-1G1-phase cell cycle arrest50 µM[5]
MDA-MB-468G1-phase cell cycle arrest50 µM[5]
A549 (Non-small cell lung cancer)Decreased cell viability20 µM[6]
MDA-MB-468Decreased cell viability20 µM[6]
SMKT-R3 (Renal cancer)Inhibition of sulfatide synthesislow µM[7]
CHO cellsInhibition of galactosylceramide synthesislow µM[7]

Table 3: In Vitro Effects of this compound on Cancer Cell Lines.

Experimental Protocols

Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the invasive capacity of cancer cells through an extracellular matrix.[8][9]

  • Chamber Preparation: A microporous membrane insert (e.g., 8.0 µm pore size) is coated with a basement membrane matrix, such as Matrigel, and placed in a well of a 24-well plate.

  • Cell Seeding: Cancer cells, pre-treated with this compound or a vehicle control, are seeded into the upper compartment of the insert in serum-free medium.

  • Chemoattractant: The lower chamber contains a chemoattractant, such as fetal bovine serum.

  • Incubation: The plate is incubated for a sufficient period (e.g., 24 hours) to allow for cell invasion.

  • Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. A reduction in the number of stained cells in the this compound-treated group compared to the control indicates inhibition of invasion.

Signaling Pathways and Mechanisms

PGRMC1-Mediated Tumorigenesis

PGRMC1 is thought to promote cancer by interacting with and stabilizing various proteins, including the epidermal growth factor receptor (EGFR), and by influencing pathways that lead to increased cell proliferation and survival.[10][11]

PGRMC1_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects PGRMC1 PGRMC1 EGFR EGFR PGRMC1->EGFR Stabilization Migration Migration PGRMC1->Migration Apoptosis Resistance Apoptosis Resistance PGRMC1->Apoptosis Resistance Proliferation Proliferation EGFR->Proliferation AG205 AG205 AG205->PGRMC1 Putative Inhibition

Proposed PGRMC1-Mediated Signaling in Tumorigenesis.

Off-Target Effects of this compound

Recent evidence indicates that this compound is not a specific inhibitor of PGRMC1.[7] It has been shown to directly inhibit UDP-galactose: ceramide galactosyltransferase (CGT), an enzyme involved in the synthesis of galactosylceramide and sulfatide, which are important components of myelin and are implicated in various cellular processes.[7][12] This inhibition occurs independently of PGRMC1 expression.

Off_Target_Pathway UDP-galactose UDP-galactose CGT UDP-galactose: ceramide galactosyltransferase UDP-galactose->CGT Ceramide Ceramide Ceramide->CGT Galactosylceramide Galactosylceramide CGT->Galactosylceramide Sulfatide Sulfatide Galactosylceramide->Sulfatide CST AG205 AG205 AG205->CGT Inhibition

Inhibition of Galactosylceramide Synthesis by this compound.
Conclusion and Future Directions

The dual identity of this compound necessitates careful consideration by researchers. As an inhibitor of bacterial FabK, it represents a potential lead for the development of novel antibiotics against Streptococcus pneumoniae. However, its instability in the presence of blood presents a significant hurdle for in vivo applications.[1]

In the context of cancer research, the initial promise of this compound as a specific PGRMC1 inhibitor has been challenged by the discovery of its off-target effects.[7] While it demonstrates anti-proliferative and pro-apoptotic activity in various cancer cell lines, these effects may not be solely attributable to PGRMC1 inhibition. Future research should focus on elucidating the full spectrum of its molecular targets to better understand its mechanism of action and to assess its therapeutic potential accurately. The use of this compound as a specific pharmacological tool to probe PGRMC1 function should be approached with caution, and its effects should be interpreted in light of its known off-target activities.

References

AG-205 as a PGRMC1 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AG-205 is a widely utilized small molecule inhibitor historically attributed to targeting Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1), a heme-binding protein implicated in a multitude of cellular processes including cholesterol metabolism, steroidogenesis, and cancer progression. This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, effects on cellular pathways, and quantitative data from key experimental findings. Notably, this guide also addresses the emerging evidence that challenges the specificity of this compound for PGRMC1, highlighting its off-target effects and urging cautious interpretation of experimental outcomes. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts in this area.

Introduction to PGRMC1 and this compound

Progesterone Receptor Membrane Component 1 (PGRMC1) is a versatile protein with roles in steroid signaling, cytochrome P450 activation, and drug binding.[1] Its dysregulation is associated with various pathologies, particularly cancer, where it is often upregulated and contributes to cell survival and resistance to damage.[1][2] This has made PGRMC1 an attractive therapeutic target.

This compound was identified as a potent inhibitor of PGRMC1 and has been instrumental in elucidating PGRMC1's functions.[3][4] It is a small molecule that has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5][6] However, recent studies have brought the specificity of this compound into question, demonstrating that some of its effects are independent of PGRMC1.[7][8][9]

Mechanism of Action and Cellular Effects

This compound is reported to act as an antagonist of PGRMC1.[10][11] Its proposed mechanism involves competing with heme for the cytochrome b5/heme-binding domain of PGRMC1, which disrupts the formation of PGRMC1 dimers and oligomers, the active forms of the protein.[10] This inhibition is thought to underlie its effects on cell signaling and viability.

Key cellular processes reported to be affected by this compound include:

  • Cancer Cell Proliferation and Survival: this compound decreases the proliferation of breast cancer cells in a dose-dependent manner and induces apoptosis.[5] It has been shown to cause G1-phase arrest in the cell cycle.[5]

  • Cholesterol Biosynthesis and Steroidogenesis: Some studies initially suggested a link between this compound's effects and PGRMC1's role in sterol metabolism.[8] However, subsequent research has demonstrated that this compound can upregulate enzymes involved in cholesterol biosynthesis and steroidogenesis independently of PGRMC1.[7][9]

  • Signaling Pathways: this compound has been shown to block NF-kB signaling and activate the BDNF/PI3K/AKT pathway, preventing neuronal resistance to hypoxic ischemia.[3]

  • Galactosylceramide and Sulfatide Synthesis: this compound strongly inhibits the synthesis of galactosylceramide and sulfatide. This effect was found to be independent of PGRMC1 and PGRMC2, indicating that this compound is an inhibitor of UDP-galactose: ceramide galactosyltransferase.[12][[“]][14][15]

Quantitative Data

The following tables summarize the quantitative data regarding the effects of this compound in various experimental settings.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM)Reference
MDA-MB-231Breast Cancer18[16]
MDA-MB-468Breast Cancer12[16]
A549Lung Cancer15[16]
H157Lung Cancer10[16]
A431Epidermoid CarcinomaNot specified[16]

Table 2: Effective Concentrations of this compound in Various Assays

Cell Line/SystemAssayConcentrationObserved EffectReference
ZR-75-1 and MDA-MB-468 Breast Cancer CellsProliferation Assay10-100 µMDose-dependent decrease in proliferation[5]
ZR-75-1 and MDA-MB-468 Breast Cancer CellsApoptosis Assay50 µMSignificant induction of apoptosis[5]
HEC-1A and T-HESC Endometrial CellsCell Viability Assay30 µM and 45 µMSignificant reduction in cell viability after 32h and 24h, respectively[8]
HEC-1A and T-HESC Endometrial CellsTranscriptomic Analysis15 µMUpregulation of cholesterol biosynthesis and steroidogenesis genes[8]
Human Granulosa/Luteal CellsOxidative Stress-Induced Apoptosis50 µMBlocked progesterone's anti-apoptotic effect[10]
SMKT-R3 Renal Cancer CellsSulfatide Synthesis Inhibition2-10 µMStrong inhibition of sulfatide synthesis[14]
Ovaries (16.5 dpc)Primordial Follicle Formation5 µMReversed progesterone's suppressive effect[17]

Experimental Protocols

Cell Viability and Proliferation Assays

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Methodology (based on MTT assay as described in[18]):

  • Cell Seeding: Plate cells (e.g., MCF7, T47D, MDA-MB-231) in 96-well plates at an appropriate density.

  • Treatment: After cell attachment, treat the cells with various concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁶ M) or DMSO as a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values of the treated cells to the vehicle-treated control cells to determine the relative cell viability.

Western Blot Analysis

Objective: To assess the effect of this compound on the expression levels of specific proteins.

Methodology (general protocol):

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vitro UDP-galactose: Ceramide Galactosyltransferase (CGT) Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of CGT.

Methodology (as described in[14]):

  • Enzyme Preparation: Use purified or recombinant CGT enzyme.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, a fluorescently labeled ceramide substrate, and UDP-galactose in an appropriate buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specific time.

  • Lipid Extraction: Stop the reaction and extract the lipids using a chloroform/methanol mixture.

  • Thin-Layer Chromatography (TLC): Separate the lipid extract on a TLC plate.

  • Detection and Quantification: Visualize the fluorescently labeled galactosylceramide product and quantify its intensity.

  • Data Analysis: Calculate the percentage of inhibition of CGT activity by this compound compared to the control.

Signaling Pathways and Experimental Workflows

PGRMC1-Mediated Pro-Survival Signaling and Inhibition by this compound

PGRMC1_Survival_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PGRMC1 PGRMC1 (Dimer/Oligomer) PI3K PI3K PGRMC1->PI3K Activates Progesterone Progesterone Progesterone->PGRMC1 Activates AG205 This compound AG205->PGRMC1 Inhibits dimerization Heme Heme Heme->PGRMC1 Required for dimerization AKT AKT PI3K->AKT Activates NFkB_Inhib IκB AKT->NFkB_Inhib Inhibits CellSurvival Cell Survival & Proliferation AKT->CellSurvival NFkB NF-κB NFkB_Inhib->NFkB Inhibits Apoptosis Apoptosis NFkB->Apoptosis Inhibits NFkB->CellSurvival

Caption: this compound inhibits PGRMC1 dimerization, blocking pro-survival signaling.

This compound's Off-Target Effect on Sphingolipid Synthesis

AG205_Off_Target_Pathway Ceramide Ceramide CGT UDP-galactose: ceramide galactosyltransferase (CGT) Ceramide->CGT UDP_Galactose UDP-Galactose UDP_Galactose->CGT Galactosylceramide Galactosylceramide CGT->Galactosylceramide AG205 This compound AG205->CGT Inhibits note This pathway is PGRMC1-independent PGRMC1 PGRMC1

Caption: this compound directly inhibits the enzyme CGT, a PGRMC1-independent effect.

Experimental Workflow for Investigating this compound Specificity

AG205_Specificity_Workflow cluster_cell_lines Cell Line Preparation cluster_assays Phenotypic and Molecular Assays start Hypothesis: This compound has PGRMC1- independent effects wt_cells Wild-Type Cells (PGRMC1+/+) start->wt_cells ko_cells PGRMC1 Knockout Cells (PGRMC1-/-) start->ko_cells treatment Treat cells with this compound (various concentrations) wt_cells->treatment ko_cells->treatment pheno_assay Phenotypic Assay (e.g., Cell Viability, Lipid Synthesis) treatment->pheno_assay molecular_assay Molecular Analysis (e.g., Western Blot, Transcriptomics) treatment->molecular_assay analysis Compare effects between WT and KO cells pheno_assay->analysis molecular_assay->analysis conclusion Conclusion: Determine if this compound effect is PGRMC1-dependent analysis->conclusion

Caption: Workflow to test if this compound's effects are dependent on PGRMC1.

Discussion and Future Directions

The body of evidence surrounding this compound presents a complex picture. While it remains a valuable tool for studying cellular processes, its designation as a specific PGRMC1 inhibitor requires careful consideration. Studies demonstrating its effects in PGRMC1-null cells conclusively show that it has off-target activities.[12][14][15] The inhibition of UDP-galactose: ceramide galactosyltransferase is a prime example of such an off-target effect.[12][[“]][14][15]

For researchers and drug development professionals, this has several implications:

  • Re-evaluation of Past Findings: Studies that have used this compound as the sole evidence for PGRMC1's involvement in a particular process may need to be re-evaluated.

  • Importance of Control Experiments: The use of PGRMC1 knockout or knockdown models is crucial to validate the on-target effects of this compound.

  • Opportunities for New Discoveries: The off-target effects of this compound open up new avenues of research. For instance, its role as a CGT inhibitor could be explored for therapeutic applications in diseases where galactosylceramide and sulfatide metabolism are dysregulated.

Future research should focus on developing more specific PGRMC1 inhibitors to dissect its precise biological functions. Additionally, a comprehensive profiling of this compound's targets is warranted to fully understand its pharmacological effects and potential therapeutic applications, whether on-target or off-target.

Conclusion

This compound is a potent bioactive molecule that has significantly contributed to our understanding of PGRMC1 and related cellular pathways. However, the discovery of its off-target effects, particularly the inhibition of CGT, necessitates a nuanced interpretation of data generated using this compound. This technical guide provides a consolidated resource of quantitative data, experimental protocols, and pathway diagrams to aid researchers in designing rigorous experiments and accurately interpreting their findings. By acknowledging the dual nature of this compound as both a PGRMC1 ligand and an inhibitor of other cellular targets, the scientific community can continue to leverage this compound for novel discoveries while avoiding potential misinterpretations.

References

The Multifaceted Biological Activity of AG-205: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AG-205 is a small molecule that has garnered scientific interest due to its diverse biological activities. Initially identified as a ligand and antagonist of the Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1), it has been investigated for its potential therapeutic applications, particularly in oncology.[1] However, subsequent research has revealed a broader and more complex pharmacological profile, including off-target effects and activities independent of PGRMC1. This technical guide provides an in-depth overview of the known biological activities of this compound, presenting quantitative data, detailing experimental methodologies, and illustrating the key signaling pathways involved.

Quantitative Data on this compound Biological Activity

The following tables summarize the key quantitative data reported for this compound across various studies, including its inhibitory concentrations in cancer cell lines and its antibacterial efficacy.

Table 1: Inhibitory Activity of this compound in Human Cancer Cell Lines

Cell LineTissue of OriginParameterValue (µM)Reference
A431Epithelioid CarcinomaIC50Not Specified[2]
MDA-MB-231Breast CancerIC5018[2]
MDA-MB-468Breast CancerIC5012[2]
A549Lung CancerIC5015[2]
H157Lung CancerIC5010[2]
ZR-75-1Breast CancerEffective Concentration10-100[3]
SMKT-R3Renal CancerEffective ConcentrationLow µM[4]

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.[5][6][7]

Table 2: Antibacterial Activity of this compound against Streptococcus pneumoniae

StrainParameterValue (µg/mL)Assay MediumReference
Various Clinical IsolatesMIC1 - 8Brain Heart Infusion (BHI) Broth[8]
Strains with Reduced SusceptibilityMIC>16Brain Heart Infusion (BHI) Broth[8]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Key Biological Activities and Signaling Pathways

This compound exhibits distinct biological activities by modulating different cellular pathways. The primary reported activities are the antagonism of PGRMC1 and its downstream effects, the inhibition of bacterial fatty acid synthesis, and PGRMC1-independent off-target effects on lipid metabolism.

PGRMC1 Antagonism and Anti-Cancer Effects

This compound acts as an antagonist to PGRMC1, a heme-binding protein implicated in various cellular processes, including cell proliferation and survival, particularly in cancer.[1][9] Inhibition of PGRMC1 signaling by this compound has been shown to impede cancer cell progression through multiple mechanisms:

  • Inhibition of Cell Proliferation and Viability: this compound decreases the proliferation of breast cancer cells in a dose-dependent manner.[3]

  • Induction of Cell Cycle Arrest: In breast cancer cell lines, this compound treatment leads to G1-phase arrest, accompanied by a decrease in the levels of key cell cycle regulators CDK4 and Cyclin D1.[3]

  • Apoptosis Induction: The compound significantly induces apoptosis in breast cancer cells, which is associated with increased levels of cleaved PARP, Bax, and cleaved-caspase 3.[3]

  • Modulation of EGFR/PI3K/AKT Signaling: PGRMC1 can stabilize the Epidermal Growth Factor Receptor (EGFR).[9] By antagonizing PGRMC1, this compound is thought to disrupt the EGFR/PI3K/AKT signaling pathway, which is crucial for cell growth and survival.

  • Induction of Apoptotic Gene Expression: In human granulosa/luteal cells, this compound was found to increase the expression of the pro-apoptotic gene Harakiri (Hrk), a BH3-only member of the BCL2 family.[10][11] This suggests a mechanism where this compound primes cells for apoptosis by upregulating key apoptotic activators. This compound appears to promote the monomeric form of PGRMC1 over its dimeric/oligomeric forms, which may be linked to the altered gene expression.[10][11]

PGRMC1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGRMC1 PGRMC1 EGFR EGFR PGRMC1->EGFR stabilizes PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Apoptosis_Inhibition Apoptosis Inhibition AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival AKT->Proliferation Hrk Hrk gene Apoptosis_Induction Apoptosis Induction Hrk->Apoptosis_Induction AG205 This compound AG205->PGRMC1 antagonizes AG205->Hrk upregulates expression

Caption: Proposed signaling pathway for this compound's anti-cancer effects via PGRMC1 antagonism.
Inhibition of Bacterial Fatty Acid Synthesis

In a distinct biological context, a compound identified as AG205 acts as a potent inhibitor of FabK, the enoyl-ACP reductase in the bacterium Streptococcus pneumoniae.[12] This enzyme is a critical component of the bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival.

  • Specific Inhibition of Lipid Biosynthesis: Macromolecular synthesis assays have demonstrated that AG205 selectively inhibits the incorporation of acetic acid, indicating a specific effect on lipid biosynthesis.[8]

  • Bacteriostatic Activity: Time-kill studies have shown that AG205 has a bacteriostatic effect, inhibiting the growth of S. pneumoniae rather than actively killing the bacteria.[8]

  • Spectrum of Activity: AG205 does not show activity against bacteria that possess the FabI enoyl-ACP reductase, such as Staphylococcus aureus and E. coli, highlighting its specificity for FabK.[8]

FabK_Inhibition_Workflow cluster_bacteria Streptococcus pneumoniae FAS_Cycle Fatty Acid Elongation Cycle Enoyl_ACP Enoyl-ACP FAS_Cycle->Enoyl_ACP FabK FabK (Enoyl-ACP Reductase) Enoyl_ACP->FabK Acyl_ACP Acyl-ACP FabK->Acyl_ACP Acyl_ACP->FAS_Cycle Next cycle Lipid_Synthesis Lipid Biosynthesis Acyl_ACP->Lipid_Synthesis Bacterial_Growth Bacterial Growth Lipid_Synthesis->Bacterial_Growth AG205 This compound AG205->FabK inhibits

Caption: this compound inhibits bacterial growth by targeting the FabK enzyme in fatty acid synthesis.
PGRMC1-Independent Off-Target Activities

Recent studies have raised questions about the specificity of this compound for PGRMC1, revealing significant off-target effects, primarily related to lipid and sterol metabolism.

  • Inhibition of Galactosphingolipid Synthesis: this compound strongly inhibits the synthesis of galactosylceramide (GalC) and sulfatide.[4][9] This effect was observed in cells lacking PGRMC1, indicating a PGRMC1-independent mechanism.[4][9] Further investigation revealed that this compound directly inhibits the enzyme UDP-galactose: ceramide galactosyltransferase (CGT).[4][9]

  • Upregulation of Cholesterol and Steroid Synthesis: Transcriptomic analysis of human endometrial cells treated with this compound showed a significant upregulation of genes involved in the cholesterol biosynthetic pathway and steroidogenesis.[13][14][15] This effect was also found to be independent of PGRMC1.[13][14][15]

These findings suggest that caution should be exercised when interpreting data from studies using this compound as a specific PGRMC1 inhibitor, especially in cellular contexts where galactosphingolipid and sterol metabolism are active.

Off_Target_Effects cluster_galactolipid Galactosphingolipid Synthesis cluster_sterol Sterol & Steroid Biosynthesis AG205 This compound CGT CGT (Ceramide Galactosyltransferase) AG205->CGT inhibits Sterol_Genes Cholesterol & Steroid Biosynthesis Genes AG205->Sterol_Genes upregulates PGRMC1_independent PGRMC1-Independent Mechanisms GalC_Sulfatide Galactosylceramide & Sulfatide Synthesis CGT->GalC_Sulfatide Sterol_Synthesis Increased Sterol & Steroid Synthesis Sterol_Genes->Sterol_Synthesis

Caption: PGRMC1-independent off-target effects of this compound on cellular lipid metabolism.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound. These are generalized protocols based on standard laboratory practices.

Cell Viability/Proliferation Assay (MTS Assay)
  • Cell Seeding: Plate cells (e.g., ZR-75-1, MDA-MB-468) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 10-100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[3]

  • MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)
  • Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of this compound (e.g., 50 µM) or vehicle control for 24 hours.[3]

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C.

  • Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment and Harvesting: Treat cells with this compound (e.g., 50 µM) as described for the cell cycle analysis.[3] Harvest both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.

  • Flow Cytometry: Analyze the cells promptly by flow cytometry.

  • Data Analysis: Quantify the percentage of apoptotic cells. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

In Vitro UDP-Galactose: Ceramide Galactosyltransferase (CGT) Enzyme Activity Assay
  • Enzyme Source Preparation: Prepare microsomes from cells overexpressing CGT (e.g., CHO-CGT cells).[9]

  • Reaction Mixture: Set up a reaction mixture containing the microsomal protein, a fluorescently-labeled ceramide substrate, and UDP-galactose in an appropriate buffer.

  • Inhibitor Addition: Add this compound at the desired concentration (e.g., 50 µM) or a vehicle control to the reaction mixture.[9]

  • Incubation: Incubate the reaction at 37°C for a specified time.

  • Lipid Extraction and Analysis: Stop the reaction and extract the lipids. Separate the lipid products (fluorescently-labeled galactosylceramide) from the substrate using thin-layer chromatography (TLC).

  • Quantification: Quantify the amount of product formed by measuring the fluorescence intensity of the corresponding spot on the TLC plate. Compare the activity in the presence and absence of this compound to determine the percentage of inhibition.

Conclusion

This compound is a compound with a complex pharmacological profile. While it was initially characterized as a PGRMC1 antagonist with anti-cancer properties, it is now evident that its biological activities extend beyond this single target. Its ability to inhibit bacterial FabK highlights its potential as an antibacterial agent. However, the discovery of its significant, PGRMC1-independent off-target effects on lipid and sterol metabolism necessitates a careful and nuanced interpretation of experimental results. For researchers, scientists, and drug development professionals, it is crucial to consider this multifaceted activity when designing experiments and evaluating the therapeutic potential of this compound and its analogs. Future research should focus on elucidating the precise molecular interactions underlying its various effects to better harness its potential therapeutic benefits while mitigating unintended consequences.

References

AG-205: A Technical Guide to its Molecular Structure, Properties, and Cellular Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-205 is a small molecule inhibitor primarily targeting the Progesterone Receptor Membrane Component 1 (PGRMC1), a protein implicated in a variety of cellular processes, including tumorigenesis. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of this compound. It details established experimental protocols for assessing its effects on cell viability and key signaling pathways, and presents quantitative data to support its mechanism of action. The information herein is intended to serve as a foundational resource for researchers engaged in the study and potential therapeutic application of this compound.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C22H23ClN6OS, is a complex heterocyclic molecule.[1] Its structure features a tetrazole ring linked via a thioether bridge to an acetylated pyrido[4,3-b]indole core. The presence of a chlorophenyl group is a notable feature of its structure.

PropertyValueReference
CAS Number 442656-02-2[1]
Molecular Formula C22H23ClN6OS[1]
Molecular Weight 454.98 g/mol [1]
IUPAC Name 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido[4,3-b]indol-5-yl)-ethanone[1]
InChI Key GJNBAISSZRNGTM-UHFFFAOYSA-N[1]
SMILES Code CC1=CC2=C(N(C(CSC3=NN=NN3C4=CC=C(Cl)C=C4)=O)C5C2CN(C)CC5)C=C1[1]
Solubility Soluble in DMSO[2]
Purity ≥97%[2]
Storage Store at +4°C[2]

Biological Activity and Mechanism of Action

This compound is recognized as a potent inhibitor of Progesterone Receptor Membrane Component 1 (PGRMC1).[3] PGRMC1 is a heme-binding protein involved in various cellular functions, including cholesterol biosynthesis and the regulation of cytochrome P450 enzymes.[4] By inhibiting PGRMC1, this compound can modulate these processes.[4]

Recent studies, however, suggest that the biological effects of this compound may not be exclusively mediated by PGRMC1. Research has shown that this compound can directly inhibit the enzyme UDP-galactose: ceramide galactosyltransferase (CGT), which is involved in the synthesis of galactosylceramide and sulfatide.[5] This indicates that this compound may have multiple cellular targets.

Effects on Cancer Cell Viability

This compound has been demonstrated to inhibit the viability of various cancer cell lines.[6] This effect is believed to be, at least in part, a consequence of its interaction with PGRMC1, which is often overexpressed in tumors and contributes to cancer cell proliferation and survival.[4]

Neuroprotective Properties

This compound has also been investigated for its neuroprotective potential. It has been shown to mitigate neuronal resistance to hypoxic-ischemic conditions.[3] This neuroprotective effect is associated with its ability to modulate key signaling pathways involved in neuronal survival and inflammation.[3]

Key Signaling Pathway Interactions

This compound has been shown to influence critical intracellular signaling pathways, notably the NF-κB and BDNF/PI3K/AKT pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival.[7] this compound has been found to prevent the activation of NF-κB signaling.[3] This inhibitory action likely contributes to its anti-inflammatory and neuroprotective properties.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NF_kB IκB-NF-κB Complex NF_kB NF-κB (p50/p65) NF_kB_n NF-κB NF_kB->NF_kB_n translocation IkB_NF_kB->NF_kB degradation of IκB AG205 This compound AG205->IKK_Complex inhibits DNA DNA NF_kB_n->DNA binds to Gene_Transcription Gene Transcription DNA->Gene_Transcription initiates

This compound inhibits the NF-κB signaling pathway.
Modulation of the BDNF/PI3K/AKT Pathway

The Brain-Derived Neurotrophic Factor (BDNF) signaling cascade, acting through the PI3K/AKT pathway, is crucial for neuronal survival, growth, and synaptic plasticity.[8] this compound has been reported to prevent the activation of this pathway, an effect that may seem counterintuitive to its neuroprotective role and suggests a complex mechanism of action that warrants further investigation.[3]

BDNF_PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BDNF BDNF TrkB_Receptor TrkB Receptor BDNF->TrkB_Receptor binds to PI3K PI3K TrkB_Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates Downstream_Targets Downstream Targets AKT->Downstream_Targets phosphorylates AG205 This compound AG205->AKT inhibits activation

This compound modulates the BDNF/PI3K/AKT pathway.

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize the biological effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Target cells (e.g., cancer cell lines)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound treatment).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Western Blot Analysis for PI3K/AKT and NF-κB Pathway Proteins

Western blotting is used to detect and quantify the levels of specific proteins involved in the PI3K/AKT and NF-κB signaling pathways, including their phosphorylated (activated) forms.

Materials:

  • Target cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-total AKT, anti-p-p65, anti-total p65, anti-IκBα, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels and the loading control.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

  • Host cells (e.g., HEK293T)

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • This compound

  • Stimulating agent (e.g., TNF-α)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect the host cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound for a specified pre-incubation period.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for several hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the inhibition of NF-κB activity by this compound relative to the stimulated control.

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for screening and characterizing a small molecule inhibitor like this compound.

Small_Molecule_Screening_Workflow Start Start: Hypothesis Compound_Library Compound Library (e.g., containing this compound) Start->Compound_Library Primary_Screening Primary Screening (e.g., Cell Viability Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive Compounds (Re-screen or discard) Dose_Response Dose-Response Studies Hit_Identification->Dose_Response Active Compounds Secondary_Assays Secondary Assays (e.g., Western Blot, Reporter Assay) Dose_Response->Secondary_Assays Mechanism_of_Action Mechanism of Action Elucidation Secondary_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization End End: Candidate Drug Lead_Optimization->End

References

The Discovery and Synthesis of AG-205: A Dual-Targeting Bioactive Compound

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

AG-205 has emerged as a significant small molecule of interest in biomedical research due to its dual inhibitory action against Progesterone Receptor Membrane Component 1 (PGRMC1) and the bacterial enzyme FabK. This technical guide provides a comprehensive overview of the discovery, proposed synthesis, and biological activities of this compound. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further investigation and drug development efforts.

Introduction

This compound, with the chemical formula C₂₂H₂₃ClN₆OS and a molecular weight of 454.98 g/mol , was initially identified as a ligand and potent inhibitor of Progesterone Receptor Membrane Component 1 (PGRMC1).[1][2][3] PGRMC1 is a multifaceted protein implicated in various cellular processes, including cholesterol metabolism and cancer progression.[4] Subsequent research revealed that this compound also exhibits significant antibacterial activity, specifically against Streptococcus pneumoniae, by inhibiting the enoyl-acyl carrier protein (ACP) reductase, FabK, an essential enzyme in bacterial fatty acid synthesis. This dual-targeting capability makes this compound a compelling candidate for further research in both oncology and infectious diseases.

Discovery and Biological Activity

Inhibition of PGRMC1 and Anticancer Effects

This compound has been shown to inhibit the function of PGRMC1, a protein often overexpressed in various cancer cell lines.[5] This inhibition leads to a decrease in cancer cell viability and progression.[1] Studies have demonstrated that this compound can induce apoptosis and inhibit cell cycle progression in breast cancer cells.[6] The inhibitory effects of this compound on cancer cell lines have been quantified through various cell viability assays, with reported IC₅₀ values in the micromolar range.[6]

Inhibition of FabK and Antibacterial Activity

A significant discovery was the potent inhibitory effect of this compound on FabK, the enoyl-ACP reductase in Streptococcus pneumoniae. This enzyme is crucial for the elongation of fatty acids, a vital process for bacterial survival. The inhibition of FabK by this compound leads to a disruption of the bacterial cell membrane synthesis, resulting in antibacterial action. The minimum inhibitory concentration (MIC) of this compound against various strains of S. pneumoniae has been reported, highlighting its potential as a novel antibiotic.[7][8][9]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 442656-02-2[1][2][3]
Molecular Formula C₂₂H₂₃ClN₆OS[1][2]
Molecular Weight 454.98 g/mol [1][2]
Appearance Solid[6]
Solubility Soluble in DMSO (up to 50 mM)[2]

Proposed Synthesis of this compound

A potential retrosynthetic analysis suggests the disconnection of the molecule into three key fragments: 4-chloroaniline, a thiazole (B1198619) derivative, and a thiophene-containing side chain. The synthesis could proceed through the following key steps:

  • Synthesis of the Thiazole Core: Reaction of a substituted phenacyl bromide with a thiourea (B124793) derivative to form the 2-aminothiazole (B372263) ring.[10]

  • Synthesis of the Thiophene (B33073) Side Chain: Functionalization of a thiophene derivative to introduce the diethylaminomethyl group.[11]

  • Coupling and Final Modification: Coupling of the thiazole and thiophene fragments, potentially through a Suzuki or other cross-coupling reaction, followed by the introduction of the N-(4-chlorophenyl) group.[1][12]

A generalized workflow for the proposed synthesis is illustrated below.

G Proposed Synthesis Workflow for this compound cluster_0 Fragment 1: Thiazole Core Synthesis cluster_1 Fragment 2: Thiophene Side Chain Synthesis cluster_2 Coupling and Final Assembly start1 4-Chloroacetophenone step1_1 Bromination start1->step1_1 inter1 2-Bromo-1-(4-chlorophenyl)ethan-1-one step1_1->inter1 step1_2 Reaction with Thiourea inter1->step1_2 thiazole 4-(4-chlorophenyl)thiazol-2-amine step1_2->thiazole step3_2 Nucleophilic Substitution with Thiazole Amine thiazole->step3_2 start2 Thiophene-2-carbaldehyde step2_1 Reductive Amination with Diethylamine start2->step2_1 thiophene (5-((Diethylamino)methyl)thiophen-2-yl)methanol step2_1->thiophene step3_1 Activation of Thiophene Alcohol thiophene->step3_1 step3_1->step3_2 coupled N-((5-((diethylamino)methyl)thiophen-2-yl)methyl)-4-(4-chlorophenyl)thiazol-2-amine step3_2->coupled step3_3 Final Modification (e.g., Acylation) coupled->step3_3 ag205 This compound step3_3->ag205

Caption: A plausible multi-step synthesis workflow for this compound.

Quantitative Data

The following tables summarize the reported quantitative data for the biological activity of this compound.

Table 1: In Vitro Anticancer Activity of this compound (IC₅₀ Values)
Cell LineCancer TypeIC₅₀ (µM)Reference
A431Epidermoid Carcinoma~18[6]
MDA-MB-231Breast Cancer18[6]
MDA-MB-468Breast Cancer12[6]
A549Lung Cancer15[6]
H157Lung Cancer10[6]
Table 2: Antibacterial Activity of this compound against Streptococcus pneumoniae (MIC Values)
StrainResistance ProfileMIC (µg/mL)Reference
Clinical IsolatesVarious1 - >16
Penicillin-susceptible-Data not available
Penicillin-resistant-Data not available

Note: Specific MIC values for a range of S. pneumoniae strains were not available in the initial search results. Further literature review is required to populate this table comprehensively.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

FabK Inhibition Assay

This protocol outlines a general procedure for measuring the inhibition of FabK by this compound.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, pH 7.5), NADH, and purified FabK enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., crotonoyl-ACP).

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value of this compound for FabK inhibition.

Macromolecular Synthesis Assay

This assay helps to determine the specific cellular pathway targeted by an antibacterial compound.

  • Bacterial Culture: Grow S. pneumoniae to the mid-logarithmic phase.

  • Compound Treatment: Aliquot the bacterial culture into tubes and treat with this compound at various concentrations. Include a no-drug control and positive controls for inhibition of specific pathways (e.g., ciprofloxacin (B1669076) for DNA synthesis, rifampicin (B610482) for RNA synthesis, chloramphenicol (B1208) for protein synthesis, and cerulenin (B1668410) for fatty acid synthesis).

  • Radiolabeled Precursor Addition: Add specific radiolabeled precursors to each tube: [³H]thymidine for DNA synthesis, [³H]uridine for RNA synthesis, [³H]leucine for protein synthesis, and [¹⁴C]acetate for fatty acid synthesis.

  • Incubation: Incubate the tubes for a defined period to allow for precursor incorporation.

  • Precipitation: Stop the incorporation by adding trichloroacetic acid (TCA) to precipitate the macromolecules.

  • Filtration and Scintillation Counting: Filter the precipitates and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of each pathway by comparing the radioactivity in the this compound-treated samples to the no-drug control.

Signaling Pathways and Visualizations

PGRMC1 Signaling Pathway

PGRMC1 is involved in multiple signaling pathways that promote cancer cell survival and proliferation. It can interact with the epidermal growth factor receptor (EGFR) and cytochromes P450, influencing downstream signaling cascades.[5][13] this compound, by inhibiting PGRMC1, is thought to disrupt these pro-tumorigenic signals.

PGRMC1_Signaling Simplified PGRMC1 Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / ER EGFR EGFR PI3K PI3K EGFR->PI3K Activates PGRMC1 PGRMC1 PGRMC1->EGFR Stabilizes P450 Cytochromes P450 PGRMC1->P450 Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation AG205 This compound AG205->PGRMC1 Inhibits

Caption: this compound inhibits PGRMC1, disrupting its interaction with EGFR and P450 enzymes.

Bacterial Fatty Acid Synthesis and FabK Inhibition

The bacterial fatty acid synthesis (FASII) pathway is a series of cyclic reactions that elongate acyl chains. FabK catalyzes the final reduction step in each cycle. Inhibition of FabK by this compound halts this essential process.

FabK_Inhibition Bacterial Fatty Acid Synthesis and Inhibition by this compound cluster_fas_cycle FASII Elongation Cycle Acyl_ACP Acyl-ACP (Cn) Condensation Condensation (FabB/F) Acyl_ACP->Condensation Malonyl_ACP Malonyl-ACP Malonyl_ACP->Condensation Ketoacyl_ACP β-Ketoacyl-ACP Condensation->Ketoacyl_ACP Reduction1 Reduction (FabG) Ketoacyl_ACP->Reduction1 Hydroxyacyl_ACP β-Hydroxyacyl-ACP Reduction1->Hydroxyacyl_ACP Dehydration Dehydration (FabZ/A) Hydroxyacyl_ACP->Dehydration Enoyl_ACP trans-2-Enoyl-ACP Dehydration->Enoyl_ACP Reduction2 Reduction (FabK) Enoyl_ACP->Reduction2 Acyl_ACP_n2 Acyl-ACP (Cn+2) Reduction2->Acyl_ACP_n2 Acyl_ACP_n2->Acyl_ACP Next Cycle Membrane Lipids Membrane Lipids Acyl_ACP_n2->Membrane Lipids Incorporation into AG205 This compound AG205->Reduction2 Inhibits

Caption: this compound targets and inhibits the FabK enzyme in the bacterial FASII pathway.

Conclusion and Future Directions

This compound is a promising bioactive molecule with a unique dual-targeting mechanism of action. Its ability to inhibit PGRMC1 in cancer cells and FabK in Streptococcus pneumoniae opens up exciting avenues for the development of novel therapeutics. This technical guide provides a foundational resource for researchers interested in this compound, summarizing its discovery, biological activities, and proposed synthesis, along with key experimental protocols.

Future research should focus on elucidating the precise molecular interactions of this compound with its targets, optimizing its structure to enhance potency and selectivity, and conducting in vivo studies to evaluate its therapeutic potential in relevant disease models. The development of a robust and scalable synthetic route will be critical for advancing this compound through the drug development pipeline. The information and protocols provided herein are intended to facilitate these future research endeavors.

References

AG-205 Target Identification and Validation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-205 is a small molecule that has garnered significant interest in the scientific community, primarily for its role as a modulator of the progesterone (B1679170) receptor membrane component 1 (Pgrmc1). Initially identified through an in-silico screening against the Arabidopsis thaliana homolog of Pgrmc1, this compound has since been investigated for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the target identification and validation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.

Recent research has also raised important questions about the specificity of this compound, suggesting potential off-target effects that are critical to consider in its development as a therapeutic agent. This guide will address both the established role of this compound as a Pgrmc1 ligand and the emerging evidence of its broader biological activity.

Target Identification: Progesterone Receptor Membrane Component 1 (Pgrmc1)

The primary identified target of this compound is Pgrmc1, a versatile heme-binding protein implicated in a wide array of cellular processes, including cholesterol metabolism, steroidogenesis, cell proliferation, and apoptosis. Its dysregulation has been linked to various cancers, making it an attractive target for therapeutic intervention.

Binding Affinity of this compound to Pgrmc1

The initial identification of this compound as a ligand for the Pgrmc1 homolog in Arabidopsis thaliana, At2g24940, was achieved through a combination of in-silico screening and subsequent validation using surface plasmon resonance (SPR).[1] This pioneering study reported dissociation constants (Kd) for this compound and other identified ligands in the micromolar range.

Table 1: Binding Affinity of this compound

Target Protein Method Dissociation Constant (Kd)

| A. thaliana Pgrmc1 homolog (At2g24940) | Surface Plasmon Resonance | 64 µM |

Note: The binding affinity for human Pgrmc1 has not been definitively established in the reviewed literature.

Target Validation in Cancer Cell Lines

The validation of Pgrmc1 as the target of this compound's anti-cancer effects has been pursued through various cellular assays, primarily focusing on cell viability and the elucidation of the underlying molecular mechanisms.

Cellular Viability and IC50 Values

The inhibitory effect of this compound on the proliferation of various cancer cell lines has been quantified by determining its half-maximal inhibitory concentration (IC50). These values demonstrate a dose-dependent inhibition of cell growth.

Table 2: IC50 Values of this compound in Human Cancer Cell Lines

Cell Line Tissue of Origin IC50 (µM) (Serum-starved)
A431 Epithelioid Carcinoma Not specified
MDA-MB-231 Breast Adenocarcinoma 18
MDA-MB-468 Breast Adenocarcinoma 12
A549 Lung Carcinoma 15

| H157 | Lung Squamous Cell Carcinoma | 10 |

Experimental Protocols

Objective: To determine the binding kinetics and affinity of a small molecule (analyte, e.g., this compound) to a purified protein (ligand, e.g., Pgrmc1).

Methodology:

  • Immobilization: Purified Pgrmc1 is covalently immobilized on a sensor chip surface.

  • Binding: A solution containing this compound at various concentrations is flowed over the sensor surface. The binding of this compound to the immobilized Pgrmc1 causes a change in the refractive index at the surface, which is detected in real-time as a change in resonance units (RU).

  • Dissociation: A buffer solution is flowed over the chip to measure the dissociation of the this compound from Pgrmc1.

  • Data Analysis: The association and dissociation rate constants (ka and kd) are determined by fitting the sensorgram data to a kinetic binding model. The equilibrium dissociation constant (Kd) is then calculated as kd/ka.

Objective: To assess the effect of this compound on the metabolic activity of cancer cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are plotted against the log of the this compound concentration, and the IC50 value is calculated as the concentration of this compound that causes a 50% reduction in cell viability compared to untreated controls.

Objective: To validate that the effects of this compound are mediated through Pgrmc1 by specifically reducing the expression of the Pgrmc1 protein.

Methodology:

  • siRNA Transfection: Cancer cells are transfected with small interfering RNA (siRNA) molecules specifically designed to target the mRNA of Pgrmc1. A non-targeting siRNA is used as a negative control.

  • Incubation: The cells are incubated to allow for the degradation of the target mRNA and subsequent reduction in Pgrmc1 protein levels.

  • Validation of Knockdown: The efficiency of Pgrmc1 knockdown is confirmed by Western blot or qRT-PCR analysis.

  • Functional Assays: The transfected cells are then used in functional assays (e.g., MTT assay, migration assay) to assess whether the knockdown of Pgrmc1 phenocopies the effects of this compound treatment.

Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways implicated in cancer progression. The following diagrams illustrate the proposed mechanisms of action.

Experimental Workflow for Target Validation

experimental_workflow cluster_in_vitro In Vitro Validation cluster_cellular Cellular Assays In_Silico_Screening In Silico Screening AG205 This compound In_Silico_Screening->AG205 SPR Surface Plasmon Resonance (SPR) Binding Affinity (Kd) AG205->SPR Cancer_Cells Cancer Cell Lines AG205->Cancer_Cells Phenotypic_Assays Phenotypic Assays (Proliferation, Migration) AG205->Phenotypic_Assays Pgrmc1 Pgrmc1 Protein Pgrmc1->SPR MTT_Assay MTT Assay (IC50 Determination) Cancer_Cells->MTT_Assay siRNA siRNA Knockdown of Pgrmc1 Cancer_Cells->siRNA siRNA->Phenotypic_Assays

Caption: Experimental workflow for the identification and validation of this compound as a Pgrmc1 ligand.

This compound and the EGFR Signaling Pathway

Pgrmc1 has been shown to interact with the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation and survival in many cancers. This compound is proposed to modulate this interaction and the downstream signaling cascade.

egfr_pathway cluster_membrane Plasma Membrane EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Pgrmc1 Pgrmc1 Pgrmc1->EGFR Interaction AG205 This compound AG205->Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibition->Pgrmc1

Caption: Proposed mechanism of this compound's effect on the EGFR signaling pathway via Pgrmc1.

This compound and Sterol Biosynthesis Pathway

Pgrmc1 is also involved in the regulation of cholesterol and sterol biosynthesis. This compound has been observed to influence the expression of genes involved in this pathway, although the exact mechanism and its dependence on Pgrmc1 are still under investigation.

sterol_pathway cluster_er Endoplasmic Reticulum SCAP SCAP Golgi Golgi Apparatus SCAP->Golgi Low Sterols SREBP SREBP SREBP->SCAP Insig Insig Insig->SCAP High Sterols AG205 This compound Gene_Expression Gene Expression (Sterol Biosynthesis) AG205->Gene_Expression Modulates nSREBP nSREBP (active) Golgi->nSREBP Cleavage nSREBP->Gene_Expression

Caption: Overview of the SREBP-mediated sterol biosynthesis pathway and the potential influence of this compound.

Off-Target Effects and Specificity of this compound

While Pgrmc1 is the most well-characterized target of this compound, emerging evidence suggests that it may not be entirely specific. Studies have shown that some cellular effects of this compound are independent of Pgrmc1 expression. For example, this compound has been found to inhibit UDP-galactose: ceramide galactosyltransferase, an enzyme involved in the synthesis of galactosylceramide and sulfatide. This highlights the importance of comprehensive off-target profiling in the continued development of this compound.

Experimental Protocols for Investigating Off-Target Effects

Objective: To identify proteins that interact with this compound or whose interaction with a primary target (like Pgrmc1) is altered by this compound.

Methodology:

  • Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein complexes.

  • Immunoprecipitation: An antibody against a protein of interest (e.g., Pgrmc1) is used to pull down the protein and its interacting partners from the cell lysate. This can be performed in the presence and absence of this compound.

  • Elution: The protein complexes are eluted from the antibody-bead conjugate.

  • Mass Spectrometry: The eluted proteins are identified and quantified using mass spectrometry.

  • Data Analysis: Proteins that are differentially present in the immunoprecipitates with and without this compound treatment are identified as potential direct or indirect targets.

Objective: To obtain a global view of changes in protein expression in response to this compound treatment.

Methodology:

  • Cell Treatment: Cells are treated with this compound or a vehicle control.

  • Protein Extraction and Digestion: Proteins are extracted from the cells and digested into peptides.

  • Mass Spectrometry: The peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The abundance of thousands of proteins is quantified and compared between the this compound-treated and control samples to identify proteins whose expression levels are significantly altered.

Conclusion

This compound is a valuable research tool for investigating the function of Pgrmc1 and holds potential as a lead compound for the development of novel cancer therapeutics. Its ability to inhibit the proliferation of various cancer cell lines at micromolar concentrations is well-documented. However, the emerging evidence of its off-target effects necessitates a cautious and thorough approach to its further development.

This technical guide has provided a comprehensive overview of the current understanding of this compound's target identification and validation. The detailed experimental protocols and visual representations of the signaling pathways involved are intended to serve as a valuable resource for researchers in the field. Future work should focus on definitively determining the binding affinity of this compound to human Pgrmc1, conducting comprehensive off-target profiling using proteomics approaches, and quantitatively assessing its impact on key signaling pathways to fully elucidate its mechanism of action and therapeutic potential.

References

AG-205: A Dual-Role Modulator of Bacterial and Mammalian Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AG-205 is a multifaceted small molecule that has demonstrated significant and distinct biological activities in both prokaryotic and eukaryotic systems. Initially identified as a potent antibacterial agent, this compound targets the fatty acid biosynthesis pathway in Streptococcus pneumoniae. More recent research has unveiled its role as a modulator of signaling pathways in mammalian cells, primarily through its interaction with Progesterone Receptor Membrane Component 1 (PGRMC1) and its inhibitory effect on galactosylceramide synthesis. This technical guide provides a comprehensive overview of the known roles of this compound in cell signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows. The dual nature of this compound's activity presents both opportunities and challenges for its therapeutic development, necessitating a thorough understanding of its distinct mechanisms of action.

This compound as an Antibacterial Agent: Targeting FabK in Streptococcus pneumoniae

This compound has been identified as a novel and potent inhibitor of FabK, the enoyl-acyl carrier protein (ACP) reductase in Streptococcus pneumoniae.[1][2] FabK is a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, which is responsible for elongating fatty acid chains.[3] The inhibition of this pathway disrupts the integrity of the bacterial cell membrane, leading to a bacteriostatic effect.[3]

Mechanism of Action: Inhibition of Lipid Biosynthesis

The primary antibacterial mechanism of this compound is the specific inhibition of lipid biosynthesis.[1][2] This was demonstrated through macromolecular synthesis assays, which showed that this compound selectively blocks the incorporation of precursors into lipids in S. pneumoniae.[1] This targeted action on the FAS-II pathway, which is distinct from the mammalian fatty acid synthesis (FAS-I) system, highlights the potential for selective antibacterial activity.[3]

Quantitative Data: In Vitro Efficacy

The following table summarizes the quantitative data for the antibacterial activity of this compound against S. pneumoniae.

ParameterValueTarget/OrganismReference
IC50 for FabK 1.5 µMS. pneumoniae FabK[3]
MIC Range 1 to 8 µg/mlMost S. pneumoniae isolates[3]
MIC for resistant strains >16 µg/mlSome S. pneumoniae isolates[3]

Signaling Pathway Diagram

FabK_Inhibition This compound Inhibition of Bacterial Fatty Acid Synthesis cluster_fas Fatty Acid Synthesis (FAS-II) Cycle Malonyl-ACP Malonyl-ACP Beta-ketoacyl-ACP Beta-ketoacyl-ACP Malonyl-ACP->Beta-ketoacyl-ACP FabH Acyl-ACP Acyl-ACP Acyl-ACP->Beta-ketoacyl-ACP Beta-hydroxyacyl-ACP Beta-hydroxyacyl-ACP Beta-ketoacyl-ACP->Beta-hydroxyacyl-ACP FabG Enoyl-ACP Enoyl-ACP Beta-hydroxyacyl-ACP->Enoyl-ACP FabZ Elongated Acyl-ACP Elongated Acyl-ACP Enoyl-ACP->Elongated Acyl-ACP FabK Lipid Biosynthesis Lipid Biosynthesis Elongated Acyl-ACP->Lipid Biosynthesis Incorporation AG205 AG205 FabK_enzyme FabK AG205->FabK_enzyme Inhibition Bacterial Growth Bacterial Growth FabK_enzyme->Bacterial Growth Inhibition of Growth Bacterial Cell Membrane Bacterial Cell Membrane Lipid Biosynthesis->Bacterial Cell Membrane

This compound inhibits the FabK enzyme in the bacterial FAS-II pathway.

This compound in Mammalian Cell Signaling

In mammalian cells, this compound has been investigated primarily as an antagonist of Progesterone Receptor Membrane Component 1 (PGRMC1). However, recent studies have revealed a more complex pharmacological profile, including PGRMC1-independent effects on lipid metabolism and other signaling cascades.

Role as a PGRMC1 Antagonist

PGRMC1 is a heme-binding protein implicated in various cellular processes, including cell proliferation, apoptosis, and steroidogenesis.[4][5] this compound was identified as a ligand for PGRMC1 and has been used to probe its functions.[4] Some studies suggest that this compound can inhibit PGRMC1-mediated signaling, which may involve interactions with the EGFR/PI3K/AKT pathway.[4] However, the specificity of this compound for PGRMC1 has been questioned, as several of its effects are observed even in cells lacking PGRMC1.[4] While a definitive IC50 for this compound binding to PGRMC1 is not consistently reported, concentrations of 10-50 µM are often used in cell-based assays to inhibit its function.[1][2]

Inhibition of Galactosylceramide and Sulfatide Synthesis

A significant and well-characterized effect of this compound in mammalian cells is the inhibition of galactosylceramide (GalC) and sulfatide synthesis.[4] This occurs through the direct inhibition of the enzyme UDP-galactose: ceramide galactosyltransferase (CGT).[4] Importantly, this inhibitory action is independent of PGRMC1 expression.[4] In vitro enzyme assays have shown that 50 µM this compound significantly inhibits CGT activity.[4]

Modulation of PI3K/AKT and NF-κB Signaling

Emerging evidence suggests that this compound can influence other critical signaling pathways. There are indications that this compound may prevent neuronal resistance to hypoxic ischemia by blocking NF-κB signaling and activating the BDNF/PI3K/AKT pathway. The precise mechanisms of these interactions are still under investigation.

Quantitative Data: Effects in Mammalian Cells

The following table summarizes the available quantitative data for this compound's activity in mammalian cell lines.

ParameterValueCell Line/TargetReference
IC50 (Cell Viability) 18 µMMDA-MB-231 (breast cancer)[6]
IC50 (Cell Viability) 12 µMMDA-MB-468 (breast cancer)[6]
IC50 (Cell Viability) 15 µMA549 (lung cancer)[6]
Inhibition of CGT activity Significant at 50 µMIn vitro enzyme assay[4]
Kd for AtPGRMC1 64 µMA. thaliana PGRMC1[5]

Signaling Pathway Diagrams

Mammalian_Signaling This compound's Dual Effects on Mammalian Signaling cluster_pgrmc1 PGRMC1-Mediated Signaling cluster_cgt Galactosylceramide Synthesis Pathway PGRMC1 PGRMC1 EGFR EGFR PGRMC1->EGFR Stabilizes PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Cell_Proliferation_Survival Cell Proliferation & Survival PI3K_AKT->Cell_Proliferation_Survival Ceramide Ceramide Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide UDP_Galactose UDP_Galactose UDP_Galactose->Galactosylceramide CGT UDP-galactose: ceramide galactosyltransferase Sulfatide Sulfatide Galactosylceramide->Sulfatide CST AG205 AG205 AG205->PGRMC1 Antagonism (questioned specificity) AG205->CGT Inhibition (PGRMC1-independent)

This compound's proposed and confirmed targets in mammalian cells.

Experimental Protocols

Macromolecular Synthesis Assay in S. pneumoniae

This assay is used to determine the specific cellular pathway inhibited by an antibacterial compound.

Principle: The assay measures the incorporation of radiolabeled precursors into major classes of macromolecules (DNA, RNA, protein, and lipids). Selective inhibition of one pathway will result in a decreased incorporation of the corresponding precursor.

Detailed Methodology:

  • Bacterial Culture: Grow S. pneumoniae to early- to mid-logarithmic phase in a suitable broth medium.

  • Precursor Labeling: Aliquot the bacterial culture into separate tubes. To each tube, add a specific radiolabeled precursor:

    • DNA Synthesis: [3H]thymidine

    • RNA Synthesis: [3H]uridine

    • Protein Synthesis: [3H]leucine

    • Lipid Synthesis: [3H]acetate or [3H]glycerol

  • Compound Treatment: Add this compound at various concentrations to the labeled cultures. Include a vehicle control (e.g., DMSO) and positive controls for each pathway (e.g., ciprofloxacin (B1669076) for DNA, rifampicin (B610482) for RNA, chloramphenicol (B1208) for protein, and cerulenin (B1668410) for lipid synthesis).

  • Incubation: Incubate the cultures for a defined period to allow for precursor incorporation.

  • Precipitation: Stop the incorporation by adding cold trichloroacetic acid (TCA). This precipitates macromolecules while leaving unincorporated precursors in solution.

  • Filtration and Washing: Collect the precipitate by filtering the samples through glass fiber filters. Wash the filters extensively with cold TCA and ethanol (B145695) to remove any remaining soluble precursors.

  • Quantification: Place the dried filters in scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each macromolecular synthesis pathway at each this compound concentration relative to the vehicle control.

Macromolecular_Synthesis_Workflow Macromolecular Synthesis Assay Workflow Start Start Culture Culture S. pneumoniae to log phase Start->Culture Aliquot Aliquot culture Culture->Aliquot Add_Precursors Add radiolabeled precursors ([3H]thymidine, [3H]uridine, etc.) Aliquot->Add_Precursors Add_AG205 Add this compound and controls Add_Precursors->Add_AG205 Incubate Incubate for precursor incorporation Add_AG205->Incubate Precipitate Precipitate macromolecules with TCA Incubate->Precipitate Filter_Wash Filter and wash to remove unincorporated precursors Precipitate->Filter_Wash Quantify Quantify radioactivity via scintillation counting Filter_Wash->Quantify Analyze Analyze data to determine specific pathway inhibition Quantify->Analyze End End Analyze->End

Workflow for the macromolecular synthesis assay.
Thin-Layer Chromatography (TLC) for Galactosylceramide and Sulfatide Analysis

This method is used to separate and visualize lipids from cell extracts to assess the effect of this compound on their synthesis.

Detailed Methodology:

  • Cell Culture and Treatment: Culture mammalian cells (e.g., CHO, SMKT-R3) to a desired confluency and treat with this compound or vehicle control for a specified time.

  • Lipid Extraction:

    • Wash cells with PBS and harvest by scraping.

    • Extract total lipids using a solvent mixture such as chloroform:methanol (2:1, v/v).

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • TLC Plate Preparation: Use silica (B1680970) gel TLC plates. Activate the plates by heating at 110°C for 30-60 minutes before use.

  • Sample Application:

    • Resuspend the dried lipid extracts in a small volume of chloroform:methanol.

    • Spot the samples onto the origin line of the TLC plate using a fine capillary tube.

    • Also spot lipid standards (e.g., purified GalC and sulfatide) for identification.

  • Chromatography:

    • Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v).

    • Allow the solvent to migrate up the plate until it is near the top.

  • Visualization:

    • Remove the plate from the chamber and allow it to dry completely.

    • Visualize the lipid spots using a suitable staining reagent (e.g., orcinol-sulfuric acid spray followed by heating) which is effective for glycolipids.

  • Analysis: Compare the migration of the sample lipids to the standards to identify GalC and sulfatide. The intensity of the spots can be quantified using densitometry to determine the relative amounts of each lipid.

Western Blotting for PI3K/AKT Pathway Activation

This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/AKT pathway, indicating pathway activation or inhibition.

Detailed Methodology:

  • Cell Culture and Treatment: Culture cells and treat with this compound, a known activator (e.g., EGF), and/or an inhibitor of the pathway for the desired time.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-AKT Ser473) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total protein (e.g., anti-total-AKT) and a loading control (e.g., anti-GAPDH or anti-β-actin) to normalize the data.

  • Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Western_Blot_Workflow Western Blotting Workflow for p-AKT Start Start Cell_Treatment Cell Treatment with this compound Start->Cell_Treatment Lysis Cell Lysis and Protein Extraction Cell_Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-AKT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry and Analysis Detection->Analysis End End Analysis->End

Workflow for Western Blotting analysis of PI3K/AKT pathway activation.

Conclusion and Future Directions

This compound is a compound with a compelling and complex biological profile. Its potent and specific inhibition of FabK in S. pneumoniae makes it a promising lead for the development of new antibiotics against this important pathogen. In parallel, its activities in mammalian cells, including the PGRMC1-independent inhibition of CGT and modulation of key signaling pathways like PI3K/AKT and NF-κB, open avenues for research in cancer biology and neuroprotection.

However, the identified off-target effects, particularly the inhibition of CGT, underscore the need for caution when using this compound as a specific chemical probe for PGRMC1 function. Future research should focus on elucidating the precise molecular interactions of this compound with its various targets. For antibacterial development, structure-activity relationship studies could lead to analogs with improved potency and pharmacokinetic properties. For its application in mammalian systems, a deeper understanding of its impact on lipid metabolism and signaling crosstalk is essential to harness its potential therapeutic benefits while mitigating unintended effects. This technical guide provides a foundational understanding of this compound's role in cell signaling to aid researchers in these future endeavors.

References

An In-depth Technical Guide to AG-205: A Bifurcated Identity in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The designation "AG-205" refers to two distinct small molecules with disparate therapeutic targets and mechanisms of action. This technical guide provides a comprehensive literature review and background on both entities: an antibacterial agent targeting FabK in Streptococcus pneumoniae and a Progesterone Receptor Membrane Component 1 (PGRMC1) inhibitor with applications in oncology. This document aims to disambiguate these compounds and provide detailed information for researchers in their respective fields.

Part 1: this compound as a FabK Inhibitor for Antibacterial Therapy

Core Concept and Mechanism of Action

This compound is a novel antibacterial agent identified through high-throughput screening as a potent inhibitor of FabK, the enoyl-acyl carrier protein (ACP) reductase found in Streptococcus pneumoniae.[1][2] FabK is a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, catalyzing the last step in each elongation cycle.[2] Unlike most bacteria which possess the FabI enoyl-ACP reductase, S. pneumoniae utilizes FabK, making it a selective target for narrow-spectrum antibiotics.[2][3] By specifically inhibiting FabK, this compound disrupts lipid biosynthesis, leading to a bacteriostatic effect on the growth of S. pneumoniae.[2][4] The specificity of this compound for FabK is highlighted by its lack of activity against bacteria possessing FabI, such as Staphylococcus aureus and Escherichia coli.[4]

Quantitative Data

The following tables summarize the key quantitative data for this compound as a FabK inhibitor.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterTarget/OrganismValueReference
IC50S. pneumoniae FabK1.5 µM[2][4]
IC50Mutant FabK (Ala141Ser)> 100 µM[4]
MICS. pneumoniae (most isolates)1 to 8 µg/ml[4]
MICS. pneumoniae (reduced susceptibility)> 16 µg/ml[4]
MICStaphylococcus aureus, E. coli, P. aeruginosa> 32 µg/ml[4]
Signaling Pathway and Experimental Workflow

The primary mechanism of this compound is the direct inhibition of a metabolic enzyme rather than the modulation of a complex signaling pathway. The experimental workflow to identify and characterize this compound's antibacterial activity is outlined below.

experimental_workflow_fabk cluster_screening High-Throughput Screening cluster_characterization Biochemical & Microbiological Characterization cluster_resistance Resistance Studies HTS Compound Library Screening EnzymeAssay FabK Inhibition Assay (IC50) HTS->EnzymeAssay Identifies this compound MIC MIC Determination EnzymeAssay->MIC Confirms antibacterial potential MMS Macromolecular Synthesis Assay MIC->MMS Investigates mechanism TimeKill Time-Kill Studies MIC->TimeKill Determines bactericidal/bacteriostatic effect ResistantMutants Generation of Resistant Mutants MIC->ResistantMutants Investigates resistance Sequencing fabK Gene Sequencing ResistantMutants->Sequencing Identifies mutations MutantEnzyme Mutant FabK Inhibition Assay Sequencing->MutantEnzyme Confirms target engagement

Experimental workflow for this compound as a FabK inhibitor.
Experimental Protocols

1.4.1 FabK Inhibition Assay: The inhibitory activity of this compound against FabK is determined by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADH. The reaction mixture typically contains the purified FabK enzyme, NADH, and the substrate crotonyl-CoA in a suitable buffer. The reaction is initiated by the addition of the enzyme, and the rate of NADH oxidation is measured in the presence and absence of this compound to calculate the IC50 value.

1.4.2 Minimum Inhibitory Concentration (MIC) Determination: The MIC of this compound against S. pneumoniae is determined using the broth microdilution method.[2] Serial dilutions of this compound are prepared in 96-well plates containing brain heart infusion (BHI) broth.[2][4] Bacterial cultures are added to each well, and the plates are incubated. The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

1.4.3 Macromolecular Synthesis Assay: This assay is used to determine the specific cellular pathway targeted by this compound. S. pneumoniae cultures are incubated with radiolabeled precursors for DNA, RNA, protein, and lipid synthesis (e.g., [3H]thymidine, [3H]uridine, [3H]leucine, and [14C]acetate, respectively) in the presence of varying concentrations of this compound. The incorporation of radioactivity into the corresponding macromolecules is measured to identify which synthesis pathway is inhibited. This compound selectively inhibits the incorporation of acetic acid, indicating specific inhibition of lipid biosynthesis.[2]

Part 2: this compound as a PGRMC1 Inhibitor for Cancer Therapy

Core Concept and Mechanism of Action

In the context of oncology, this compound is a small molecule inhibitor of the Progesterone Receptor Membrane Component 1 (PGRMC1).[5][6] PGRMC1 is a heme-binding protein that is overexpressed in various cancers and is implicated in promoting tumorigenesis, including increased cell proliferation, migration, and resistance to apoptosis.[6][7] this compound is reported to exert its anticancer effects by inhibiting PGRMC1 signaling, which can lead to cell cycle arrest, induction of apoptosis, and modulation of key cancer-related signaling pathways such as the EGFR/AKT and NF-κB pathways.[2][5] However, it is important to note that some studies suggest this compound may have off-target effects and is not entirely specific to PGRMC1.[7][8]

Quantitative Data

The following tables summarize the key quantitative data for this compound as a PGRMC1 inhibitor.

Table 2: Effects of this compound on Cancer Cell Lines

Cell LineEffectConcentrationResultReference
ZR-75-1 (ER-positive breast cancer)Apoptosis Induction50 µM52.3% increase[2]
MDA-MB-468 (TNBC)Apoptosis Induction50 µM44.3% increase[2]
A549 (non-small cell lung cancer)Growth ArrestNot specifiedGrowth arrested[9]
MDA-MB-231 (breast cancer)Antagonism of ErlotinibNot specifiedAntagonized anti-neoplastic activity[9]
MDA-MB-468EGFR Level ReductionNot specified8.7-fold reduction[9]
A549EGFR Level ReductionNot specified4.5-fold reduction[9]
Signaling Pathways

This compound has been shown to modulate several signaling pathways implicated in cancer progression.

2.3.1 EGFR/AKT Signaling Pathway:

egfr_akt_pathway PGRMC1 PGRMC1 EGFR EGFR PGRMC1->EGFR Stabilizes at plasma membrane PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival AG205 AG205 AG205->PGRMC1 Inhibits nfkb_pathway PGRMC1 PGRMC1 NFkB NF-κB PGRMC1->NFkB Activates Proinflammatory Pro-inflammatory Genes NFkB->Proinflammatory SurvivalGenes Survival Genes NFkB->SurvivalGenes AG205 AG205 AG205->PGRMC1 Inhibits

References

AG-205: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 442656-02-2

This technical guide provides an in-depth overview of AG-205, a small molecule inhibitor initially identified as a ligand for the Progesterone Receptor Membrane Component 1 (PGRMC1). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its chemical properties, biological activities, and the methodologies used for its characterization.

Chemical and Physical Properties

This compound is a synthetic compound with the following properties:

PropertyValueReference
Molecular Formula C₂₂H₂₃ClN₆OS[1][2]
Molecular Weight 454.98 g/mol [1][2]
Appearance Solid[2]
Solubility Soluble in DMSO (up to 50 mM)[1][3]
Storage Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)[2]
Purity ≥97%[1][3]

Biological Activity and Mechanism of Action

This compound was first identified as a ligand and inhibitor of Progesterone Receptor Membrane Component 1 (PGRMC1), a protein implicated in various cellular processes, including tumorigenesis.[1] It has been shown to inhibit cell cycle progression and viability in various cancer cell lines.[1][4]

On-Target Activity: PGRMC1 Inhibition

PGRMC1 is a heme-binding protein that is thought to play a role in cholesterol biosynthesis and steroidogenesis.[5] this compound has been reported to alter the spectroscopic properties of the PGRMC1-heme complex.[6] By inhibiting PGRMC1 signaling, this compound can induce G1-phase arrest in the cell cycle and promote apoptosis in cancer cells.[4]

Off-Target Activities and Specificity Considerations

Subsequent research has revealed that this compound possesses significant biological activity independent of PGRMC1. This is a critical consideration for researchers employing this compound.

  • Inhibition of Galactosylceramide and Sulfatide Synthesis: this compound strongly inhibits the synthesis of galactosylceramide and sulfatide.[7] This effect is mediated through the direct inhibition of UDP-galactose:ceramide galactosyltransferase and occurs to a similar extent in cells with and without PGRMC1.[7]

  • Upregulation of Cholesterol Biosynthesis: this compound has been shown to increase the expression of genes encoding enzymes involved in the cholesterol biosynthetic pathway and steroidogenesis. This effect was also found to be independent of PGRMC1 and other related MAPR proteins.

These findings suggest that while this compound does interact with PGRMC1, it is not a specific inhibitor, and its observed biological effects may be a composite of its actions on multiple targets.[5][7]

Quantitative Data: In Vitro Efficacy

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines.

Cell LineTissue of OriginIC50 (µM)
MDA-MB-468Breast Cancer12
A549Lung Cancer15
MDA-MB-231Breast Cancer18

Data extracted from a patent document describing the use of this compound for the treatment of breast cancer.

Signaling Pathways

This compound has been shown to modulate several key signaling pathways, both through its interaction with PGRMC1 and potentially through its off-target effects.

PGRMC1-Mediated Signaling

PGRMC1 is known to influence several signaling cascades critical for cell survival and proliferation. This compound, by inhibiting PGRMC1, can disrupt these pathways.

PGRMC1_Signaling AG205 This compound PGRMC1 PGRMC1 AG205->PGRMC1 Inhibits EGFR EGFR PGRMC1->EGFR Stabilizes PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB CellSurvival Cell Survival & Proliferation AKT->CellSurvival Apoptosis Apoptosis AKT->Apoptosis NFkB->CellSurvival

Caption: this compound inhibits PGRMC1, leading to downstream effects on EGFR, PI3K/AKT, and NF-κB signaling pathways.

Off-Target Signaling Effects

The inhibition of galactosylceramide synthesis and upregulation of cholesterol biosynthesis by this compound likely impact other signaling pathways, though these are less well-characterized.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of this compound on cell viability by measuring metabolic activity.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTS reagent

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO at the same concentration as the highest this compound treatment) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and controls for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Apoptosis_Assay_Workflow Start Seed and Treat Cells with this compound Harvest Harvest Adherent and Floating Cells Start->Harvest Wash Wash with Cold PBS Harvest->Wash Stain Stain with Annexin V-FITC and Propidium Iodide Wash->Stain Incubate Incubate for 15 min in the Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for assessing apoptosis induced by this compound using Annexin V/PI staining and flow cytometry.

Conclusion

This compound is a valuable research tool for investigating cellular processes regulated by PGRMC1 and related pathways. However, its significant off-target effects on lipid metabolism necessitate careful experimental design and interpretation of results. Researchers should consider the use of PGRMC1 knockout or knockdown models as controls to delineate the specific contributions of PGRMC1 inhibition to the observed biological outcomes. This guide provides a foundational understanding of this compound and standardized protocols to aid in the design and execution of further research.

References

AG-205: A Potent Inhibitor of FabK in Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Streptococcus pneumoniae is a major human pathogen responsible for a wide range of diseases, including pneumonia, meningitis, and sepsis. The emergence of antibiotic-resistant strains necessitates the discovery of novel therapeutic agents with unique mechanisms of action. The bacterial fatty acid synthesis (FAS-II) pathway presents a promising target for new antibacterial drugs. In S. pneumoniae, the enoyl-acyl carrier protein (ACP) reductase, an essential enzyme in this pathway, is FabK, which is distinct from the FabI enzyme found in many other bacteria. This document provides a comprehensive technical overview of AG-205, a potent and selective inhibitor of S. pneumoniae FabK. This compound was identified through high-throughput screening and has demonstrated significant promise as a lead compound for the development of novel anti-pneumococcal agents. This guide details the mechanism of action of this compound, presents quantitative data on its inhibitory and antibacterial activity, outlines key experimental protocols for its characterization, and provides visual representations of its mode of action and the experimental workflow for its evaluation.

Introduction: The Promise of FabK Inhibition

The type II fatty acid synthesis (FAS-II) pathway is essential for bacterial viability, making it an attractive target for antimicrobial drug development. A key step in the elongation cycle of this pathway is the reduction of the enoyl-ACP substrate, catalyzed by an enoyl-ACP reductase. While many bacteria, such as Escherichia coli and Staphylococcus aureus, possess the FabI isoform of this enzyme, Streptococcus pneumoniae utilizes a distinct, FMN-dependent enoyl-ACP reductase known as FabK.[1][2] The significant structural differences between FabK and FabI offer an opportunity for the development of narrow-spectrum antibiotics that specifically target S. pneumoniae without affecting the microbiome of the host.

This compound emerged from high-throughput screening as a potent inhibitor of S. pneumoniae FabK.[3][4][5] Subsequent studies have confirmed that its antibacterial activity against S. pneumoniae is a direct result of its specific inhibition of FabK, leading to the disruption of fatty acid and lipid biosynthesis.[3][4][5]

Quantitative Data Summary

The inhibitory and antibacterial activities of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against FabK

Enzyme SourceCompoundIC50 (µM)Reference
S. pneumoniae FabKThis compound1.5[4]
S. pneumoniae FabK (from KU197)This compound2.2[4]
E. coli FabIThis compound> 32[6]
S. aureus FabIThis compound> 100[6]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Streptococcus pneumoniae

StrainMediumMIC (µg/mL)Reference
S. pneumoniae IP692Brain Heart Infusion (BHI) Broth1 - 4[5]
S. pneumoniae ATCC 49619Brain Heart Infusion (BHI) Broth1 - 4[5]
S. pneumoniae KU197 (penicillin-macrolide-resistant)Brain Heart Infusion (BHI) Broth1 - 4[5]
Organisms with FabI (e.g., S. aureus, E. coli, P. aeruginosa)Not specified> 32[5]

Mechanism of Action

This compound exerts its antibacterial effect by specifically targeting and inhibiting the activity of the FabK enzyme in S. pneumoniae. This inhibition disrupts the fatty acid elongation cycle, leading to a halt in the biosynthesis of fatty acids, which are essential components of bacterial cell membranes. Macromolecular synthesis assays have demonstrated that this compound selectively inhibits the incorporation of acetic acid, a precursor for fatty acid synthesis, at concentrations that do not significantly affect DNA, RNA, or protein synthesis.[4][5] This high degree of specificity for lipid biosynthesis confirms that FabK is the primary target of this compound in S. pneumoniae.[3][4][5]

A spontaneous mutant of S. pneumoniae resistant to this compound was found to have an Ala141Ser substitution in the FabK enzyme, providing further genetic evidence for FabK being the direct target of this compound.[3][7]

Visualizing the Core Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

fatty_acid_synthesis cluster_initiation Initiation cluster_elongation Elongation Cycle Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA accABCD Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD β-ketoacyl-ACP β-ketoacyl-ACP Malonyl-ACP->β-ketoacyl-ACP FabH β-hydroxyacyl-ACP β-hydroxyacyl-ACP β-ketoacyl-ACP->β-hydroxyacyl-ACP FabG trans-2-enoyl-ACP trans-2-enoyl-ACP β-hydroxyacyl-ACP->trans-2-enoyl-ACP FabZ Acyl-ACP Acyl-ACP trans-2-enoyl-ACP->Acyl-ACP FabK Acyl-ACP->β-ketoacyl-ACP FabF Fatty Acids Fatty Acids Acyl-ACP->Fatty Acids Termination This compound This compound FabK FabK This compound->FabK Inhibition

Caption: Fatty acid synthesis pathway in S. pneumoniae and the inhibitory action of this compound.

experimental_workflow High-Throughput Screening High-Throughput Screening Hit Identification (this compound) Hit Identification (this compound) High-Throughput Screening->Hit Identification (this compound) FabK enzymatic assay In Vitro Characterization In Vitro Characterization Hit Identification (this compound)->In Vitro Characterization IC50 Determination (FabK) IC50 Determination (FabK) In Vitro Characterization->IC50 Determination (FabK) Enzymatic Assay MIC Determination (S. pneumoniae) MIC Determination (S. pneumoniae) In Vitro Characterization->MIC Determination (S. pneumoniae) Broth Microdilution Cytotoxicity Assay Cytotoxicity Assay In Vitro Characterization->Cytotoxicity Assay e.g., LDH Assay Mechanism of Action Studies Mechanism of Action Studies MIC Determination (S. pneumoniae)->Mechanism of Action Studies Macromolecular Synthesis Assay Macromolecular Synthesis Assay Mechanism of Action Studies->Macromolecular Synthesis Assay Resistant Mutant Analysis Resistant Mutant Analysis Mechanism of Action Studies->Resistant Mutant Analysis Target Validation Target Validation Resistant Mutant Analysis->Target Validation

Caption: Experimental workflow for the discovery and characterization of this compound.

Caption: Logical relationship of this compound development as a FabK inhibitor.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

FabK Enzymatic Assay (IC50 Determination)

This assay measures the inhibitory effect of this compound on the enzymatic activity of FabK by monitoring the oxidation of NADH.

  • Materials:

    • Purified S. pneumoniae FabK enzyme

    • This compound (or other test compounds) dissolved in DMSO

    • NADH

    • Crotonyl-CoA (substrate)

    • Assay Buffer: 100 mM HEPES (pH 7.5), 100 mM NH4Cl

    • 96-well microplate

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, NADH (final concentration, e.g., 150 µM), and crotonyl-CoA (final concentration, e.g., 50 µM).

    • Add varying concentrations of this compound (typically in a serial dilution) to the wells of the 96-well plate. Include a control with DMSO only (no inhibitor).

    • Add the purified FabK enzyme to the reaction mixture to initiate the reaction.

    • Immediately monitor the decrease in absorbance at 340 nm at room temperature for a set period (e.g., 10 minutes). The decrease in absorbance corresponds to the oxidation of NADH.

    • Calculate the initial reaction rates for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the FabK enzyme activity, by fitting the data to a dose-response curve.

Broth Microdilution MIC Assay for S. pneumoniae

This method determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of S. pneumoniae.

  • Materials:

    • S. pneumoniae strains (e.g., ATCC 49619)

    • This compound dissolved in DMSO

    • Brain Heart Infusion (BHI) broth

    • 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

    • Incubator (37°C, 5% CO2)

  • Procedure:

    • Prepare serial twofold dilutions of this compound in BHI broth in the wells of a 96-well microtiter plate.

    • Prepare a bacterial inoculum of S. pneumoniae from an overnight culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

    • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no drug) and a sterility control well (no bacteria).

    • Incubate the plates at 37°C in a 5% CO2 atmosphere for 20-24 hours.

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Macromolecular Synthesis Assay

This assay determines the specific cellular pathway targeted by an antimicrobial agent by measuring the incorporation of radiolabeled precursors into major macromolecules.

  • Materials:

    • S. pneumoniae culture

    • This compound

    • Radiolabeled precursors:

      • [3H]Thymidine (for DNA synthesis)

      • [3H]Uridine (for RNA synthesis)

      • [3H]Leucine (for protein synthesis)

      • [14C]Acetic acid (for fatty acid synthesis)

    • Trichloroacetic acid (TCA)

    • Scintillation fluid and counter

  • Procedure:

    • Grow a culture of S. pneumoniae to the mid-logarithmic phase.

    • Aliquot the culture into separate tubes.

    • Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the tubes. Include a no-drug control.

    • Add one of the radiolabeled precursors to each set of tubes (one precursor per set).

    • Incubate the cultures for a defined period (e.g., 30-60 minutes) at 37°C.

    • Stop the incorporation by adding cold TCA to precipitate the macromolecules.

    • Collect the precipitate by filtration through glass fiber filters.

    • Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated precursors.

    • Measure the radioactivity of the filters using a liquid scintillation counter.

    • Calculate the percentage of incorporation for each macromolecule at each this compound concentration relative to the no-drug control. A significant and dose-dependent decrease in the incorporation of a specific precursor indicates that its corresponding pathway is the primary target of the compound.

Cytotoxicity Assay (LDH Release Assay)

This assay assesses the potential toxicity of this compound to mammalian cells by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

  • Materials:

    • Mammalian cell line (e.g., HepG2, A549)

    • This compound

    • Cell culture medium

    • LDH assay kit (containing substrate, cofactor, and dye)

    • 96-well cell culture plates

    • Spectrophotometer

  • Procedure:

    • Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for maximum LDH release (e.g., cell lysis buffer).

    • After incubation, carefully collect the cell culture supernatant.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well.

    • Incubate at room temperature for the time specified in the kit's protocol (e.g., 30 minutes), protected from light.

    • Add the stop solution provided in the kit.

    • Measure the absorbance at the specified wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity for each this compound concentration relative to the maximum LDH release control.

Conclusion and Future Directions

This compound represents a promising new class of antibacterial agents with a specific mechanism of action against Streptococcus pneumoniae. Its potent inhibition of FabK, an enzyme absent in humans and distinct from the FabI found in many other bacteria, highlights its potential for development as a selective therapeutic. The data presented in this guide underscore the antibacterial efficacy and target specificity of this compound.

Further research and development efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound to enhance its in vivo efficacy and safety profile. Structure-activity relationship (SAR) studies could lead to the design of even more potent and selective FabK inhibitors. The continued exploration of FabK inhibitors like this compound is a critical step in the fight against antibiotic-resistant S. pneumoniae.

References

Methodological & Application

Application Notes and Protocols for AG-205 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-205 is a small molecule inhibitor of Progesterone Receptor Membrane Component 1 (PGRMC1), a heme-binding protein implicated in tumorigenesis.[1] Elevated expression of PGRMC1 is associated with various cancers, and it plays a role in promoting cell proliferation, migration, and resistance to apoptosis.[1][2] this compound has been shown to selectively inhibit the growth of cancer cells, including estrogen receptor-positive (ER-positive) and triple-negative breast cancer (TNBC) cells, while having minimal effects on normal cells.[2] Its mechanism of action involves the induction of G1-phase cell cycle arrest and apoptosis.[2] Additionally, this compound has been observed to have effects on lipid synthesis, specifically inhibiting the synthesis of galactosylceramide and sulfatide.[3][4]

These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to study its effects on cancer cells.

Data Presentation

Table 1: Proliferation Effects of this compound on Breast Cancer Cell Lines
Cell LineTypeThis compound Concentration (µM)Treatment Duration (h)Proliferation Inhibition (%)
ZR-75-1ER-positive Breast Cancer5024~40-50%
MDA-MB-468Triple-Negative Breast Cancer5024~40-50%
MCF10ANormal Breast Epithelial10-10024Minimal Effect

Data synthesized from reported dose-dependent effects.[2]

Table 2: Cell Cycle and Apoptosis Analysis in Breast Cancer Cells Treated with this compound
Cell LineTreatmentG1 Phase ArrestApoptosis Induction (%)
ZR-75-150 µM this compound (24h)Yes52.3%
MDA-MB-46850 µM this compound (24h)Yes (statistically significant)44.3%

Quantitative data extracted from published studies.[2]

Experimental Protocols

Protocol 1: Cell Proliferation MTS Assay

This protocol is for determining the effect of this compound on the proliferation of breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., ZR-75-1, MDA-MB-468) and a normal breast cell line (e.g., MCF10A)

  • Complete growth medium (specific to each cell line)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTS reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. Suggested concentrations range from 10 µM to 100 µM.[2] Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in response to this compound treatment.

Materials:

  • Breast cancer cell lines (e.g., ZR-75-1, MDA-MB-468)

  • 6-well plates

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (B145695) (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to attach overnight.

  • Treat the cells with the desired concentration of this compound (e.g., 50 µM) or vehicle control (DMSO) for 24 hours.[2]

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay by Flow Cytometry

This protocol describes the detection of apoptosis using Annexin V and Propidium Iodide staining.

Materials:

  • Breast cancer cell lines (e.g., ZR-75-1, MDA-MB-468)

  • 6-well plates

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described in the cell cycle analysis protocol.

  • Harvest both adherent and floating cells and collect by centrifugation.

  • Wash the cells once with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Protocol 4: Western Blot Analysis of Cell Cycle and Apoptotic Markers

This protocol is for assessing changes in protein expression following this compound treatment.

Materials:

  • Breast cancer cell lines (e.g., ZR-75-1, MDA-MB-468)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., CDK4, Cyclin D1, PARP, Cleaved PARP, Bax, Cleaved-caspase 3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well or 10 cm dishes and treat with various concentrations of this compound (e.g., 50, 75, 100 µM) for 24 hours.[2]

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

experimental_workflow This compound Experimental Workflow cluster_setup Cell Culture Setup cluster_assays Cellular Assays cluster_endpoints Data Analysis start Seed Cancer Cells (e.g., ZR-75-1, MDA-MB-468) treatment Treat with this compound (various concentrations) start->treatment proliferation Proliferation Assay (MTS) treatment->proliferation cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot treatment->western_blot proliferation_data Inhibition of Proliferation proliferation->proliferation_data cell_cycle_data G1 Phase Arrest cell_cycle->cell_cycle_data apoptosis_data Induction of Apoptosis apoptosis->apoptosis_data protein_data Changes in Protein Expression (CDK4, Cyclin D1, PARP, etc.) western_blot->protein_data

Caption: Experimental workflow for assessing the effects of this compound.

signaling_pathway Hypothesized this compound Signaling Pathway cluster_outcomes Cellular Outcomes AG205 This compound PGRMC1 PGRMC1 AG205->PGRMC1 Inhibits EGFR_PI3K_AKT EGFR/PI3K/AKT Signaling PGRMC1->EGFR_PI3K_AKT Promotes CellCycle Cell Cycle Progression EGFR_PI3K_AKT->CellCycle Apoptosis Apoptosis EGFR_PI3K_AKT->Apoptosis Inhibits CDK4_CyclinD1 CDK4 / Cyclin D1 CellCycle->CDK4_CyclinD1 G1_Arrest G1 Phase Arrest CellCycle->G1_Arrest Bax_Caspase3 Bax / Cleaved-Caspase 3 Apoptosis->Bax_Caspase3 Increased_Apoptosis Increased Apoptosis Apoptosis->Increased_Apoptosis

Caption: Hypothesized signaling pathway of this compound in cancer cells.

References

AG-205 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-205 is a small molecule that has been identified as a ligand for the progesterone (B1679170) receptor membrane component 1 (PGRMC1).[1] It has been investigated for its potential role in various cellular processes, including cell cycle progression and viability in cancer cell lines.[1] This document provides detailed information on the solubility of this compound in various solvents, protocols for its use in experimental settings, and an overview of its proposed signaling pathway.

Physicochemical Properties

PropertyValue
Molecular Formula C₂₂H₂₃ClN₆OS
Molecular Weight 454.98 g/mol
Appearance Off-white to brown powder
Storage Store at 2-8°C, desiccated

Solubility Data

The solubility of this compound is a critical factor for its use in in vitro and in vivo studies. The following table summarizes the available solubility data.

SolventConcentration (mg/mL)Concentration (mM)Notes
DMSO 22.75[1]50[1]Soluble. Warming may be required for concentrations >9 mg/mL.
Ethanol Not availableNot available
Methanol Not availableNot available
Water Not availableNot availableExpected to be poorly soluble in aqueous solutions.
PBS (Phosphate-Buffered Saline) Not availableNot availableExpected to be poorly soluble in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 22.75 mg of this compound.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to fully dissolve the compound.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Determining Solubility (Shake-Flask Method)

This protocol provides a general procedure for determining the solubility of this compound in various solvents.

Materials:

  • This compound powder

  • Solvent of interest (e.g., ethanol, PBS)

  • Small glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Sample Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the solvent.

  • Equilibration: Tightly cap the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method such as HPLC or UV-Vis spectrophotometry. A standard curve of known this compound concentrations should be prepared in the same solvent for accurate quantification.

Signaling Pathway

This compound is primarily characterized as an inhibitor of the progesterone receptor membrane component 1 (PGRMC1). PGRMC1 is a versatile protein implicated in various cellular functions, including steroid metabolism and cell survival pathways. However, it is important to note that some studies have questioned the specificity of this compound for PGRMC1, suggesting it may have other cellular targets.

The proposed mechanism of action involves the binding of this compound to PGRMC1, which can modulate downstream signaling cascades. Notably, this compound has been reported to influence the NF-κB and PI3K/Akt signaling pathways.

AG205_Signaling_Pathway cluster_membrane Cell Membrane PGRMC1 PGRMC1 NFkB NF-κB Signaling PGRMC1->NFkB Modulation PI3K_AKT PI3K/Akt Pathway PGRMC1->PI3K_AKT Modulation Sterol_Syn Sterol Synthesis Genes PGRMC1->Sterol_Syn Induction AG205 This compound AG205->PGRMC1 Inhibition Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival PI3K_AKT->Cell_Survival Apoptosis Apoptosis PI3K_AKT->Apoptosis note Note: The specificity of this compound for PGRMC1 is a subject of ongoing research. The depicted pathway represents a proposed mechanism.

Proposed signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of this compound in a cell-based assay.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock treatment Treat Cells with Varying Concentrations of this compound prep_stock->treatment cell_culture Culture Cells to Desired Confluency cell_culture->treatment incubation Incubate for Specified Duration treatment->incubation analysis Perform Downstream Analysis (e.g., Viability Assay, Western Blot, qPCR) incubation->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end

A typical workflow for cell-based assays with this compound.

References

Application Notes and Protocols for AG-205 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-205 is a potent inhibitor of the progesterone (B1679170) receptor membrane component 1 (PGRMC1), a protein implicated in various cellular processes, including cholesterol biosynthesis and cancer cell proliferation. As a valuable tool in biomedical research and a potential therapeutic agent, understanding the stability and optimal storage conditions of this compound is critical to ensure experimental reproducibility and the integrity of preclinical data. These application notes provide a comprehensive overview of this compound stability under various conditions and detailed protocols for its handling and storage.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₂H₂₃ClN₆OS
Molecular Weight 454.98 g/mol
Appearance Off-white to brown powder
Solubility Soluble in DMSO (>9 mg/mL, may require warming)[1]

Recommended Storage Conditions

Proper storage is crucial for maintaining the integrity and activity of this compound. The following conditions are recommended based on available data.

Solid Form (Powder)
Storage TemperatureDurationRecommendations
-20°CUp to 3 years[2]For long-term storage, keep in a tightly sealed container, protected from light and moisture. Desiccation is recommended.[1]
4°CUp to 2 years[3]Suitable for shorter-term storage. Protect from light and moisture.
Room TemperatureStable for a few days to weeks[4]Appropriate for short periods, such as during shipping. Avoid prolonged exposure to ambient temperatures.
In Solvent (DMSO)
Storage TemperatureDurationRecommendations
-80°CUp to 1 year[2]Recommended for long-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 month[3]Suitable for short-term storage of working solutions.

Stability Profile of this compound

While extensive public data on the forced degradation of this compound is limited, the following represents a summary of expected stability based on its chemical structure and general principles of drug stability.

pH Stability

This compound is expected to exhibit pH-dependent stability. The presence of a tetrazole ring and a thioether linkage suggests potential susceptibility to degradation under strongly acidic or basic conditions.

ConditionExpected StabilityPotential Degradation Pathway
Acidic (pH 1-3) Moderate to LowHydrolysis of the thioether linkage or degradation of the tetrazole ring.
Neutral (pH 6-8) HighGenerally stable.
Basic (pH 10-13) Moderate to LowPotential for hydrolysis and other base-catalyzed degradation reactions.
Thermal Stability

As a solid, this compound is relatively stable at ambient temperatures for short periods. However, elevated temperatures can accelerate degradation, especially in solution.

Photostability

Compounds with aromatic rings and heteroatoms can be susceptible to photodegradation. It is recommended to protect this compound from light, particularly UV radiation.

Experimental Protocols

The following are detailed protocols for preparing and storing this compound, as well as a general protocol for assessing its stability.

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in in vitro and in vivo experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). For example, to prepare a 10 mM stock solution, dissolve 4.55 mg of this compound in 1 mL of DMSO.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied to aid dissolution.[1]

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: General Protocol for Forced Degradation Study of this compound

Objective: To assess the stability of this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in acetonitrile (B52724) or DMSO)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or incubator

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Keep at room temperature for a defined period, protected from light.

  • Thermal Degradation: Incubate an aliquot of the this compound stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

  • Photodegradation: Expose an aliquot of the this compound stock solution to a light source in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At each time point, withdraw a sample and analyze it by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and detect the formation of any degradation products.

Visualizations

Signaling Pathway of this compound Inhibition

AG205_Pathway Figure 1. Simplified Signaling Pathway of this compound Action AG205 This compound PGRMC1 PGRMC1 AG205->PGRMC1 inhibits Sterol_Biosynthesis Sterol Biosynthesis Genes PGRMC1->Sterol_Biosynthesis promotes Cell_Proliferation Cancer Cell Proliferation PGRMC1->Cell_Proliferation promotes

Caption: Simplified diagram of this compound inhibiting PGRMC1 function.

Experimental Workflow for this compound Stability Testing

Stability_Workflow Figure 2. General Workflow for this compound Stability Assessment cluster_stress Stress Conditions Acid Acidic (HCl) Analysis HPLC Analysis Acid->Analysis Base Basic (NaOH) Base->Analysis Oxidation Oxidative (H₂O₂) Oxidation->Analysis Thermal Thermal (Heat) Thermal->Analysis Photo Photolytic (Light) Photo->Analysis AG205_Sample This compound Sample AG205_Sample->Acid AG205_Sample->Base AG205_Sample->Oxidation AG205_Sample->Thermal AG205_Sample->Photo Data Data Interpretation (Degradation Profile) Analysis->Data

Caption: Workflow for assessing this compound stability under stress.

References

Application Notes and Protocols for AG-205 in Apoptosis and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AG-205 is a selective inhibitor of the Progesterone Receptor Membrane Component 1 (PGRMC1), a protein implicated in various cellular processes, including tumorigenesis and resistance to apoptosis.[1] These application notes provide detailed protocols for assessing the effects of this compound on cell viability and apoptosis, along with data interpretation guidelines. The primary mechanism of this compound involves the disruption of PGRMC1 signaling, leading to cell cycle arrest and induction of apoptosis in cancer cells.

Mechanism of Action: this compound and PGRMC1 Signaling

This compound acts as an antagonist to PGRMC1, a heme-binding protein that is often overexpressed in various cancer types.[1] PGRMC1 is known to interact with key signaling molecules, including the Epidermal Growth Factor Receptor (EGFR) and cytochrome P450 enzymes, promoting cell survival and proliferation while suppressing apoptosis. By inhibiting PGRMC1, this compound disrupts these pro-survival signals. This disruption leads to the upregulation of pro-apoptotic proteins such as Bax and subsequent activation of the caspase cascade, culminating in programmed cell death.

PGRMC1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_ag205 cluster_cytoplasm Cytoplasm PGRMC1 PGRMC1 EGFR EGFR PGRMC1->EGFR Activates CellSurvival Cell Survival & Proliferation PGRMC1->CellSurvival Promotes PI3K PI3K EGFR->PI3K AG205 This compound AG205->PGRMC1 Inhibits Bax Bax AG205->Bax Upregulates AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits AKT->CellSurvival Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis Experimental_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Assays cluster_analysis Data Analysis Start Seed Cells in appropriate plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with this compound (e.g., 50 µM) and controls Incubate1->Treat Incubate2 Incubate for 24h Treat->Incubate2 Viability Cell Viability Assay (MTS) Incubate2->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Incubate2->Apoptosis Protein Western Blot for Apoptotic Markers Incubate2->Protein Analyze Quantify Results: - Absorbance (MTS) - Flow Cytometry Data - Band Densitometry Viability->Analyze Apoptosis->Analyze Protein->Analyze

References

Application Notes: Using AG-205 to Study Progesterone Receptor Membrane Component 1 (PGRMC1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1) is a versatile, heme-binding protein implicated in a multitude of critical cellular processes. As a member of the Membrane-Associated Progesterone Receptor (MAPR) family, PGRMC1 is involved in cholesterol biosynthesis, cytochrome P450 activation, steroid signaling, and the regulation of cell survival and proliferation.[1][2][3] Its overexpression is correlated with poor prognosis in several cancers, making it an attractive target for therapeutic intervention.[4][5]

AG-205 is a small molecule that has been widely used as a chemical probe and inhibitor to investigate the functions of PGRMC1.[5][6] It has been shown to bind to the heme-binding domain of PGRMC1, disrupting its oligomerization and downstream signaling functions.[7][8] this compound has demonstrated anti-proliferative, pro-apoptotic, and anti-migratory effects in various cancer cell models.[9][10]

Critical Note on Specificity: Researchers should exercise caution when interpreting data generated using this compound. Several studies have demonstrated significant PGRMC1-independent, off-target effects.[11][12] For instance, this compound has been shown to upregulate genes in cholesterol and steroidogenesis pathways and inhibit the synthesis of galactosylceramide, even in cells lacking PGRMC1.[11][13][14][15] Therefore, it is imperative to use genetic approaches, such as siRNA-mediated knockdown or CRISPR/Cas9 knockout of PGRMC1, as parallel controls to validate that the observed effects of this compound are specifically mediated by PGRMC1.[15][16]

Mechanism of Action and Key Applications

This compound is reported to compete with heme for the cytochrome b5/heme-binding domain of the PGRMC1 monomer. This interaction is believed to prevent the heme-mediated formation of PGRMC1 dimers and higher-order oligomers, which are thought to be the active forms of the protein.[7][17] By disrupting these complexes, this compound can modulate the diverse functions of PGRMC1.

Key Applications:

  • Investigating Proliferation and Survival: this compound can be used to study the role of PGRMC1 in promoting cancer cell proliferation and resistance to apoptosis.[5][18]

  • Modulating Signaling Pathways: It serves as a tool to explore PGRMC1's involvement in signaling cascades such as PI3K/Akt and NF-κB.[1][19]

  • Studying Protein-Protein Interactions: this compound can be used to disrupt and identify protein complexes associated with PGRMC1, such as those involving the actin cytoskeleton.[8]

  • Probing Chemoresistance: Given PGRMC1's role in drug metabolism via cytochrome P450 enzymes, this compound can be used to explore its contribution to chemoresistance.[1]

cluster_0 PGRMC1 Monomer cluster_1 Active Complex cluster_2 Inhibition PGRMC1_M PGRMC1 (Monomer) Heme Heme PGRMC1_M->Heme Binds PGRMC1_D PGRMC1 Dimer/ Oligomer Heme->PGRMC1_D Promotes Oligomerization Downstream Downstream Signaling & Protein Interactions PGRMC1_D->Downstream Activates AG205 This compound AG205->Heme Competes with

Caption: this compound mechanism of action on PGRMC1.

Data Presentation

The following tables summarize quantitative data from studies using this compound to investigate PGRMC1 function.

Table 1: Summary of this compound Effects on Cell Viability and Proliferation

Cell Line Cancer Type This compound Concentration Incubation Time Observed Effect Citation(s)
ZR-75-1 Breast (ER+) 10-100 µM 24 h Dose-dependent decrease in proliferation [10]
MDA-MB-468 Breast (TNBC) 10-100 µM 24 h Dose-dependent decrease in proliferation [10]
HEC-1A Endometrial 30 µM 32-48 h Significant reduction in cell viability [16][20]
T-HESC Endometrial 30 µM 32-48 h Significant reduction in cell viability [16][20]
SMKT-R3 Renal 10-40 µM Not Specified Increased cell viability (PGRMC1-independent) [13][14]

| A549 | Lung | 20 µM | Not Specified | Decreased cell proliferation |[18] |

Table 2: Summary of this compound Effects on Apoptosis and Gene Expression

Cell Line Cancer Type This compound Concentration Parameter Measured Result Citation(s)
Human Granulosa N/A Not Specified Hrk mRNA Expression ~8-fold increase [7][17]
ZR-75-1 Breast (ER+) 50 µM Apoptosis (%) 52.3% induction of apoptosis [10]
MDA-MB-468 Breast (TNBC) 50 µM Apoptosis (%) 44.3% induction of apoptosis [10]

| MDA-MB-468 | Breast (TNBC) | 50 µM | Cell Cycle | G1-phase arrest |[10] |

Experimental Protocols

The following are generalized protocols for key experiments to study the effects of this compound on PGRMC1. Researchers should optimize conditions for their specific cell lines and experimental systems.

Protocol 1: Western Blot Analysis of PGRMC1 and Downstream Targets

This protocol is for assessing changes in protein expression or phosphorylation status of PGRMC1 and its downstream targets (e.g., p-Akt, Akt, Cyclin D1, cleaved PARP) following this compound treatment.

Materials and Reagents:

  • Cell culture reagents

  • This compound (stock solution in DMSO)

  • Control vehicle (DMSO)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBS-T)

  • Primary antibodies (e.g., anti-PGRMC1, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with desired concentrations of this compound (e.g., 10, 25, 50 µM) and a vehicle control (DMSO) for the desired time (e.g., 24, 48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in 100-200 µL of ice-cold RIPA buffer per well. Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 15-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.[21]

  • Secondary Antibody and Detection: Wash the membrane 3x with TBS-T. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash 3x with TBS-T.

  • Imaging: Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.

Protocol 2: Cell Viability Assay (MTT or WST-1)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.

Materials and Reagents:

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0-100 µM) in triplicate. Include a vehicle control (DMSO). Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • Reagent Incubation: Add MTT or WST-1 reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours at 37°C.

  • Measurement: If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals dissolve. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells after this compound treatment.

Materials and Reagents:

  • 6-well cell culture plates

  • This compound (stock solution in DMSO)

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Treat with this compound (e.g., 50 µM) and a vehicle control for 24 hours.[10]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Wash cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Collect data for at least 10,000 events per sample.

  • Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathways and Validation Workflow

This compound has been shown to block pro-survival signaling downstream of PGRMC1, such as the PI3K/Akt pathway.[1][19] It can also interfere with PGRMC1's interaction with other signaling molecules, like prohibitins (PHBs), which in turn can affect ERα signaling in breast cancer cells.[4][22]

cluster_0 PGRMC1-Mediated Signaling PGRMC1 PGRMC1 PI3K PI3K PGRMC1->PI3K Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival AG205 This compound AG205->PGRMC1

Caption: Inhibition of PGRMC1 pro-survival signaling by this compound.

Given the concerns about this compound's specificity, a rigorous validation workflow is essential.

cluster_workflow Experimental Workflow for Validating this compound Effects cluster_parallel Parallel Experiments start Hypothesis: This compound affects Phenotype X via PGRMC1 exp1 Group 1: Treat cells with this compound start->exp1 exp2 Group 2: Transfect cells with siRNA against PGRMC1 start->exp2 exp3 Group 3: Transfect cells with scrambled siRNA (Control) start->exp3 measure Measure Phenotype X (e.g., Apoptosis, Gene Expression) exp1->measure exp2->measure exp3->measure compare Compare Results measure->compare conclusion1 Conclusion: Effect is PGRMC1-dependent compare->conclusion1 this compound result ~= si-PGRMC1 result conclusion2 Conclusion: Effect is PGRMC1-independent (Off-Target) compare->conclusion2 this compound result != si-PGRMC1 result

Caption: Recommended workflow for validating this compound specificity.

References

Application Notes and Protocols for AG-205 Treatment in Animal Models of Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-205 is a small molecule ligand identified as an inhibitor of Progesterone Receptor Membrane Component 1 (PGRMC1), a heme-binding protein implicated in various cellular processes, including proliferation, apoptosis, and drug resistance.[1][2] Elevated expression of PGRMC1 has been observed in multiple cancer types, correlating with poor prognosis and making it an attractive target for therapeutic intervention. This compound has been shown to induce cell death in a PGRMC1-specific manner in various cancer cell lines, including those of breast and lung origin.[2] These application notes provide an overview of the preclinical data for this compound and generalized protocols for its evaluation in animal models of cancer.

Note of Caution: Some studies suggest that this compound may not be a specific inhibitor of PGRMC1 and could have off-target effects. Researchers should exercise caution in interpreting results and consider including appropriate controls to validate the on-target effects of this compound.[3][4]

Mechanism of Action

The primary mechanism of action of this compound is believed to be through the inhibition of PGRMC1. One of the key downstream effects of PGRMC1 inhibition is the destabilization of the Epidermal Growth Factor Receptor (EGFR), a critical driver of tumorigenesis in many cancers.[2] PGRMC1 has been shown to associate with and stabilize EGFR at the plasma membrane. By inhibiting PGRMC1, this compound is proposed to disrupt this interaction, leading to EGFR degradation and subsequent attenuation of downstream signaling pathways that promote cancer cell proliferation and survival.

Data Presentation

In Vitro Efficacy of this compound

Studies on breast cancer cell lines have demonstrated the dose-dependent anti-proliferative effects of this compound.

Cell LineCancer TypeTreatment Concentration (µM)Effect
ZR-75-1ER-positive Breast Cancer10-100Dose-dependent decrease in proliferation
MDA-MB-468Triple-Negative Breast Cancer10-100Dose-dependent decrease in proliferation
MCF10ANormal Breast Epithelial10-100Minimal effect on proliferation

Table 1: Summary of in vitro effects of this compound on breast cancer cell lines.[5]

Further cellular effects of this compound at a concentration of 50 µM in breast cancer cell lines include:

Cell LineEffect on Cell CycleInduction of Apoptosis
ZR-75-1G1-phase arrest52.3% increase
MDA-MB-468G1-phase arrest44.3% increase

Table 2: Cell cycle and apoptosis analysis of breast cancer cells treated with 50 µM this compound.[5]

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound in xenograft mouse models of cancer. These protocols should be adapted based on the specific cancer model, cell line, and experimental goals.

Xenograft Mouse Model Protocol

1. Cell Culture and Preparation:

  • Culture human cancer cells (e.g., COLO-205, A549, MDA-MB-231) in appropriate media and conditions.

  • Harvest cells during the logarithmic growth phase.

  • Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel® to a final concentration of 1 x 10⁷ cells/mL.

2. Tumor Implantation:

  • Use immunocompromised mice (e.g., athymic nude or NOD/SCID).

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.

  • Monitor mice regularly for tumor formation.

3. Treatment Protocol:

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • This compound Formulation: Due to the lack of specific in vivo dosage information in published literature, a pilot dose-finding study is highly recommended. Based on in vitro effective concentrations (10-100 µM), a starting dosage range for in vivo studies could be extrapolated, but must be determined empirically. Prepare this compound in a suitable vehicle (e.g., a solution of DMSO and saline, ensuring the final DMSO concentration is non-toxic to the animals).

  • Administration: Administer this compound via a suitable route (e.g., intraperitoneal or oral gavage). The administration schedule will also need to be optimized (e.g., daily, every other day).

  • Control Group: Administer the vehicle alone to the control group following the same schedule.

4. Data Collection and Analysis:

  • Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as a general indicator of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Measure the final tumor weight.

  • Tumor tissue can be processed for further analysis (e.g., Western blot, immunohistochemistry) to assess the effect of this compound on PGRMC1 and downstream signaling molecules like EGFR.

Mandatory Visualizations

Signaling Pathway Diagrams

PGRMC1_EGFR_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling PGRMC1 PGRMC1 EGFR EGFR PGRMC1->EGFR Stabilizes PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_RAF_MEK_ERK->Proliferation AG205 This compound AG205->PGRMC1 Inhibits

Caption: Proposed mechanism of this compound action on the PGRMC1/EGFR signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment This compound or Vehicle Treatment randomization->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection endpoint Endpoint Reached data_collection->endpoint Tumor size limit analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

Caption: General experimental workflow for in vivo efficacy studies of this compound.

References

Application Notes and Protocols for Studying Lipid Biosynthesis Inhibition with AG-205

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-205 is a small molecule that has been investigated for its potential as an anti-cancer agent. Initially identified as an inhibitor of the progesterone (B1679170) receptor membrane component 1 (PGRMC1), recent studies have revealed that its primary mechanism of action, particularly in the context of lipid metabolism, is independent of PGRMC1. This compound directly inhibits the enzyme UDP-galactose: ceramide galactosyltransferase (CGT), a critical enzyme in the biosynthesis of galactosylceramide and sulfatide, which are important components of the sphingolipid family of lipids. Furthermore, this compound has been observed to upregulate the expression of genes involved in cholesterol biosynthesis.

These application notes provide a comprehensive overview of the use of this compound as a tool to study the inhibition of specific lipid biosynthesis pathways. Detailed protocols for key experiments are provided to enable researchers to investigate the effects of this compound in various cellular contexts.

Mechanism of Action

This compound exerts its effects on lipid metabolism through two primary mechanisms:

  • Inhibition of Sphingolipid Biosynthesis : this compound directly inhibits the enzyme UDP-galactose: ceramide galactosyltransferase (CGT). This enzyme is responsible for the transfer of galactose from UDP-galactose to ceramide, a key step in the synthesis of galactosylceramide (GalCer) and its downstream product, sulfatide. By inhibiting CGT, this compound effectively blocks this pathway, leading to a reduction in the cellular levels of these important sphingolipids.

  • Upregulation of Cholesterol Biosynthesis Genes : In some cell types, treatment with this compound has been shown to increase the expression of genes encoding enzymes involved in the cholesterol biosynthesis pathway. This effect appears to be independent of its inhibitory action on sphingolipid synthesis.

It is crucial to note that while this compound was first described as a PGRMC1 inhibitor, several studies have demonstrated that its effects on lipid metabolism are not dependent on the presence of PGRMC1.[1][2]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound from various studies.

Table 1: Inhibition of UDP-galactose: ceramide galactosyltransferase (CGT) Activity by this compound

Concentration of this compound% Inhibition of CGT Activity (in vitro)Cell LineReference
50 µMSignificant inhibitionCHO-CGT cells[2]

Table 2: Effect of this compound on the Viability of Breast Cancer Cell Lines

Cell LineThis compound Concentration (µM)ObservationReference
ZR-75-110-100Dose-dependent decrease in proliferation[3]
MDA-MB-46810-100Dose-dependent decrease in proliferation[3]
MDA-MB-46820Inhibition of cell viability[4]
A54920Inhibition of cell viability[4]

Table 3: Upregulation of Gene Expression in Endometrial Cancer Cell Lines by this compound

GeneThis compound ConcentrationFold Change in Expression (Compared to Control)Cell LineReference
HSD17B715 µM~4-foldHEC-1A
MSMO115 µM~8-foldHEC-1A
INSIG115 µM~4-foldHEC-1A
HSD17B715 µM~3-foldT-HESC
MSMO115 µM~4-foldT-HESC
INSIG115 µM~3-foldT-HESC

Signaling Pathways

The precise signaling pathways modulated by this compound's effects on lipid metabolism are still under investigation. However, based on the known roles of the affected lipids, the following pathways are likely to be impacted.

Sphingolipid Synthesis Inhibition and Downstream Effects

By inhibiting the synthesis of galactosylceramide and sulfatide, this compound can alter the composition of lipid rafts. These membrane microdomains are enriched in sphingolipids and cholesterol and play a crucial role in signal transduction by organizing signaling receptors and effector molecules. Disruption of lipid raft integrity can impact various signaling pathways, including those initiated by receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Ceramide Ceramide CGT UDP-galactose: ceramide galactosyltransferase (CGT) Ceramide->CGT GalCer Galactosylceramide CGT->GalCer GalCer_to_Golgi GalCer->GalCer_to_Golgi AG205 This compound AG205->CGT Inhibition Sulfatide Sulfatide Sulfatide_to_Membrane Sulfatide->Sulfatide_to_Membrane GalCer_to_Golgi->Sulfatide Further Processing LipidRaft Lipid Raft Integrity RTK Receptor Tyrosine Kinase (e.g., EGFR) Signaling LipidRaft->RTK Modulation Sulfatide_to_Membrane->LipidRaft Incorporation

Inhibition of Sphingolipid Biosynthesis by this compound.
Potential Impact on SREBP Signaling

The synthesis of sphingolipids has been shown to be a positive regulator of Sterol Regulatory Element-Binding Proteins (SREBPs), which are master transcriptional regulators of cholesterol and fatty acid biosynthesis.[1][5][6] By inhibiting a key step in sphingolipid synthesis, this compound may indirectly lead to a downregulation of SREBP activity. This is a potential area for further investigation.

AG205 This compound Sphingolipid_Synthesis Sphingolipid Synthesis AG205->Sphingolipid_Synthesis Inhibition SREBP_Processing SREBP Processing (ER to Golgi) Sphingolipid_Synthesis->SREBP_Processing Activation (Post-transcriptional) Active_SREBP Active SREBP (Nuclear) SREBP_Processing->Active_SREBP Lipid_Biosynthesis_Genes Lipid Biosynthesis Genes (Cholesterol, Fatty Acids) Active_SREBP->Lipid_Biosynthesis_Genes Transcriptional Activation

Potential Downstream Effect of this compound on SREBP Signaling.

Experimental Protocols

The following is a general workflow for studying the effects of this compound.

cluster_assays Downstream Assays Start Start: Select Cell Line of Interest Cell_Culture Cell Culture and Seeding Start->Cell_Culture AG205_Treatment Treatment with this compound (Dose-response and time-course) Cell_Culture->AG205_Treatment Viability Cell Viability Assay (MTS/MTT) AG205_Treatment->Viability Lipid_Analysis Lipid Extraction & Analysis (HPTLC/LC-MS) AG205_Treatment->Lipid_Analysis Gene_Expression Gene Expression Analysis (RT-qPCR) AG205_Treatment->Gene_Expression Enzyme_Assay In vitro CGT Enzyme Activity Assay AG205_Treatment->Enzyme_Assay Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Lipid_Analysis->Data_Analysis Gene_Expression->Data_Analysis Enzyme_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Experimental Workflow for Studying this compound Effects.
Protocol 1: Cell Culture and Treatment with this compound

  • Cell Culture : Culture the selected cell line (e.g., ZR-75-1, MDA-MB-468 breast cancer cells) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding : Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction, or larger flasks for lipid extraction) and allow them to adhere and grow for 24 hours.

  • This compound Preparation : Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 10, 20, 50, 75, 100 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment : Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation : Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analyses.

Protocol 2: Cell Viability Assay (MTS/MTT Assay)
  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment : Treat the cells with a range of this compound concentrations as described in Protocol 1.

  • Incubation : Incubate for the desired time (e.g., 24, 48, 72 hours).

  • Addition of Reagent : Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Measurement : Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value.

Protocol 3: In vitro UDP-galactose: ceramide galactosyltransferase (CGT) Activity Assay

This protocol is adapted from commercially available kits and published methods.

  • Enzyme Source Preparation : Prepare a cell lysate or microsomal fraction from cells known to express CGT (e.g., CHO-CGT cells or oligodendrocytes).

  • Reaction Mixture : Prepare a reaction mixture containing a suitable buffer (e.g., HEPES or Tris-HCl), a manganese salt (MnCl2, a cofactor for CGT), the acceptor substrate (ceramide), and the donor substrate (radiolabeled or fluorescently tagged UDP-galactose).

  • Initiation of Reaction : Add the enzyme source to the reaction mixture to start the reaction.

  • Incubation : Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Inhibition : For inhibitor studies, pre-incubate the enzyme source with various concentrations of this compound before adding the substrates.

  • Termination of Reaction : Stop the reaction by adding a suitable solvent, such as chloroform (B151607)/methanol.

  • Product Separation : Separate the product (galactosylceramide) from the unreacted substrates using thin-layer chromatography (TLC) or solid-phase extraction.

  • Detection and Quantification : Quantify the amount of product formed by measuring the radioactivity or fluorescence.

  • Data Analysis : Calculate the enzyme activity and the percentage of inhibition by this compound.

Protocol 4: Lipid Extraction and Analysis by High-Performance Thin-Layer Chromatography (HPTLC)
  • Cell Harvesting : After treatment with this compound, wash the cells with ice-cold PBS and harvest them by scraping.

  • Lipid Extraction : Extract total lipids using the Bligh and Dyer method. Briefly, add a mixture of chloroform:methanol (1:2, v/v) to the cell pellet, vortex, and incubate. Then, add chloroform and water to induce phase separation. Collect the lower organic phase containing the lipids.

  • Drying and Resuspension : Dry the lipid extract under a stream of nitrogen and resuspend it in a small volume of chloroform:methanol (2:1, v/v).

  • HPTLC : Spot the lipid extracts onto an HPTLC plate.

  • Development : Develop the plate in a chromatography tank containing a suitable solvent system for separating neutral sphingolipids (e.g., chloroform:methanol:water, 65:25:4, v/v/v).

  • Visualization : Visualize the lipid spots by staining with a suitable reagent (e.g., primuline (B81338) spray followed by visualization under UV light or iodine vapor).

  • Identification and Quantification : Identify the lipid spots by comparing their migration with known standards. Quantify the intensity of the spots using densitometry.

Protocol 5: Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
  • RNA Extraction : After treatment with this compound, lyse the cells and extract total RNA using a commercial RNA extraction kit.

  • RNA Quantification and Quality Control : Measure the concentration and purity of the extracted RNA using a spectrophotometer.

  • cDNA Synthesis : Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • RT-qPCR : Perform RT-qPCR using a suitable qPCR instrument, SYBR Green or TaqMan chemistry, and primers specific for the genes of interest (e.g., HSD17B7, MSMO1, INSIG1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis : Calculate the relative gene expression levels using the ΔΔCt method.

Conclusion

This compound is a valuable research tool for investigating the roles of specific lipid biosynthesis pathways, particularly the synthesis of galactosylceramide, sulfatide, and the regulation of cholesterol biosynthesis genes. The provided protocols offer a framework for researchers to explore the multifaceted effects of this compound on cellular processes and signaling pathways. It is important for researchers to consider the off-target effects of this compound and its PGRMC1-independent mechanism of action when interpreting experimental results. Further research is warranted to fully elucidate the downstream consequences of this compound-mediated inhibition of lipid biosynthesis and its therapeutic potential.

References

Application Notes and Protocols: AG-205 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-205 is a small molecule inhibitor primarily targeting Progesterone Receptor Membrane Component 1 (PGRMC1).[1] PGRMC1 is a heme-binding protein that is overexpressed in various cancers, including breast, lung, colon, and ovarian cancers.[2][3] Elevated PGRMC1 expression is associated with tumor progression, chemoresistance, and poor patient survival.[3] this compound has demonstrated anti-proliferative effects in a range of cancer cell lines and has been shown to induce cell death in cancer stem cells, highlighting its potential as a therapeutic agent.[3][4]

The mechanism of action of this compound, through the inhibition of PGRMC1, involves the disruption of multiple oncogenic signaling pathways. PGRMC1 is known to interact with key players in cell growth and survival, including the Epidermal Growth Factor Receptor (EGFR) and Estrogen Receptor alpha (ERα), and is also involved in cholesterol metabolism.[5][6] By inhibiting PGRMC1, this compound can potentially sensitize cancer cells to the cytotoxic effects of conventional chemotherapy agents, providing a strong rationale for its use in combination therapies.

These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for evaluating its synergistic potential with other chemotherapy agents in preclinical models.

Quantitative Data: Single-Agent Activity of this compound

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound as a single agent in various cancer cell lines. This data serves as a baseline for designing combination studies.

Cell LineTissue of OriginIC50 (µM) in Serum-Starved Conditions
A431Epidermoid CarcinomaNot Specified
MDA-MB-231Breast Cancer18
MDA-MB-468Breast Cancer12
A549Lung Cancer15
H157Lung Cancer10

Data sourced from a patent application for this compound.[1]

Signaling Pathway of PGRMC1 in Cancer

PGRMC1 influences several key signaling pathways that promote cancer cell proliferation, survival, and resistance to therapy. This compound, by inhibiting PGRMC1, is hypothesized to disrupt these pathways.

PGRMC1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus EGFR EGFR Proliferation Proliferation EGFR->Proliferation Survival Survival EGFR->Survival ERa_mem Membrane ERα ERa_mem->Proliferation PGRMC1 PGRMC1 PGRMC1->EGFR Activates PGRMC1->ERa_mem Activates Prohibitins Prohibitins PGRMC1->Prohibitins Binds Cholesterol_Enzymes Cholesterol Synthesis Enzymes PGRMC1->Cholesterol_Enzymes Interacts with Chemoresistance Chemoresistance PGRMC1->Chemoresistance ERa_nuc Nuclear ERα Prohibitins->ERa_nuc Inhibits Cholesterol_Enzymes->Proliferation Gene_Transcription Gene Transcription ERa_nuc->Gene_Transcription Gene_Transcription->Proliferation AG205 This compound AG205->PGRMC1 Inhibits

PGRMC1 signaling pathways in cancer and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment of this compound with Chemotherapy

This protocol describes a checkerboard assay to determine the synergistic, additive, or antagonistic effects of this compound in combination with a standard chemotherapy agent (e.g., doxorubicin (B1662922) for breast cancer, cisplatin (B142131) for lung cancer).

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549)

  • This compound (stock solution in DMSO)

  • Chemotherapy agent (e.g., doxorubicin, cisplatin; stock solution in appropriate solvent)

  • Cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of medium and incubate for 24 hours.

  • Drug Dilution: Prepare serial dilutions of this compound and the chemotherapy agent in cell culture medium. A common approach is to use a 7x7 dose matrix with concentrations ranging from 0.1x to 10x the IC50 of each drug.

  • Combination Treatment: Add 50 µL of the this compound dilution and 50 µL of the chemotherapy agent dilution to the respective wells. Include wells for each drug alone and vehicle controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug combination relative to the vehicle control. Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI).

    • CI < 1 indicates synergy

    • CI = 1 indicates an additive effect

    • CI > 1 indicates antagonism

In_Vitro_Synergy_Workflow cluster_setup Experiment Setup cluster_treatment Treatment and Incubation cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Add Drug Combinations (Checkerboard) A->C B Prepare Serial Dilutions of this compound and Chemo Agent B->C D Incubate for 72 hours C->D E Measure Cell Viability D->E F Calculate Combination Index (CI) E->F G Determine Synergy, Additivity, or Antagonism F->G

Workflow for in vitro synergy testing of this compound with chemotherapy.

Protocol 2: In Vivo Xenograft Model for Combination Therapy Evaluation

This protocol outlines an in vivo study to assess the efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line (e.g., A549)

  • Matrigel

  • This compound formulated for in vivo administration

  • Chemotherapy agent formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula (Length x Width²)/2 is commonly used.

  • Randomization and Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize mice into the following treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Chemotherapy agent alone

    • Group 4: this compound in combination with the chemotherapy agent

  • Drug Administration: Administer the drugs according to a predetermined schedule (e.g., daily oral gavage for this compound, weekly intraperitoneal injection for the chemotherapy agent).

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe for any signs of toxicity.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size or after a defined treatment period.

  • Data Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the combination therapy compared to single-agent treatments.

In_Vivo_Xenograft_Workflow cluster_model_dev Model Development cluster_treatment_phase Treatment Phase cluster_final_analysis Final Analysis A Implant Cancer Cells in Immunocompromised Mice B Monitor Tumor Growth A->B C Randomize Mice into Treatment Groups B->C D Administer this compound, Chemotherapy, or Combination C->D E Monitor Tumor Volume and Body Weight D->E F Euthanize Mice at Endpoint E->F G Excise and Weigh Tumors F->G H Calculate Tumor Growth Inhibition (TGI) and Perform Statistical Analysis G->H

Workflow for in vivo evaluation of this compound combination therapy.

Conclusion

This compound presents a promising therapeutic strategy for various cancers, particularly due to its mechanism of targeting PGRMC1, a protein implicated in chemoresistance. The protocols outlined above provide a framework for the systematic evaluation of this compound in combination with standard-of-care chemotherapy agents. The successful demonstration of synergy in these preclinical models would provide a strong rationale for advancing this compound into clinical development as part of a combination treatment regimen for cancer. Further research is warranted to explore the full potential of this compound and to identify the most effective combination strategies for different cancer types.

References

Troubleshooting & Optimization

AG-205 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the experimental use of AG-205, with a specific focus on potential off-target effects. Please select the appropriate section for the this compound compound relevant to your research.

Section 1: this compound (PGRMC1 Inhibitor) for Cancer Research

This section pertains to this compound, a ligand and inhibitor of Progesterone Receptor Membrane Component 1 (PGRMC1), investigated for its potential in cancer therapy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cell lines?

A1: this compound is a Progesterone Receptor Membrane Component 1 (PGRMC1) antagonist.[1] It inhibits PGRMC1 signaling, which is a heme-binding protein implicated in promoting tumorigenesis, including cancer cell viability and progression.[2][3] It's important to note that this compound acts as an inhibitor of PGRMC1 signaling rather than a downregulator of PGRMC1 protein expression.[4]

Q2: What are the known off-target effects of this compound?

A2: A significant off-target effect of this compound is the inhibition of UDP-galactose: ceramide galactosyltransferase (CGT), an enzyme involved in the synthesis of galactosylceramide and sulfatide.[5] This inhibition was observed to be independent of PGRMC1 presence.[5] Therefore, researchers studying lipid metabolism should exercise caution and consider this off-target activity.

Q3: What are the observed effects of this compound on cell cycle and viability in cancer cells?

A3: In various cancer cell lines, this compound has been shown to decrease cell proliferation in a dose-dependent manner.[4] It can induce a G1-phase arrest in the cell cycle and promote apoptosis.[4] For example, at a concentration of 50 μM, this compound induced apoptosis in ZR-75-1 and MDA-MB-468 breast cancer cells.[4]

Q4: Does this compound affect other kinases or receptors?

A4: While primarily targeting PGRMC1, one study noted that a compound referred to as this compound had minimal effect on the stability of focal adhesion kinase (FAK) and the Met receptor tyrosine kinase. It was, however, shown to destabilize the Epidermal Growth Factor Receptor (EGFR). It is crucial to verify the specific context and compound when reviewing literature, as there are two distinct molecules named this compound.

Troubleshooting Guide

Issue: Unexpected changes in cellular lipid profiles in my experiment.

  • Possible Cause: this compound is a known inhibitor of UDP-galactose: ceramide galactosyltransferase (CGT).[5] This can lead to a reduction in galactosylceramide and sulfatide levels.

  • Recommendation:

    • Perform lipidomic analysis to quantify changes in galactosylceramide and other related lipids.

    • Use a PGRMC1 knockout/knockdown cell line as a control to distinguish between on-target (PGRMC1-mediated) and off-target (CGT-mediated) effects on your phenotype of interest.[5]

    • Consider using an alternative PGRMC1 inhibitor that does not affect CGT, if available.

Issue: Cell viability is affected at lower concentrations than expected.

  • Possible Cause: The effect on cell viability could be a combination of PGRMC1 inhibition and off-target effects on other pathways. The inhibition of galactolipid synthesis could contribute to cytotoxicity in certain cell types.

  • Recommendation:

    • Perform a dose-response curve to determine the IC50 in your specific cell line.

    • Assess markers of apoptosis and cell cycle arrest at various concentrations to understand the mechanism of cytotoxicity.[4]

Quantitative Data Summary
ParameterCell LineConcentrationObserved EffectReference
Cell Proliferation ZR-75-1, MDA-MB-46810-100 µMDose-dependent decrease[4]
Apoptosis Induction ZR-75-150 µM52.3% increase[4]
Apoptosis Induction MDA-MB-46850 µM44.3% increase[4]
Cell Cycle Arrest MDA-MB-46850 µMG1-phase arrest[4]
CGT Enzyme Activity in vitro assay50 µMSignificant inhibition[5]
Experimental Protocols

In Vitro UDP-galactose: ceramide galactosyltransferase (CGT) Enzyme Activity Assay

  • Objective: To determine the inhibitory effect of this compound on CGT activity.

  • Materials:

    • Microsomal fractions from cells expressing CGT.

    • Radiolabeled UDP-[14C]galactose.

    • Ceramide substrate.

    • This compound dissolved in DMSO.

    • Reaction buffer (e.g., 100 mM HEPES, pH 7.4, 25 mM MgCl₂, 2 mM DTT).

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, ceramide substrate, and microsomal protein.

    • Add this compound at the desired final concentration (e.g., 50 µM) or DMSO as a vehicle control.

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding UDP-[14C]galactose.

    • Incubate for 1 hour at 37°C.

    • Stop the reaction by adding a chloroform/methanol mixture.

    • Extract the lipids and separate them using thin-layer chromatography (TLC).

    • Visualize the radiolabeled galactosylceramide product by autoradiography.

    • Scrape the corresponding spot from the TLC plate and quantify the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition relative to the DMSO control.[5]

Visualizations

AG205_PGRMC1_Off_Target cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway AG205_on This compound PGRMC1 PGRMC1 Signaling AG205_on->PGRMC1 Inhibits Tumorigenesis Tumorigenesis (Cell Viability, Proliferation) PGRMC1->Tumorigenesis Promotes AG205_off This compound CGT CGT Enzyme (UDP-galactose: ceramide galactosyltransferase) AG205_off->CGT Inhibits GalCer Galactosylceramide Synthesis CGT->GalCer Catalyzes

Caption: On- and off-target pathways of this compound (PGRMC1 inhibitor).

Section 2: this compound (FabK Inhibitor) for Antibacterial Research

This section pertains to this compound, a novel antibacterial agent that inhibits the enoyl-acyl carrier protein (ACP) reductase (FabK) in Streptococcus pneumoniae.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the antibacterial this compound?

A1: this compound is a potent inhibitor of FabK, the enoyl-ACP reductase in Streptococcus pneumoniae.[6][7] This enzyme is crucial for fatty acid biosynthesis, and its inhibition leads to a bacteriostatic effect on the bacteria.[7]

Q2: Are there any known off-target effects for the antibacterial this compound?

A2: At concentrations higher than what is required for lipid biosynthesis inhibition, this compound has been observed to inhibit RNA and protein synthesis. However, its primary and most potent effect is on lipid biosynthesis.

Q3: What is the spectrum of activity for this compound?

A3: this compound exhibits antibacterial activity against Streptococcus pneumoniae strains. It does not show growth inhibition against organisms that possess the FabI enoyl-ACP reductase, such as Staphylococcus aureus, E. coli, and Pseudomonas aeruginosa.

Q4: Are there any known stability issues with this compound?

A4: Yes, this compound was found to readily degrade at the amide group in the presence of blood. This is an important consideration for in vivo studies and certain in vitro assay conditions.

Troubleshooting Guide

Issue: Lack of antibacterial activity in my assay.

  • Possible Cause 1: The assay medium contains blood or blood products, leading to the degradation of this compound.

  • Recommendation 1: Switch to a medium such as Brain Heart Infusion (BHI) broth, which has been shown to be suitable for assessing this compound activity against S. pneumoniae.[7]

  • Possible Cause 2: The bacterial species being tested possesses the FabI enzyme instead of FabK.

  • Recommendation 2: Confirm the genetic makeup of your target organism. This compound is specific to FabK-possessing bacteria like S. pneumoniae.

Quantitative Data Summary
ParameterOrganismConcentrationObserved EffectReference
MIC S. pneumoniae (most isolates)1 to 8 µg/mlGrowth inhibition[7]
FabK Inhibition (IC50) S. pneumoniae1.5 µM50% enzyme inhibition[7]
Macromolecular Synthesis S. pneumoniae1 µg/mlSelective inhibition of lipid biosynthesis
Macromolecular Synthesis S. pneumoniae> 1 µg/mlInhibition of RNA and protein synthesis
Experimental Protocols

Macromolecular Synthesis Assay

  • Objective: To determine the specific inhibitory effect of this compound on DNA, RNA, protein, and lipid biosynthesis.

  • Materials:

    • S. pneumoniae culture.

    • BHI broth.

    • Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), and [¹⁴C]acetic acid (for lipids).

    • This compound at various concentrations.

    • Trichloroacetic acid (TCA).

    • Scintillation counter.

  • Procedure:

    • Grow S. pneumoniae to the mid-logarithmic phase in BHI broth.

    • Aliquot the culture into separate tubes.

    • Add different concentrations of this compound to the tubes and incubate for a short period (e.g., 10 minutes).

    • Add one of the four radiolabeled precursors to each set of tubes.

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

    • Stop the incorporation by adding cold 5% TCA.

    • Collect the precipitated macromolecules by filtration.

    • Wash the filters with TCA and ethanol.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Compare the incorporation of each precursor in this compound-treated samples to untreated controls to determine the percentage of inhibition for each biosynthetic pathway.

Visualizations

AG205_Antibacterial_Workflow cluster_experiment Experimental Workflow cluster_results Expected Outcome Start Start: S. pneumoniae Culture Add_AG205 Add this compound Start->Add_AG205 Add_Precursors Add Radiolabeled Precursors ([¹⁴C]acetate, [³H]uridine, etc.) Add_AG205->Add_Precursors Incubate Incubate Add_Precursors->Incubate Measure Measure Incorporation Incubate->Measure Analyze Analyze Results Measure->Analyze Lipid_Inhibition Strong Inhibition of [¹⁴C]acetate Incorporation Analyze->Lipid_Inhibition Other_Inhibition Weaker Inhibition of Other Precursors (at higher concentrations) Analyze->Other_Inhibition

Caption: Workflow for macromolecular synthesis assay with this compound.

References

AG-205 specificity and potential side effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides crucial information regarding the molecular probe AG-205. Due to significant findings concerning its specificity and biological activities, researchers are strongly advised to review the following frequently asked questions and troubleshooting guides before designing experiments or interpreting data involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the intended target of this compound?

A1: this compound was initially reported to be a selective inhibitor of Progesterone Receptor Membrane Component 1 (PGRMC1).[1] As such, it has been used in numerous studies to investigate the biological functions of PGRMC1.

Q2: Is this compound a specific inhibitor of PGRMC1?

A2: There is substantial evidence challenging the specificity of this compound for PGRMC1. Multiple studies have demonstrated that this compound exerts significant biological effects that are independent of PGRMC1 expression. Therefore, it should not be considered a specific PGRMC1 inhibitor.

Q3: What are the known off-target effects of this compound?

A3: this compound has been shown to have several off-target activities, including:

  • Upregulation of Cholesterol and Steroidogenesis Pathways: this compound significantly increases the expression of genes encoding enzymes involved in cholesterol biosynthesis and steroidogenesis in human endometrial cells.[2] This effect was observed even when PGRMC1 expression was downregulated.[2]

  • Induction of G1-Phase Cell Cycle Arrest and Apoptosis: In breast cancer cell lines, this compound has been shown to induce G1-phase arrest and apoptosis.[1] This is associated with a decrease in the levels of cell cycle regulators CDK4 and Cyclin D1.[1]

  • Inhibition of Fatty Acid Synthesis in Bacteria: this compound is a potent inhibitor of FabK, an enoyl-ACP reductase in Streptococcus pneumoniae, thereby inhibiting lipid biosynthesis in this bacterium.[3][4]

  • Disruption of Protein-Protein Interactions: this compound has been found to disrupt the interaction of PGRMC1 with actin-associated proteins.[5]

Troubleshooting Guide

Scenario 1: My experimental results with this compound are inconsistent with PGRMC1 knockdown/knockout data.

  • Plausible Cause: This is a strong indication of an off-target effect of this compound. As highlighted in the FAQs, many of the compound's effects are independent of PGRMC1.

  • Recommended Action:

    • Validate with a secondary compound: If possible, use a structurally different compound reported to target PGRMC1 to see if the phenotype is reproducible.

    • Perform rescue experiments: If you hypothesize a specific off-target effect, try to rescue the phenotype by manipulating the suspected off-target pathway.

    • Acknowledge the lack of specificity: When reporting your data, it is crucial to acknowledge the known off-target effects of this compound and discuss how they may have influenced your results.

Scenario 2: I observe changes in cellular lipid profiles after this compound treatment.

  • Plausible Cause: this compound is known to upregulate genes involved in cholesterol biosynthesis and steroidogenesis.[2][6]

  • Recommended Action:

    • Lipidomic analysis: Conduct a comprehensive lipidomic analysis to identify the specific lipid species that are altered.

    • Gene expression analysis: Use RT-qPCR or RNA sequencing to measure the expression levels of key genes in the cholesterol and steroidogenesis pathways to confirm the effect in your experimental system.

Scenario 3: I am using this compound in a cancer cell line and observe cell cycle arrest and apoptosis.

  • Plausible Cause: this compound has been demonstrated to induce G1-phase arrest and apoptosis in breast cancer cells, an effect potentially independent of PGRMC1.[1]

  • Recommended Action:

    • Cell cycle analysis: Perform flow cytometry to confirm the cell cycle phase at which the arrest occurs.

    • Western blotting: Analyze the protein levels of key cell cycle regulators such as CDK4, Cyclin D1, and apoptosis markers like cleaved PARP and caspases to confirm the mechanism.[1]

    • PGRMC1-independent controls: Use cell lines with varying levels of PGRMC1 expression or PGRMC1 knockout/knockdown models to determine if the observed effects are dependent on the intended target.

Quantitative Data Summary

Table 1: Reported Biological Activities of this compound

Biological EffectCell/Organism TypeConcentration RangeReference
Inhibition of cell proliferationBreast cancer cell lines (ZR-75-1, MDA-MB-468)10-100 µM[1]
Induction of G1-phase arrestBreast cancer cell line (MDA-MB-468)50 µM[1]
Induction of apoptosisBreast cancer cell lines (ZR-75-1, MDA-MB-468)50 µM[1]
Inhibition of lipid biosynthesisStreptococcus pneumoniae1 µg/ml[4]
Upregulation of sterol biosynthesis genesHuman endometrial cell lines (HEC-1A, T-HESC)15 µM[6]

Experimental Protocols

Protocol 1: Assessing the Impact of this compound on Sterol Biosynthesis Gene Expression

  • Cell Culture: Culture human endometrial cells (e.g., HEC-1A) in appropriate media.

  • Treatment: Treat cells with 15 µM this compound or a vehicle control (e.g., DMSO) for 24-48 hours.

  • RNA Extraction: Isolate total RNA from the cells using a standard RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • RT-qPCR: Perform quantitative real-time PCR using primers for key genes in the cholesterol biosynthesis pathway (e.g., HMGCR, MVD, SQLE) and steroidogenesis (e.g., HSD17B7).

  • Data Analysis: Normalize the expression of target genes to a stable housekeeping gene and calculate the fold change in expression in this compound treated cells compared to control.

Visualizations

AG205_Off_Target_Effects cluster_intended Intended Target cluster_off_target Known Off-Target Effects PGRMC1 PGRMC1 Cholesterol Upregulation of Cholesterol & Steroidogenesis CellCycle G1-Phase Arrest & Apoptosis Lipid Inhibition of Bacterial Fatty Acid Synthesis (FabK) Protein Disruption of Protein Interactions AG205 This compound AG205->PGRMC1 ? AG205->Cholesterol AG205->CellCycle AG205->Lipid AG205->Protein

Caption: Known off-target effects of this compound.

Experimental_Workflow start Hypothesis: This compound induces phenotype X ag205_exp Experiment with this compound start->ag205_exp control_exp Control Experiments: - PGRMC1 knockdown/knockout - Secondary compound start->control_exp off_target_analysis Analyze Known Off-Target Pathways: - Sterol biosynthesis gene expression - Cell cycle analysis ag205_exp->off_target_analysis interpretation Data Interpretation: Consider off-target effects ag205_exp->interpretation control_exp->interpretation off_target_analysis->interpretation conclusion Conclusion interpretation->conclusion

Caption: Recommended workflow for experiments involving this compound.

References

Technical Support Center: Troubleshooting AG-205 Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AG-205. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a ligand for the progesterone (B1679170) receptor membrane component 1 (PGRMC1).[1][2] It functions as an inhibitor of PGRMC1, thereby affecting various cellular processes.[3][4] this compound has been shown to inhibit cell cycle progression and cell viability in cancer cell lines.[1][2][5] It has also been observed to inhibit progesterone-induced cytosolic Ca2+ increases in GnRH neurons in vitro.[1][2]

Q2: What are the known off-target effects of this compound?

While this compound is widely used as a PGRMC1 inhibitor, it is known to have off-target effects. Notably, this compound can inhibit the synthesis of galactosylceramide and sulfatide by inhibiting the enzyme UDP-galactose: ceramide galactosyltransferase (CGT).[6][7] This effect was observed to be independent of PGRMC1 and PGRMC2.[6][8] Therefore, it is crucial to consider these off-target effects when interpreting experimental results, especially in cells that synthesize galactosylceramide and sulfatide.[7]

Q3: How should this compound be stored and handled?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[3][9] For short-term storage, +4°C is also acceptable.[1][2] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 1 year.[3] this compound is soluble in DMSO up to 50 mM.[1][2]

Troubleshooting Guide

Issue 1: Inconsistent or No Effect of this compound in Cell-Based Assays

Q: I am not observing the expected inhibitory effect of this compound on my cells. What could be the reason?

A: There are several potential reasons for a lack of effect:

  • Compound Degradation: this compound can degrade, especially if not stored properly. Ensure that the compound has been stored at the recommended temperature and is within its shelf life.[3][9]

  • Incorrect Concentration: The effective concentration of this compound can vary significantly between cell lines. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line. For example, in some breast cancer cell lines, effects on proliferation were observed in the 10-100 µM range.[5]

  • Cell Line Specificity: The expression level of PGRMC1 can vary between cell lines, which may influence the response to this compound. It is advisable to confirm PGRMC1 expression in your cell model.

  • Assay Medium: In studies with a different compound also designated AG205 (a FabK inhibitor), antibacterial activity was dependent on the assay medium used.[10] While this is a different compound, it highlights the importance of considering the composition of your cell culture medium, as it could potentially interfere with this compound activity.

  • Off-Target Effects: If your assay is sensitive to changes in galactosylceramide or sulfatide synthesis, the observed phenotype may be due to this compound's effect on CGT rather than PGRMC1.[6][7]

Issue 2: High Background Signal in Assays

Q: My assay is showing a high background signal when using this compound. How can I reduce this?

A: High background can be a common issue in various assays. Here are some troubleshooting steps:

  • Optimize Blocking: In assays like Western blotting or ELISA, ensure that your blocking buffer is effective. You may need to try different blocking agents (e.g., BSA, non-fat milk) or increase the blocking time.

  • Washing Steps: Increase the number and duration of washing steps to remove non-specifically bound reagents. The inclusion of a mild detergent like Tween-20 in the wash buffer can also help.

  • Reagent Concentrations: Titrate the concentrations of your primary and secondary antibodies or other detection reagents to find the optimal balance between signal and noise.

  • Autofluorescence: If you are performing a fluorescence-based assay, consider if this compound itself might be autofluorescent at the wavelengths you are using. Run a control with just this compound in your assay medium to check for this.

Issue 3: Poor Reproducibility of Results

Q: I am getting variable results between experiments with this compound. What can I do to improve reproducibility?

A: Poor reproducibility can stem from several factors:

  • Inconsistent Cell Culture Conditions: Ensure that cells are seeded at the same density and are in the same growth phase for each experiment. Passage number can also affect cellular responses.

  • Reagent Variability: Use the same batch of this compound and other key reagents for a set of experiments. If you need to use a new batch, it is advisable to perform a bridging experiment to ensure consistency.

  • Pipetting Accuracy: Calibrate your pipettes regularly and use consistent pipetting techniques, especially for small volumes.

  • Incubation Times: Adhere strictly to the specified incubation times for all steps of your protocol.

Quantitative Data Summary

Cell LineAssay TypeEffective ConcentrationObserved EffectReference
ZR-75-1 (Breast Cancer)MTS Proliferation Assay10-100 µMDose-dependent decrease in proliferation[5]
MDA-MB-468 (Breast Cancer)MTS Proliferation Assay10-100 µMDose-dependent decrease in proliferation[5]
ZR-75-1 (Breast Cancer)Apoptosis Assay50 µM52.3% induction of apoptosis[5]
MDA-MB-468 (Breast Cancer)Apoptosis Assay50 µM44.3% induction of apoptosis[5]
SMKT-R3 (Renal Cancer)Sulfatide Synthesis AssayLow µM concentrationsStrong inhibition of sulfatide synthesis[6][7]
CHO-CGT cellsIn vitro CGT enzyme activity50 µMSignificant inhibition of CGT activity[6]

Experimental Protocols

Protocol: Cell Viability Assay using a Tetrazolium-Based Reagent (e.g., MTS)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 50 mM).[1][2] From the stock, prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Addition of Viability Reagent: Add the MTS reagent (or similar tetrazolium compound) to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C and 5% CO2, or until a color change is visible.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium and reagent only). Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

Visualizations

AG205_PGRMC1_Pathway cluster_membrane Plasma Membrane PGRMC1 PGRMC1 Downstream_Signaling Downstream Signaling (e.g., EGFR/PI3K/AKT) PGRMC1->Downstream_Signaling Promotes AG205 This compound AG205->PGRMC1 Inhibits Progesterone Progesterone Progesterone->PGRMC1 Activates Cell_Cycle_Progression Cell Cycle Progression Downstream_Signaling->Cell_Cycle_Progression Cell_Viability Cell Viability Downstream_Signaling->Cell_Viability

Caption: this compound inhibits PGRMC1, blocking downstream signaling pathways.

AG205_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Seed Cells in Plate AG205_Prep 2. Prepare this compound Dilutions Treatment 3. Treat Cells with this compound AG205_Prep->Treatment Incubation 4. Incubate for a Defined Period Treatment->Incubation Assay 5. Perform Assay (e.g., Cell Viability, Western Blot) Incubation->Assay Data_Collection 6. Collect Data Assay->Data_Collection Data_Analysis 7. Analyze and Interpret Results Data_Collection->Data_Analysis

Caption: A typical workflow for an this compound based cellular assay.

References

Optimizing AG-205 Concentration for Maximum Efficacy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of AG-205 in experimental settings. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily known as a ligand and inhibitor of the Progesterone Receptor Membrane Component 1 (PGRMC1).[1][2][3] PGRMC1 is a versatile protein implicated in various cellular processes, including cholesterol biosynthesis, steroidogenesis, and cancer cell proliferation.[4][5] this compound is thought to exert its effects by modulating the function of PGRMC1, which can in turn influence downstream signaling pathways.

Q2: What is a typical starting concentration range for this compound in cell-based assays?

Based on published studies, a typical starting concentration range for this compound in cell-based assays is between 10 µM and 50 µM.[4] However, the optimal concentration is highly dependent on the cell line and the specific biological endpoint being measured. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store this compound for cell culture experiments?

This compound is typically soluble in DMSO.[1][2] For cell culture experiments, it is advisable to prepare a concentrated stock solution in sterile DMSO (e.g., 10 mM or 50 mM) and store it at -20°C or -80°C for long-term use.[6] Working solutions can be prepared by diluting the stock solution in a complete cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

Q4: What are the known signaling pathways affected by this compound?

This compound has been shown to modulate several key signaling pathways, primarily through its interaction with PGRMC1. These include:

  • EGFR/PI3K/AKT Pathway: this compound can inhibit this pathway, which is crucial for cell growth and survival.[7]

  • NF-κB Signaling: this compound has been reported to prevent the activation of the NF-κB pathway, which is involved in inflammatory responses and cell survival.[8]

Troubleshooting Guide

Problem 1: I am not observing the expected inhibitory effect of this compound on cell viability.

  • Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low for your specific cell line.

    • Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM) to determine the EC50 value for your cells.

  • Possible Cause 2: Cell Line Resistance. Your cell line may be inherently resistant to the effects of this compound.

    • Solution: Consider testing this compound on a different, more sensitive cell line as a positive control. You can also investigate the expression levels of PGRMC1 in your cell line, as higher expression may correlate with sensitivity.

  • Possible Cause 3: Compound Inactivity. The this compound compound may have degraded.

    • Solution: Ensure proper storage of the this compound stock solution at -20°C or -80°C and avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Possible Cause 4: Off-Target Effects. In some cell lines, this compound has been observed to unexpectedly increase cell viability at certain concentrations.[7] This may be due to its off-target effects.

    • Solution: Carefully evaluate the entire dose-response curve. If you observe a biphasic response, consider the potential for off-target effects in your interpretation of the data.

Problem 2: I am observing high variability between replicate experiments.

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells can lead to significant variability.

    • Solution: Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for accurate cell distribution.

  • Possible Cause 2: Edge Effects in Multi-well Plates. Wells on the perimeter of a plate are more prone to evaporation, which can affect cell growth and drug concentration.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.

  • Possible Cause 3: Inconsistent Drug Dilution. Errors in preparing serial dilutions of this compound can introduce variability.

    • Solution: Prepare a fresh set of dilutions for each experiment and use calibrated pipettes.

Problem 3: I am concerned about potential off-target effects of this compound.

  • Background: Studies have shown that this compound can have off-target effects, most notably the inhibition of UDP-galactose: ceramide galactosyltransferase, which is involved in galactosylceramide synthesis.[7][9] This effect appears to be independent of PGRMC1.[7]

    • Solution 1: Use Appropriate Controls. To distinguish between on-target and off-target effects, consider using a PGRMC1 knockdown or knockout cell line as a control. If the observed effect of this compound persists in the absence of PGRMC1, it is likely an off-target effect.

    • Solution 2: Corroborate Findings with Other Tools. Use structurally different PGRMC1 inhibitors or genetic approaches (e.g., siRNA) to confirm that the observed phenotype is specifically due to the inhibition of PGRMC1.

    • Solution 3: Be Cautious with Interpretation. When interpreting your results, acknowledge the potential for off-target effects, especially in cell types known to synthesize galactosylceramide and sulfatide.[9]

Data Presentation

Table 1: Reported Effective Concentrations of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayEffective ConcentrationObserved EffectReference
ZR-75-1Breast CancerProliferation10-100 µM (dose-dependent)Decreased proliferation, G1-phase arrest, apoptosis[4]
MDA-MB-468Breast CancerProliferation10-100 µM (dose-dependent)Decreased proliferation, G1-phase arrest, apoptosis[4]
A549Non-small cell lung cancerCell Viability20 µMDecreased EGFR levels and cell viability[10]
SMKT-R3Renal CancerCell Viability (MTT)10-40 µMIncreased cell viability[7]
HEC-1AEndometrial CancerGene Expression15 µMIncreased expression of cholesterol biosynthesis and steroidogenesis enzymes[5]

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT

This protocol is for determining the effect of this compound on the viability of adherent cells.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A common concentration range to test is 0, 1, 5, 10, 25, 50, 75, and 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat cells with the desired concentrations of this compound (and a vehicle control) for the chosen duration.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Visualizations

AG205_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_cells Prepare Cell Culture seed_cells Seed Cells prep_cells->seed_cells prep_ag205 Prepare this compound Stock treat_cells Treat with this compound Dilutions prep_ag205->treat_cells seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) incubate->apoptosis_assay western_blot Western Blot (e.g., p-AKT) incubate->western_blot data_analysis Data Analysis & Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis

General experimental workflow for this compound efficacy testing.

PGRMC1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGRMC1 PGRMC1 EGFR EGFR PGRMC1->EGFR Stabilizes IKK IKK PGRMC1->IKK Modulates PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT pAKT p-AKT (Active) AKT->pAKT Gene_Expression Gene Expression (Proliferation, Survival) pAKT->Gene_Expression Promotes IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_active NF-κB (Active) NFkB->NFkB_active NFkB_active->Gene_Expression Promotes AG205 This compound AG205->PGRMC1 Inhibits

Simplified signaling pathways influenced by this compound.

Troubleshooting_Logic Start Experiment with this compound Problem Unexpected Results? Start->Problem No_Effect No/Reduced Effect Problem->No_Effect Yes High_Variability High Variability Problem->High_Variability Yes Off_Target Suspected Off-Target Effect Problem->Off_Target Yes Data_Analysis Proceed with Data Analysis Problem->Data_Analysis No Check_Conc Optimize Concentration (Dose-Response) No_Effect->Check_Conc Check_Cells Verify Cell Line Sensitivity No_Effect->Check_Cells Check_Compound Check Compound Integrity No_Effect->Check_Compound Check_Seeding Standardize Cell Seeding High_Variability->Check_Seeding Check_Plate Address Edge Effects High_Variability->Check_Plate Check_Dilution Ensure Accurate Dilutions High_Variability->Check_Dilution Use_Controls Use PGRMC1 KO/KD Controls Off_Target->Use_Controls Confirm_Phenotype Confirm with Orthogonal Methods Off_Target->Confirm_Phenotype

A logical workflow for troubleshooting this compound experiments.

References

AG-205 degradation and stability issues in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AG-205 in experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the degradation and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a small molecule inhibitor with two primary biological targets:

  • FabK: An enoyl-ACP reductase in the bacterial fatty acid synthesis II (FASII) pathway, notably found in Streptococcus pneumoniae. Inhibition of FabK disrupts the bacterial cell membrane synthesis, leading to antibacterial effects.

  • Progesterone Receptor Membrane Component 1 (PGRMC1): A protein implicated in various cellular processes, including cell proliferation, survival, and steroid signaling. This compound's interaction with PGRMC1 can influence signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Q2: What is the most common stability issue with this compound?

The most significant stability concern with this compound is its susceptibility to degradation, particularly through the hydrolysis of its amide group. This degradation can be accelerated by non-neutral pH, elevated temperatures, and the presence of enzymes in biological matrices like blood serum.

Q3: How should I prepare and store this compound stock solutions?

To ensure the stability and efficacy of this compound, proper preparation and storage are critical.

  • Reconstitution: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). A stock solution of up to 50 mM in DMSO can be prepared.

  • Storage of Stock Solution: Aliquot the DMSO stock solution into small, single-use volumes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions: For cell-based assays, dilute the DMSO stock solution in your culture medium to the final desired concentration. It is crucial to ensure that the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%. To avoid precipitation, it is recommended to perform serial dilutions in DMSO before the final dilution in the aqueous medium.

Q4: I am observing inconsistent results in my experiments with this compound. What could be the cause?

Inconsistent results can stem from several factors:

  • This compound Degradation: As mentioned, this compound is prone to degradation. If stock solutions are not stored properly or if working solutions are prepared long before use, the effective concentration of the active compound may decrease.

  • Compound Precipitation: this compound may precipitate out of solution when diluted into aqueous buffers or media, especially at higher concentrations. This will lead to a lower effective concentration.

  • Variability in Experimental Conditions: Ensure consistency in cell density, passage number, and incubation times across all experiments.

  • Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects, leading to unexpected phenotypes.

Q5: How can I confirm that the observed effects in my experiment are due to the inhibition of the intended target?

To validate on-target activity, consider the following approaches:

  • Use a Structurally Different Inhibitor: If available, use another inhibitor for the same target that has a different chemical structure. Similar results would suggest an on-target effect.

  • Genetic Validation: Compare the phenotype observed with this compound treatment to that of a genetic knockdown (e.g., using siRNA or shRNA) or knockout (e.g., using CRISPR-Cas9) of the target protein.

  • Dose-Response Curve: A clear and consistent relationship between the concentration of this compound and the biological effect is indicative of on-target activity.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to its intended target within the cell.

Troubleshooting Guides

Issue 1: Loss of this compound Activity Over Time in Cell Culture
  • Possible Cause: Degradation of this compound in the aqueous cell culture medium (pH ~7.4) over the course of the experiment.

  • Troubleshooting Steps:

    • Assess Stability in Medium: Incubate this compound in cell-free culture medium for the duration of your experiment. At various time points, analyze the concentration of the intact compound using analytical methods like HPLC-MS.

    • Refresh Medium: For long-term experiments, consider refreshing the cell culture medium with freshly diluted this compound at regular intervals.

Issue 2: Precipitate Formation Upon Dilution
  • Possible Cause: The solubility limit of this compound has been exceeded in the final aqueous buffer or medium.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Work at a lower final concentration of this compound.

    • Stepwise Dilution: Perform serial dilutions of the DMSO stock solution in DMSO before the final dilution into the aqueous solution.

    • Thorough Mixing: Ensure rapid and thorough mixing immediately after adding the this compound stock solution to the buffer or medium.

Issue 3: High Cellular Toxicity Observed
  • Possible Cause: The concentration of this compound or the solvent (DMSO) is too high.

  • Troubleshooting Steps:

    • Perform a Dose-Response Experiment: Determine the optimal, non-toxic concentration range for your specific cell line using a cell viability assay (e.g., MTT or trypan blue exclusion).

    • Check Solvent Concentration: Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1% for most cell lines). Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Data Presentation

Table 1: this compound Properties

PropertyValue
Molecular Weight454.98 g/mol
FormulaC₂₂H₂₃ClN₆OS
AppearanceSolid
Purity≥97% (HPLC)
SolubilitySoluble in DMSO (up to 50 mM)
StorageStore powder at +4°C. Store DMSO stock solutions at -20°C or -80°C.

Table 2: General Stability Profile of Amide-Containing Small Molecules (Qualitative)

ConditionGeneral Stability Trend for AmidesRecommendations for this compound
Acidic pH (<6) Increased rate of hydrolysisAvoid prolonged exposure to acidic buffers.
Neutral pH (6-8) Generally more stable, but hydrolysis can still occurPrepare fresh solutions in neutral buffers for each experiment.
Basic pH (>8) Increased rate of hydrolysisAvoid prolonged exposure to basic buffers.
Elevated Temperature (>37°C) Significantly increased rate of degradationStore stock solutions at low temperatures and avoid heating working solutions.
Freeze-Thaw Cycles Can lead to compound precipitation and degradationAliquot stock solutions to avoid repeated freeze-thaw cycles.
Presence of Serum Enzymatic degradation by amidases/proteases is possibleBe aware of potential for faster degradation in the presence of serum.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (50 mM in DMSO):

    • Warm a vial of this compound powder to room temperature.

    • Calculate the required volume of DMSO to achieve a 50 mM concentration (Mass of this compound / 454.98 g/mol / 0.050 mol/L = Volume in L).

    • Add the calculated volume of anhydrous, sterile DMSO to the vial of this compound.

    • Vortex thoroughly until the compound is completely dissolved.

  • Storage of Stock Solution:

    • Aliquot the 50 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation (for a final concentration of 10 µM in a 1 mL cell culture well):

    • Thaw a single aliquot of the 50 mM this compound stock solution.

    • Perform a serial dilution in sterile DMSO to create an intermediate stock (e.g., 10 mM).

    • Add 1 µL of the 10 mM intermediate stock to 999 µL of pre-warmed cell culture medium.

    • Mix immediately and thoroughly by gentle pipetting.

    • Add the final working solution to your cells.

Protocol 2: FabK Inhibition Assay (General Protocol)

This protocol is based on a general spectrophotometric assay for FabK activity.

  • Assay Buffer Preparation: Prepare an assay buffer (e.g., 100 mM MES, pH 6.5, containing 4% glycerol).

  • Reagent Preparation:

    • Prepare a solution of the substrate, crotonoyl-ACP (e.g., 25 µM).

    • Prepare a solution of the cofactor, NADH (e.g., 50 µM).

    • Prepare a solution of purified S. pneumoniae FabK enzyme (e.g., 1.5 nM).

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, FabK enzyme, and the various concentrations of this compound.

    • Initiate the reaction by adding NADH and crotonoyl-ACP.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value for this compound.

Protocol 3: Western Blotting for Downstream Effects of PGRMC1 Inhibition

This protocol can be used to assess the effect of this compound on the phosphorylation of downstream signaling proteins like Akt.

  • Cell Seeding and Treatment:

    • Seed your cells of interest (e.g., a cancer cell line expressing PGRMC1) in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., β-actin).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.

  • Data Analysis: Quantify the band intensities to determine the effect of this compound on Akt phosphorylation.

Mandatory Visualization

Bacterial_Fatty_Acid_Synthesis_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA AccABCD Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Acetoacetyl-ACP Acetoacetyl-ACP Malonyl-ACP->Acetoacetyl-ACP FabH beta-Ketoacyl-ACP beta-Ketoacyl-ACP beta-Hydroxyacyl-ACP beta-Hydroxyacyl-ACP beta-Ketoacyl-ACP->beta-Hydroxyacyl-ACP FabG Enoyl-ACP Enoyl-ACP beta-Hydroxyacyl-ACP->Enoyl-ACP FabZ/A Acyl-ACP Acyl-ACP Enoyl-ACP->Acyl-ACP FabK Acyl-ACP->beta-Ketoacyl-ACP FabF/B Fatty Acids Fatty Acids Acyl-ACP->Fatty Acids Termination This compound This compound This compound->Enoyl-ACP Inhibits

Caption: Bacterial Fatty Acid Synthesis (FASII) Pathway highlighting the inhibition of FabK by this compound.

PGRMC1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K PGRMC1 PGRMC1 PGRMC1->EGFR Stabilizes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation EGF EGF EGF->EGFR This compound This compound This compound->PGRMC1 Inhibits

Caption: Simplified PGRMC1 and EGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Troubleshooting cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_troubleshoot Troubleshooting Steps Prepare this compound Stock (DMSO) Prepare this compound Stock (DMSO) Prepare Working Solution Prepare Working Solution Prepare this compound Stock (DMSO)->Prepare Working Solution Cell Treatment Cell Treatment Prepare Working Solution->Cell Treatment Incubation Incubation Cell Treatment->Incubation Data Collection Data Collection Incubation->Data Collection Analyze Results Analyze Results Data Collection->Analyze Results Consistent Results? Consistent Results? Analyze Results->Consistent Results? Conclusion Conclusion Consistent Results?->Conclusion Yes Troubleshoot Troubleshoot Consistent Results?->Troubleshoot No Check Solution Stability Check Solution Stability Troubleshoot->Check Solution Stability Verify Concentration Verify Concentration Troubleshoot->Verify Concentration Assess Cell Health Assess Cell Health Troubleshoot->Assess Cell Health Prepare Fresh Solutions Prepare Fresh Solutions Check Solution Stability->Prepare Fresh Solutions Dose-Response Curve Dose-Response Curve Verify Concentration->Dose-Response Curve Viability Assay Viability Assay Assess Cell Health->Viability Assay

Caption: A logical workflow for troubleshooting experimental variability with this compound.

Technical Support Center: Overcoming PGRMC1-Mediated Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1) in cancer drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the role of PGRMC1 in cancer drug resistance?

A1: Progesterone Receptor Membrane Component 1 (PGRMC1) is a heme-binding protein that is frequently overexpressed in various cancers, including breast, lung, ovarian, and colon cancer.[1] Its upregulation is associated with increased tumor growth, metastasis, and resistance to a range of chemotherapeutic agents such as doxorubicin, cisplatin, and paclitaxel.[2] PGRMC1 is thought to confer chemoresistance by activating pro-survival signaling pathways, interacting with cytochrome P450 enzymes involved in drug metabolism, and promoting the stability of key receptors like the Epidermal Growth Factor Receptor (EGFR).[3][4][5]

Q2: What is AG-205 and what is its role in studying PGRMC1?

A2: this compound is a small molecule that has been used as a ligand and inhibitor of PGRMC1.[6] It has been shown to induce cell death in a PGRMC1-specific manner in some cancer cell lines.[7] However, recent studies have indicated that this compound is not entirely specific to PGRMC1 and may have off-target effects, such as upregulating genes involved in cholesterol biosynthesis and steroidogenesis independently of PGRMC1.[6][1][8] Therefore, while this compound can be a useful tool, results obtained with this compound should be validated using genetic approaches like siRNA-mediated knockdown of PGRMC1.

Q3: What are the key signaling pathways modulated by PGRMC1 that contribute to drug resistance?

A3: PGRMC1 has been shown to modulate several critical signaling pathways implicated in cancer cell survival and proliferation. A key pathway is the EGFR/PI3K/AKT signaling cascade.[9][10] PGRMC1 can bind to and stabilize EGFR at the plasma membrane, leading to enhanced downstream signaling through PI3K and AKT, which promotes cell survival and inhibits apoptosis.[4][9] Additionally, PGRMC1 has been linked to the regulation of the Wnt/β-catenin pathway and the epithelial-mesenchymal transition (EMT), a process that enhances cancer cell motility and invasion.[2][11]

Troubleshooting Guides

Problem 1: Inhibition of PGRMC1 (using this compound or siRNA) does not sensitize cancer cells to the chemotherapeutic agent.
Possible Cause Suggested Solution
Ineffective PGRMC1 knockdown Verify PGRMC1 knockdown efficiency by Western blot. If knockdown is suboptimal, try using a different siRNA sequence or a pool of multiple siRNAs. For shRNA, consider using a different vector or promoter.
Off-target effects of this compound Confirm the phenotype with PGRMC1 siRNA to ensure the observed resistance is PGRMC1-dependent. This compound has known off-target effects on cholesterol and steroid biosynthesis pathways which might influence cell viability independently of PGRMC1.[6][1][8]
Alternative resistance mechanisms The cancer cell line may have other dominant resistance mechanisms, such as overexpression of drug efflux pumps (e.g., P-glycoprotein) or mutations in the drug target. Investigate the expression of common drug resistance markers.
Cell line-specific differences The role of PGRMC1 in drug resistance can be context-dependent. Consider using a different cancer cell line where the role of PGRMC1 in chemoresistance is well-established.
Drug concentration and exposure time Optimize the concentration of the chemotherapeutic agent and the duration of treatment. A full dose-response curve should be generated to accurately determine the IC50.
Problem 2: Inconsistent or non-reproducible results in cell viability assays.
Possible Cause Suggested Solution
Cell seeding density Ensure a consistent number of cells are seeded in each well. Over- or under-confluent cells can respond differently to treatment.
Reagent variability Use fresh reagents and ensure proper storage conditions. The potency of chemotherapeutic agents can degrade over time.
Incubation time Standardize the incubation time for drug treatment and for the viability assay itself (e.g., MTT or XTT incubation).[12][13]
Solvent effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level. Include a vehicle control in your experimental setup.
Plate edge effects To minimize evaporation and temperature fluctuations at the edges of the plate, avoid using the outer wells or fill them with sterile PBS.[12]
Problem 3: Difficulty in interpreting Western blot results for PGRMC1 and downstream signaling proteins.
Possible Cause Suggested Solution
Poor antibody quality Use a validated antibody for PGRMC1 and other target proteins. Check the manufacturer's datasheet for recommended applications and dilutions.[14][15]
Low protein expression PGRMC1 expression can vary between cell lines. Ensure you are loading a sufficient amount of protein lysate (typically 20-30 µg).
Incorrect protein extraction Use appropriate lysis buffers containing protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of your target proteins.
Phospho-protein detection issues When detecting phosphorylated proteins (e.g., p-AKT, p-EGFR), ensure you are using a buffer that preserves phosphorylation and run the appropriate total protein controls.
Loading control variability Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data. Ensure the loading control itself is not affected by the experimental treatments.

Experimental Protocols

siRNA-Mediated Knockdown of PGRMC1

This protocol provides a general guideline for transiently knocking down PGRMC1 expression in cultured cancer cells.

Materials:

  • PGRMC1-specific siRNA and a non-targeting scramble siRNA control (e.g., from Santa Cruz Biotechnology).[16]

  • Lipofectamine RNAiMAX or a similar transfection reagent.

  • Opti-MEM I Reduced Serum Medium.

  • Complete cell culture medium.

  • 6-well plates.

  • RNase-free water and tubes.

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation:

    • Thaw siRNA stocks on ice.

    • Prepare a working stock solution of 10 µM in RNase-free water.[17]

    • In a sterile microfuge tube, dilute the desired amount of siRNA (e.g., 50 pmol) in Opti-MEM to a final volume of 100 µL. Mix gently.

    • In a separate tube, dilute the transfection reagent (e.g., 5 µL of Lipofectamine RNAiMAX) in 100 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.

  • Transfection:

    • Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.

    • Add the 200 µL of siRNA-lipid complex mixture dropwise to each well containing cells and fresh medium.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

    • After incubation, harvest the cells for downstream analysis (e.g., Western blot to confirm knockdown efficiency or cell viability assay).

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess cell viability following treatment with a chemotherapeutic agent.[3][13]

Materials:

  • 96-well plates.

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Chemotherapeutic agent (e.g., Doxorubicin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the chemotherapeutic agent in complete medium.

    • Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with solvent) and a blank (medium only).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of cell viability against the drug concentration (on a logarithmic scale) to determine the IC50 value.

Western Blot for PGRMC1 and Phospho-AKT

This protocol outlines the steps for detecting PGRMC1 and phosphorylated AKT (a downstream effector) by Western blotting.

Materials:

  • Cell lysates.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer and system.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-PGRMC1, anti-phospho-AKT (Ser473), anti-total-AKT.

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Protein Quantification: Determine the protein concentration of your cell lysates using a BCA assay.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To detect multiple proteins on the same blot, you can strip the membrane and re-probe with another primary antibody (e.g., first for phospho-AKT, then strip and re-probe for total AKT, and then for a loading control).

Visualizations

PGRMC1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGRMC1 PGRMC1 EGFR EGFR PGRMC1->EGFR Stabilizes PI3K PI3K EGFR->PI3K Activates AKT AKT PI3K->AKT Phosphorylates pAKT p-AKT Proliferation Cell Proliferation & Survival pAKT->Proliferation Apoptosis Apoptosis Inhibition pAKT->Apoptosis

Caption: PGRMC1 enhances chemoresistance by stabilizing EGFR, leading to the activation of the pro-survival PI3K/AKT signaling pathway.

Experimental_Workflow start Start: Cancer Cell Line (High PGRMC1 Expression) treatment Treatment: 1. Control (Scramble siRNA) 2. PGRMC1 siRNA 3. Chemotherapeutic Agent 4. PGRMC1 siRNA + Chemo Agent start->treatment analysis Analysis treatment->analysis western Western Blot: - PGRMC1 - p-AKT / Total AKT analysis->western viability Cell Viability Assay (MTT): - Determine IC50 analysis->viability end Conclusion: Assess Sensitization to Chemotherapy western->end viability->end

Caption: Experimental workflow to investigate the role of PGRMC1 in chemoresistance using siRNA-mediated knockdown and subsequent analysis of protein expression and cell viability.

References

AG-205 Technical Support Center: Interpreting Unexpected Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with AG-205.

Troubleshooting Guides

Issue: Unexpected Changes in Lipid Metabolism

Symptoms: You are using this compound as a specific inhibitor of Progesterone Receptor Membrane Component 1 (PGRMC1), but you observe significant, unexpected changes in the expression of genes related to cholesterol biosynthesis and steroidogenesis.

Possible Cause: Recent studies have shown that this compound can upregulate enzymes involved in cholesterol and steroid synthesis independently of PGRMC1.[1][2][3][4] This suggests that the observed effects on lipid metabolism may be off-target effects of the compound.

Troubleshooting Steps:

  • Validate the Role of PGRMC1: To determine if the observed effects are truly independent of PGRMC1 in your experimental system, consider performing a knockdown of PGRMC1 (e.g., using siRNA). Compare the phenotype and gene expression changes from the PGRMC1 knockdown with those from this compound treatment. If the results are not comparable, it is likely that this compound is acting through a different pathway.[2][3]

  • Control Experiments: Include appropriate control groups in your experiments. This should include a vehicle control (e.g., DMSO, if used to dissolve this compound) and, if possible, a positive control for PGRMC1 inhibition that is known to be specific.

  • Dose-Response Analysis: Perform a dose-response experiment with this compound to see if the unexpected effects are concentration-dependent. It's possible that at lower concentrations, the off-target effects are minimized.

  • Literature Review: Consult the latest research on this compound to stay informed about its known off-target effects and alternative mechanisms of action.[1][2][3][4][5]

Issue: this compound Shows Antibacterial Activity in a Manner Inconsistent with Expected FabK Inhibition

Symptoms: You are using this compound as an inhibitor of FabK, the enoyl-ACP reductase in Streptococcus pneumoniae, but you observe inconsistent antibacterial activity or resistance that doesn't correlate with FabK mutations.

Possible Cause: While this compound was identified as a potent inhibitor of FabK, its antibacterial activity can be influenced by experimental conditions.[6][7] For instance, the compound's stability and efficacy can vary depending on the assay medium used.[7] Furthermore, some strains may show reduced susceptibility that does not correlate with alterations in the FabK protein.[7]

Troubleshooting Steps:

  • Optimize Assay Conditions: Be aware that this compound's antibacterial activity against S. pneumoniae has been shown to be more effective in Brain Heart Infusion (BHI) broth compared to the reference broth microdilution method.[7] Consider testing different media to find the optimal conditions for your experiment.

  • Compound Stability: Note that this compound has been reported to degrade at the amide group in the presence of blood.[7] If your experimental setup involves blood or serum, this could impact the compound's efficacy.

  • Resistance Mechanism: If you observe resistance, sequence the fabK gene to check for mutations, such as the Ala141Ser substitution, which has been linked to resistance.[6] However, be aware that other amino acid substitutions in FabK may not correlate with reduced susceptibility, suggesting other resistance mechanisms could be at play.[7]

  • Bacteriostatic vs. Bactericidal Effects: Time-kill studies have indicated that the growth-inhibitory effect of this compound against S. pneumoniae is bacteriostatic rather than bactericidal.[7] Ensure your experimental readouts are designed to detect bacteriostatic effects.

Frequently Asked Questions (FAQs)

Q1: Is this compound a specific inhibitor of PGRMC1?

A: The specificity of this compound as a PGRMC1 inhibitor has been questioned by recent research.[1][2][3][4] Several studies have demonstrated that this compound can induce significant cellular effects, such as the upregulation of genes involved in cholesterol biosynthesis and steroidogenesis, independently of PGRMC1 and its related proteins (MAPRs).[1][2][3][4] Therefore, researchers should exercise caution when interpreting results and not assume that the observed effects of this compound are solely due to PGRMC1 inhibition.

Q2: What are the known off-target effects of this compound?

A: Besides its intended targets (FabK in S. pneumoniae and allegedly PGRMC1), this compound has been shown to have several off-target effects, including:

  • Upregulation of enzymes in the cholesterol and steroid biosynthesis pathways.[1][2][3][4][8]

  • Inhibition of galactosylceramide and sulfatide synthesis.[5]

  • Inhibition of cell cycle progression and viability in some cancer cell lines.[9][10]

  • Disruption of protein complexes involving PGRMC1 and actin-associated proteins.[11]

Q3: What is the primary mechanism of action of this compound in bacteria?

A: In Streptococcus pneumoniae, this compound acts as a potent inhibitor of FabK, an enoyl-ACP reductase.[6] This enzyme catalyzes the last step in each cycle of fatty acid elongation. By inhibiting FabK, this compound specifically disrupts lipid biosynthesis, leading to a bacteriostatic effect.[6][7]

Q4: Can this compound be used in cancer research?

A: Yes, this compound has been investigated for its potential in cancer research. It has been shown to inhibit cell cycle progression and cell viability in certain cancer cell lines.[9][10][12] One proposed mechanism of action in cancer cells is the destabilization of the Epidermal Growth Factor Receptor (EGFR) at the plasma membrane.[13] However, given its known off-target effects, careful validation of its mechanism of action in any given cancer model is crucial.

Data Presentation

Table 1: Summary of this compound Effects on Gene Expression in Human Endometrial Cells

Cell LineTreatmentKey Affected PathwayExample Upregulated GenesPGRMC1 IndependenceReference
HEC-1A15µM this compound for 32hCholesterol Biosynthesis & SteroidogenesisHSD17B7, MSMO1, INSIG1Yes[2]
T-HESC15µM this compound for 32hCholesterol Biosynthesis & SteroidogenesisHSD17B7, MSMO1, INSIG1Yes[2]

Experimental Protocols

Protocol: Investigating the PGRMC1-Independence of this compound Effects

This protocol outlines a method to determine if the effects of this compound on gene expression are independent of PGRMC1.

  • Cell Culture: Culture human endometrial cell lines (e.g., HEC-1A or T-HESC) under standard conditions.

  • siRNA Transfection:

    • Transfect one group of cells with siRNA targeting PGRMC1.

    • Transfect a control group with a non-targeting control siRNA.

    • Allow sufficient time for PGRMC1 knockdown (e.g., 48-72 hours).

  • This compound Treatment:

    • Treat a subset of both the PGRMC1-knockdown and control siRNA cells with this compound (e.g., 15 µM) for a specified duration (e.g., 32 hours).

    • Treat another subset of both groups with a vehicle control (e.g., DMSO).

  • Gene Expression Analysis:

    • Isolate total RNA from all experimental groups.

    • Perform quantitative real-time PCR (RT-qPCR) or RNA sequencing to analyze the expression of genes of interest (e.g., HSD17B7, MSMO1, INSIG1).

  • Data Analysis:

    • Compare the fold change in gene expression induced by this compound in the control siRNA group versus the PGRMC1-knockdown group.

    • If this compound still induces a similar level of gene expression in the absence of PGRMC1, this indicates a PGRMC1-independent mechanism.[2][3]

Mandatory Visualization

Cholesterol_Biosynthesis_Pathway cluster_AG205 This compound Off-Target Effect cluster_pathway Cholesterol Biosynthesis Pathway AG205 This compound Squalene Squalene AG205->Squalene Upregulates Expression Lanosterol Lanosterol AG205->Lanosterol Cholesterol Cholesterol AG205->Cholesterol AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMGCS1 Mevalonate Mevalonate HMG_CoA->Mevalonate HMGCR Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP MVK, PMVK, MVD Isopentenyl_PP->Squalene FDFT1 Squalene->Lanosterol SQLE Lanosterol->Cholesterol Multiple Steps (e.g., MSMO1, LSS) Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Isolate_Issue Is the unexpected result related to lipid metabolism or off-target effects? Start->Isolate_Issue Yes_Lipid YES Isolate_Issue->Yes_Lipid Yes No_Other NO Isolate_Issue->No_Other No PGRMC1_KD Perform PGRMC1 Knockdown and compare with this compound treatment. Yes_Lipid->PGRMC1_KD Consult_Lit Consult literature for other known effects of this compound. No_Other->Consult_Lit Results_Compare Do the results of PGRMC1 knockdown and this compound treatment differ? PGRMC1_KD->Results_Compare Yes_Differ YES Results_Compare->Yes_Differ Yes No_Similar NO Results_Compare->No_Similar No Off_Target Conclude a probable off-target effect of this compound. Yes_Differ->Off_Target PGRMC1_Mediated Effect is likely PGRMC1-mediated. No_Similar->PGRMC1_Mediated Contact_Support Contact Technical Support with detailed experimental data. Off_Target->Contact_Support PGRMC1_Mediated->Contact_Support Consult_Lit->Contact_Support

References

How to control for AG-205 off-target activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers using AG-205, a potent inhibitor of Kinase A. The following resources will help you design experiments to control for and interpret potential off-target activities of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-targets?

This compound is a selective inhibitor of Kinase A. However, like many kinase inhibitors, it can exhibit activity against other kinases at higher concentrations. The primary known off-targets are Kinase B and Kinase C. It is crucial to use this compound at appropriate concentrations to maintain selectivity.

Q2: How can I determine the optimal concentration of this compound for my experiments?

The optimal concentration will depend on your specific cell type and experimental endpoint. We recommend performing a dose-response curve and assessing the phosphorylation of a direct downstream target of Kinase A (e.g., Substrate X) by Western blot. The goal is to use the lowest concentration that gives maximal inhibition of Kinase A signaling.

Q3: My results with this compound are not what I expected. How can I troubleshoot this?

Unexpected results can arise from off-target effects, issues with the compound, or experimental variability. Please refer to our Troubleshooting Guide below for a systematic approach to resolving common issues.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Observed phenotype is stronger or different than expected from Kinase A inhibition. Off-target effects: this compound may be inhibiting other kinases, such as Kinase B or Kinase C, at the concentration used.1. Perform a dose-response experiment to determine if the phenotype is observed at concentrations consistent with the IC50 for Kinase A. 2. Use a structurally unrelated inhibitor of Kinase A to see if it recapitulates the phenotype. 3. Perform a rescue experiment with a drug-resistant mutant of Kinase A.
Inconsistent results between experiments. Compound instability: this compound may be degrading in your experimental media. Cellular variability: Differences in cell passage number or confluency can affect signaling pathways.1. Prepare fresh stock solutions of this compound for each experiment. 2. Ensure consistent cell culture conditions.
No effect of this compound is observed. Inactive compound: The compound may have degraded. Cell line is not dependent on Kinase A: The targeted pathway may not be active in your chosen cell line.1. Test the activity of this compound in an in vitro kinase assay. 2. Confirm the expression and activity of Kinase A in your cell line.

Quantitative Data: this compound Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound against its primary target and known off-targets.

Target Kinase IC50 (nM) Recommended in vitro Concentration Range (nM) Recommended Cell-Based Concentration Range (nM)
Kinase A 101 - 5050 - 200
Kinase B 500> 1000> 2000
Kinase C 1200> 2000> 5000

Key Experimental Protocols

Protocol 1: Dose-Response Analysis by Western Blot

This protocol is designed to determine the effective concentration of this compound for inhibiting Kinase A in cells by monitoring the phosphorylation of its direct downstream target, Substrate X.

  • Cell Plating: Plate your cells of interest at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Treatment: Prepare a series of this compound dilutions in your cell culture media (e.g., 0, 10, 50, 100, 200, 500, 1000 nM).

  • Incubation: Remove the media from your cells and replace it with the media containing the different concentrations of this compound. Incubate for the desired time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with a primary antibody against phospho-Substrate X.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate.

    • Strip and re-probe the membrane for total Substrate X and a loading control (e.g., GAPDH).

  • Analysis: Quantify the band intensities and normalize the phospho-Substrate X signal to total Substrate X. Plot the normalized signal against the this compound concentration to determine the EC50.

Protocol 2: Rescue Experiment with a Drug-Resistant Kinase A Mutant

This experiment is a gold standard for confirming on-target activity. By introducing a version of Kinase A that is resistant to this compound, you can determine if the observed phenotype is reversed.

  • Generate Constructs: Create an expression vector for wild-type (WT) Kinase A and a mutant version of Kinase A that is resistant to this compound (e.g., by mutating the gatekeeper residue).

  • Transfection: Transfect your cells with the WT Kinase A, the resistant Kinase A mutant, or an empty vector control.

  • Selection (Optional): If using a stable cell line, select for transfected cells.

  • Treatment: Treat the transfected cells with this compound at a concentration that produces the phenotype of interest.

  • Assay: Perform your primary assay to measure the biological response (e.g., cell proliferation, migration).

  • Analysis: Compare the effect of this compound in cells expressing the empty vector, WT Kinase A, and the resistant Kinase A mutant. A reversal of the phenotype in cells expressing the resistant mutant is strong evidence for on-target activity.

Visualizations

G cluster_pathway This compound Signaling Context cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways AG205 This compound KinaseA Kinase A AG205->KinaseA inhibits KinaseB Kinase B AG205->KinaseB inhibits (high conc.) KinaseC Kinase C AG205->KinaseC inhibits (high conc.) SubstrateX Substrate X KinaseA->SubstrateX phosphorylates PhenotypeA Biological Response A SubstrateX->PhenotypeA PhenotypeB Off-Target Effect B KinaseB->PhenotypeB PhenotypeC Off-Target Effect C KinaseC->PhenotypeC

Caption: Signaling pathways affected by this compound, highlighting on-target and off-target interactions.

G cluster_workflow Rescue Experiment Workflow start Start constructs Generate Constructs: - Empty Vector - WT Kinase A - Resistant Kinase A start->constructs transfect Transfect Cells constructs->transfect treat Treat with this compound transfect->treat assay Perform Biological Assay treat->assay analyze Analyze Results assay->analyze end Conclusion analyze->end

Caption: Experimental workflow for a rescue experiment to validate the on-target effects of this compound.

G cluster_troubleshooting Troubleshooting Decision Tree start Unexpected Result with this compound q1 Is p-Substrate X inhibited at expected concentration? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Does a structurally unrelated Kinase A inhibitor reproduce the phenotype? a1_yes->q2 res_check_compound Check Compound Activity and Pathway Activation a1_no->res_check_compound a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No res_on_target Phenotype is likely ON-TARGET a2_yes->res_on_target res_off_target Phenotype is likely OFF-TARGET a2_no->res_off_target

Caption: A decision tree to guide troubleshooting of unexpected results when using this compound.

AG-205 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AG-205, a compound identified as a ligand and inhibitor of the progesterone (B1679170) receptor membrane component 1 (PGRMC1). This guide addresses common issues related to experimental variability and reproducibility.

Troubleshooting Guide

Question: My experimental results with this compound are inconsistent. What are the common causes of variability?

Answer: Variability in experiments using this compound can arise from several factors, often related to its chemical properties, its biological activities, and the experimental setup. Here are the most common sources of variability:

  • Compound Stability and Handling: this compound is soluble in DMSO, and improper storage of the stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature) can lead to degradation.[1][2] Always prepare fresh dilutions from a properly stored stock.

  • Off-Target Effects: Recent studies have revealed that this compound is not entirely specific to PGRMC1.[3][4][5][6] It can inhibit the synthesis of galactosylceramide and sulfatide and upregulate enzymes involved in cholesterol biosynthesis, independent of PGRMC1.[3][4][5] This can lead to unexpected phenotypic changes and variability between different cell types with varying metabolic profiles.

  • Dose-Dependent Effects on Cell Viability: The concentration of this compound is critical. High concentrations can reduce cell viability, which can confound the interpretation of results.[7][8] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay.

  • Cell Line-Specific Responses: The expression levels of PGRMC1 and the presence of potential off-targets can vary significantly between cell lines, leading to different responses to this compound treatment.

  • Assay Conditions: Minor variations in experimental conditions such as cell density, serum concentration in the media, and incubation time can significantly impact the outcome of cell-based assays.[9][10][11]

Question: I am observing unexpected or off-target effects in my experiment. How can I troubleshoot this?

Answer: Given the evidence of this compound's off-target activities, it is essential to include appropriate controls to validate your findings.

  • PGRMC1 Knockdown/Knockout Controls: The most rigorous control is to compare the effects of this compound in your wild-type cell line to a PGRMC1 knockdown or knockout version of the same cell line. If the observed effect persists in the absence of PGRMC1, it is likely an off-target effect.[8]

  • Use of an Alternative PGRMC1 Inhibitor: If available, using a structurally different PGRMC1 inhibitor can help confirm that the observed effects are due to PGRMC1 inhibition and not a specific chemical property of this compound.

  • Monitor Known Off-Target Pathways: Based on existing literature, you can assay for known off-target effects, such as changes in lipid biosynthesis, to understand the full cellular response to this compound.[3][5]

Question: How can I ensure the reproducibility of my this compound experiments?

Answer: To enhance reproducibility, consider the following best practices:

  • Standardize Protocols: Maintain a detailed and consistent protocol for all experiments, including cell culture conditions, this compound preparation and storage, and assay procedures.

  • Characterize Your Reagents: Ensure the purity and identity of your this compound batch.[1]

  • Perform Regular Quality Control: Routinely check your cell lines for mycoplasma contamination and verify the expression of your target of interest.

  • Blinding and Randomization: Where possible, implement blinding and randomization in your experimental design to minimize unconscious bias.

  • Transparent Reporting: When publishing your results, provide detailed information about the this compound used (source, purity), the exact experimental conditions, and the controls performed.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is soluble up to 50 mM in DMSO.[1] Stock solutions in DMSO should be stored at -20°C or -80°C.[2] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[2][12] Avoid repeated freeze-thaw cycles of the stock solution.

Q2: What is the typical working concentration for this compound in cell-based assays?

A2: The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. Published studies have used concentrations ranging from 10 µM to 100 µM.[7] However, concentrations above 20 µM have been shown to reduce cell viability in some cell lines.[8] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your experimental system.

Q3: What are the known downstream effects of PGRMC1 inhibition by this compound?

A3: this compound, as a PGRMC1 inhibitor, has been shown to inhibit cell cycle progression and cell viability in cancer cell lines.[7][13] It can also inhibit progesterone-induced cytosolic Ca2+ increases in neurons.[13] Furthermore, this compound has been reported to disrupt protein complexes involving PGRMC1 and actin-associated proteins.[14]

Q4: Are there any known issues with the specificity of this compound?

A4: Yes, several recent studies have questioned the specificity of this compound for PGRMC1.[3][4][5][6] It has been demonstrated to have effects that are independent of PGRMC1, such as inhibiting the synthesis of certain lipids and upregulating genes involved in cholesterol biosynthesis.[3][4][5] Therefore, results obtained using this compound should be interpreted with caution, and appropriate controls are necessary to confirm the role of PGRMC1.

Data Presentation

Table 1: Technical Data for this compound

PropertyValueReference
Molecular Weight 454.98 g/mol [1]
Formula C₂₂H₂₃ClN₆OS[1]
Purity ≥97%[1]
Solubility Soluble to 50 mM in DMSO[1]
Storage Store powder at +4°C or -20°C[1][2]
CAS Number 442656-02-2[1]

Table 2: Reported Effective Concentrations of this compound in Cell-Based Assays

Cell LineAssayEffective ConcentrationObserved EffectReference
ZR-75-1 (Breast Cancer)MTS Proliferation Assay10-100 µM (Dose-dependent)Decreased cell proliferation[7]
MDA-MB-468 (Breast Cancer)MTS Proliferation Assay10-100 µM (Dose-dependent)Decreased cell proliferation[7]
ZR-75-1 (Breast Cancer)Apoptosis Assay50 µM52.3% induction of apoptosis[7]
MDA-MB-468 (Breast Cancer)Apoptosis Assay50 µM44.3% induction of apoptosis[7]
HEC-1A (Endometrial)Cell Viability Assay5 µM, 15 µMNo effect on cell viability up to 48h[8]
HEC-1A (Endometrial)Cell Viability Assay30 µM, 45 µMSignificantly reduced cell viability[8]
T-HESC (Endometrial)Cell Viability Assay5 µM, 15 µMNo effect on cell viability up to 48h[8]
T-HESC (Endometrial)Cell Viability Assay30 µM, 45 µMSignificantly reduced cell viability[8]

Experimental Protocols

1. Protocol for Determining the Effect of this compound on Cell Viability (MTS Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • This compound Preparation: Prepare a 2X stock solution of this compound in culture medium from a DMSO stock. Create a serial dilution to obtain a range of 2X concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells. Include wells with vehicle control (DMSO at the same final concentration as the highest this compound concentration) and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

2. Protocol for Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound or vehicle control for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation.

  • Washing: Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) and incubate at 4°C for at least 30 minutes for fixation.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Mandatory Visualization

AG205_Troubleshooting_Workflow start Inconsistent Results with this compound q1 Check Compound Stability & Handling start->q1 q2 Investigate Off-Target Effects start->q2 q3 Optimize Concentration start->q3 q4 Standardize Protocols start->q4 sol1 Prepare fresh dilutions from aliquoted stock stored at -80°C q1->sol1 sol2 Use PGRMC1 knockdown/knockout cell line q2->sol2 sol3 Perform dose-response curve to determine non-toxic concentration q3->sol3 sol4 Maintain detailed and consistent experimental procedures q4->sol4 end Reproducible Results sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for addressing experimental variability with this compound.

PGRMC1_Signaling_Pathway Progesterone Progesterone PGRMC1 PGRMC1 Progesterone->PGRMC1 activates AG205 This compound AG205->PGRMC1 inhibits OffTarget Off-Target Effects (e.g., Lipid Synthesis) AG205->OffTarget CellCycle Cell Cycle Progression PGRMC1->CellCycle promotes Apoptosis Inhibition of Apoptosis PGRMC1->Apoptosis promotes Calcium Cytosolic Ca2+ Increase PGRMC1->Calcium mediates

Caption: Simplified signaling pathway of PGRMC1 and the inhibitory action of this compound.

References

Validation & Comparative

Validating the Inhibitory Effect of AG-205 on PGRMC1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AG-205, a putative inhibitor of Progesterone Receptor Membrane Component 1 (PGRMC1), with alternative methods for modulating PGRMC1 activity. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their studies.

Introduction to PGRMC1 and its Inhibition

Progesterone Receptor Membrane Component 1 (PGRMC1) is a versatile protein implicated in a myriad of cellular processes, including cholesterol metabolism, cytochrome P450 enzyme regulation, and cell survival signaling pathways.[1][2] Its overexpression has been linked to various cancers, making it an attractive target for therapeutic intervention. This compound is a commercially available small molecule that has been widely used as a PGRMC1 inhibitor.[3][4] However, emerging evidence suggests that this compound may have off-target effects, necessitating a careful evaluation of its specificity and a comparison with alternative inhibitory approaches.[5][6][7]

Comparative Analysis of PGRMC1 Inhibition Strategies

A direct comparison of the potency of various small molecule inhibitors for PGRMC1 is challenging due to the limited availability of head-to-head studies. However, based on existing literature, we can compile the following data for consideration. As a crucial alternative and a method for validating on-target effects, siRNA-mediated knockdown of PGRMC1 is also included.

Table 1: Quantitative Comparison of PGRMC1 Inhibitors

Inhibitor/MethodTargetMechanism of ActionReported IC50 / Binding Affinity (Kd)Cell Lines Tested / MethodReference(s)
This compound PGRMC1 (putative)Small molecule inhibitorIC50: 10-18 µM (serum-starved)MDA-MB-231, MDA-MB-468, A549, H157[2]
Glycyrrhizin (B1671929) (GL) PGRMC1Direct binding to heme-dimerized PGRMC1Kd: ~1.38 µM (for GlucoGL derivative)HCT116 (in vitro binding assay)[8][9]
siRNA-mediated knockdown PGRMC1 mRNAPost-transcriptional gene silencingN/AVarious, e.g., MCF-7, HEK293[1][10]

Note: The IC50 values for this compound were determined in serum-starved conditions and may vary depending on the cell line and experimental setup. The binding affinity for Glycyrrhizin derivatives highlights a potential alternative class of inhibitors.

Experimental Validation of PGRMC1 Inhibition

To validate the inhibitory effect of any compound or method on PGRMC1, a combination of biochemical and cell-based assays is recommended. Here, we provide detailed protocols for key experiments.

Experimental Protocols

1. Western Blotting for PGRMC1 Expression

This protocol is used to determine the total protein levels of PGRMC1 following treatment with an inhibitor or siRNA.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.

    • Separate proteins on a 12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against PGRMC1 overnight at 4°C. Recommended dilutions:

      • Rabbit polyclonal anti-PGRMC1: 1:1000

      • Mouse monoclonal anti-PGRMC1: 1:500 - 1:2000

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and imaging system.

2. Co-Immunoprecipitation (Co-IP) to Assess Protein Interactions

This protocol can be used to investigate if an inhibitor disrupts the interaction of PGRMC1 with its known binding partners (e.g., EGFR, cytochromes P450).[11][12]

  • Cell Lysis:

    • Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40 in TBS) with protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G agarose (B213101) beads.

    • Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., PGRMC1 or its partner) overnight at 4°C.

    • Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads three to five times with lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted proteins by Western blotting as described above, probing for both the "bait" and the "prey" proteins.

3. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be affected by PGRMC1 inhibition.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment:

    • Treat cells with various concentrations of the inhibitor (e.g., this compound) or with siRNA for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizing PGRMC1-Related Pathways and Workflows

To better understand the context of PGRMC1 inhibition, the following diagrams illustrate a key signaling pathway influenced by PGRMC1 and a typical experimental workflow for validating an inhibitor.

PGRMC1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PGRMC1 PGRMC1 EGFR EGFR PGRMC1->EGFR Stabilizes PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation Akt->Proliferation Promotes AG205 This compound AG205->PGRMC1 Inhibits EGF EGF EGF->EGFR Binds

Caption: PGRMC1 interaction with and stabilization of EGFR, leading to downstream PI3K/Akt signaling.

Experimental_Workflow start Start: Treat cells with This compound or siRNA wb Western Blot for PGRMC1 expression start->wb coip Co-IP for PGRMC1-partner interaction start->coip viability Cell Viability Assay (e.g., MTT) start->viability data_analysis Data Analysis and Comparison wb->data_analysis coip->data_analysis viability->data_analysis conclusion Conclusion on Inhibitory Effect data_analysis->conclusion

Caption: A typical experimental workflow for validating the inhibitory effect of a compound on PGRMC1.

Discussion and Conclusion

The validation of this compound as a specific inhibitor for PGRMC1 requires careful consideration due to reports of its off-target effects.[5][6][7] This guide emphasizes a multi-faceted approach to validation, combining the use of this compound with alternative methods like siRNA-mediated knockdown to confirm that the observed biological effects are indeed due to the inhibition of PGRMC1.

The provided experimental protocols offer a starting point for researchers to design their validation studies. It is crucial to optimize these protocols for the specific cell lines and experimental conditions being used. The signaling pathway and workflow diagrams provide a conceptual framework for understanding the mechanism of action and the experimental design.

References

Comparative Analysis of AG-205 and Other PGRMC1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of AG-205 and other emerging inhibitors of Progesterone Receptor Membrane Component 1 (PGRMC1), a protein implicated in a variety of cellular processes and increasingly recognized as a potential therapeutic target in oncology and other diseases. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, experimental methodologies, and an overview of the current landscape of PGRMC1-targeted compounds.

Introduction to PGRMC1 and its Inhibition

Progesterone Receptor Membrane Component 1 (PGRMC1) is a versatile heme-binding protein involved in a multitude of cellular functions, including cholesterol metabolism, steroid hormone signaling, cell proliferation, and apoptosis.[1][2] Its overexpression has been linked to tumor progression and chemoresistance in various cancers, making it an attractive target for therapeutic intervention.[1][2] Small molecule inhibitors of PGRMC1 are being investigated for their potential to modulate these cancer-associated phenotypes.

Overview of Investigated PGRMC1 Inhibitors

This guide focuses on a comparative analysis of the following PGRMC1 inhibitors:

  • This compound: A widely studied but controversial putative PGRMC1 inhibitor.

  • Glycyrrhizin (B1671929) (GL) and its derivatives (e.g., GlucoGL): Natural product-derived compounds identified as direct binders of PGRMC1.

  • 11α-hydroxyprogesterone (11α-OHP): A steroid derivative that has been shown to reduce PGRMC1 protein levels.

Quantitative Data Comparison

The following table summarizes the available quantitative data for the selected PGRMC1 inhibitors. It is important to note that the specificity of this compound for PGRMC1 has been questioned in recent literature, with evidence suggesting potential off-target effects.

InhibitorTarget InteractionBinding Affinity (Kd)IC50Cell Line(s)Reference(s)
This compound Putative PGRMC1 inhibitor; specificity is debated. May have off-target effects on enzymes like UDP-galactose: ceramide galactosyltransferase.Not consistently demonstrated by direct binding assays like ITC.8 - 18 µMA431, MDA-MB-231, MDA-MB-468, A549N/A
Glycyrrhizin (GL) Directly binds to the heme-dimerized form of PGRMC1.52.70 µMNot ReportedHCT116N/A
GlucoGL A glucoside derivative of Glycyrrhizin that binds more potently to PGRMC1.1.38 µMNot ReportedHCT116N/A
11α-hydroxyprogesterone (11α-OHP) Pharmacological inhibition leads to a reduction in PGRMC1 protein levels.Not ReportedNot ReportedA204N/A

Downstream Signaling and Functional Effects

Inhibition of PGRMC1 can impact various downstream signaling pathways and cellular processes. The observed effects of the compared inhibitors are summarized below:

  • This compound: Has been reported to inhibit cell cycle progression and viability in cancer cells. However, some of its effects, such as the inhibition of galactosylceramide and sulfatide synthesis, and the induction of large vesicular structures, appear to be independent of PGRMC1.

  • Glycyrrhizin (GL) and Derivatives: By binding to heme-dimerized PGRMC1, GL can inhibit the interaction between PGRMC1 and the Epidermal Growth Factor Receptor (EGFR), thereby suppressing EGFR signaling.[1] This can lead to a reduction in cancer cell chemoresistance.[1]

  • 11α-hydroxyprogesterone (11α-OHP): By reducing PGRMC1 protein levels, 11α-OHP has been shown to enhance skeletal muscle cell proliferation and differentiation.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

PGRMC1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGRMC1_dimer PGRMC1 Dimer (Heme-Mediated) EGFR EGFR PGRMC1_dimer->EGFR Interacts with & Stabilizes PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates Progesterone Progesterone Progesterone->PGRMC1_dimer Activates GL Glycyrrhizin GL->PGRMC1_dimer Inhibits Dimerization/ EGFR Interaction AG205 This compound AG205->PGRMC1_dimer Putative Inhibition Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival Promotes Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits

Caption: PGRMC1 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays ITC Isothermal Titration Calorimetry (ITC) (Binding Affinity - Kd) MTT MTT/Cell Viability Assay (Cytotoxicity - IC50) WesternBlot Western Blot (Protein Expression) MTT->WesternBlot qRT_PCR qRT-PCR (Gene Expression) MTT->qRT_PCR siRNA siRNA Knockdown (Target Validation) siRNA->WesternBlot siRNA->qRT_PCR Inhibitor Test Inhibitor Inhibitor->ITC Inhibitor->MTT PGRMC1_Protein Purified PGRMC1 Protein PGRMC1_Protein->ITC Cancer_Cells Cancer Cell Lines Cancer_Cells->MTT

Caption: Typical Experimental Workflow for Evaluating PGRMC1 Inhibitors.

Detailed Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of an inhibitor to purified PGRMC1 protein.

Materials:

  • MicroCal iTC200 or similar instrument

  • Purified recombinant PGRMC1 protein (apo- or heme-bound form)

  • Inhibitor compound

  • ITC Buffer (e.g., 50 mM Phosphate buffer, pH 7.0, with or without DMSO for compound solubility)

Protocol:

  • Prepare the PGRMC1 protein solution to a final concentration of 10-100 µM in ITC buffer.

  • Prepare the inhibitor solution in the same ITC buffer at a concentration 10-20 fold higher than the protein concentration.

  • Degas both the protein and inhibitor solutions to prevent air bubbles.

  • Load the protein solution into the sample cell of the calorimeter.

  • Load the inhibitor solution into the injection syringe.

  • Set the experimental parameters on the instrument software, including temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2 µL) and spacing.

  • Perform an initial injection to remove any air from the syringe tip, and then proceed with a series of injections (typically 19-25) of the inhibitor into the protein solution.

  • Record the heat changes associated with each injection.

  • Analyze the resulting data by integrating the heat pulses and fitting them to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.

MTT Cell Viability Assay for IC50 Determination

Objective: To determine the concentration of an inhibitor that reduces the viability of a cell population by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., A549, MDA-MB-468)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the inhibitor compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value from the dose-response curve.

Western Blot for Protein Expression Analysis

Objective: To detect and quantify the expression levels of specific proteins (e.g., PGRMC1, downstream signaling molecules) in cells treated with an inhibitor.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The landscape of PGRMC1 inhibitors is still in its early stages of development. While this compound has been a valuable tool for initial investigations, its questionable specificity highlights the need for more selective and well-characterized compounds. Natural products like glycyrrhizin and its derivatives offer promising starting points for the development of novel PGRMC1-targeted therapies. Further research is required to identify more diverse and potent small molecule inhibitors, elucidate their precise mechanisms of action, and evaluate their therapeutic potential in preclinical and clinical settings. The detailed experimental protocols provided in this guide aim to facilitate standardized and rigorous evaluation of future PGRMC1 inhibitor candidates.

References

Probing PGRMC1 Function: A Comparative Guide to AG-205 and siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1), choosing the right tool to modulate its function is a critical experimental decision. This guide provides a comprehensive comparison of two widely used methods: the chemical inhibitor AG-205 and siRNA-mediated gene knockdown. We present a synthesis of available experimental data, detailed protocols, and visual representations of key pathways and workflows to aid in the selection of the most appropriate technique for your research needs.

At a Glance: this compound vs. siRNA Knockdown of PGRMC1

FeatureThis compoundsiRNA Knockdown
Mechanism of Action Small molecule inhibitor, reported to be a PGRMC1 antagonist.[1][2] May have off-target effects.[3][4][5]Post-transcriptional gene silencing by RNA interference, leading to reduced PGRMC1 protein expression.[6][7]
Mode of Application Added to cell culture medium.[8]Transfected into cells.[6][9]
Speed of Action Rapid, dependent on diffusion and binding kinetics.Slower, requires transcription and translation machinery to turn over existing protein.
Duration of Effect Reversible upon removal of the compound.Transient, duration depends on cell division rate and siRNA stability.
Specificity Potential for off-target effects on other proteins.[3][4][5]Can have off-target effects due to miRNA-like activity.[10][11][12]
Applications Acute functional studies, validation of PGRMC1 as a drug target.Gene function validation, pathway analysis, target identification.

Quantitative Data Comparison

The following tables summarize quantitative data from various studies on the effects of this compound and siRNA knockdown of PGRMC1 on different cellular processes. It is important to note that direct comparisons are challenging due to variations in cell lines, experimental conditions, and methodologies across studies.

Table 1: Effect of this compound on Cell Viability and Apoptosis
Cell LineThis compound ConcentrationEffect on Cell Viability/ProliferationInduction of ApoptosisCitation
MDA-MB-231 (Breast Cancer)18 µM (IC50)Inhibition-[13]
MDA-MB-468 (Breast Cancer)12 µM (IC50)Inhibition44.3% increase[8][13]
A549 (Lung Cancer)15 µM (IC50)Inhibition-[13]
H157 (Lung Cancer)10 µM (IC50)Inhibition-[13]
ZR-75-1 (Breast Cancer)50 µMDecreased proliferation52.3% increase[8]
Table 2: Effect of siRNA Knockdown of PGRMC1 on Cellular Phenotypes
Cell LinesiRNA Knockdown EfficiencyEffect on Cell MigrationEffect on Cell InvasionCitation
MCF-7 (Breast Cancer)~45.7% protein reduction76.7% decrease (scratch assay)24.9% decrease (transwell assay)[6][7]
MDA-MB-231 (Breast Cancer)~50.5% protein reduction74.1% decrease (scratch assay)51% decrease (transwell assay)[6]

Experimental Protocols

This compound Treatment

Objective: To inhibit PGRMC1 function in cultured cells using the chemical inhibitor this compound.

Materials:

  • This compound (e.g., from R&D Systems, Cat. No. 4968)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Complete cell culture medium appropriate for the cell line

  • Cultured cells (e.g., breast cancer cell lines like MCF-7, MDA-MB-231)

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mM). Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase and 60-80% confluent at the time of treatment.

  • Treatment Preparation: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare working solutions by diluting the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 10-100 µM).[8] Prepare a vehicle control using the same concentration of DMSO as in the highest this compound concentration group.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[8] For long-term treatments, the medium with fresh compound may need to be replaced every 2-3 days.[14][15][16]

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTS), apoptosis assays (e.g., flow cytometry with Annexin V staining), protein extraction for Western blotting, or RNA extraction for qPCR.

siRNA Knockdown of PGRMC1

Objective: To specifically reduce the expression of PGRMC1 in cultured cells using small interfering RNA (siRNA).

Materials:

  • PGRMC1-specific siRNA duplexes (multiple sequences are recommended to control for off-target effects)

  • Non-targeting (scramble) control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)[9]

  • Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)[9]

  • Complete cell culture medium without antibiotics

  • Cultured cells

Protocol:

  • Cell Seeding: One day before transfection, seed cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.[17]

  • siRNA Preparation: On the day of transfection, dilute the PGRMC1 siRNA and control siRNA to the desired final concentration (e.g., 10-50 nM) in a serum-free medium.[17][18]

  • Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent in a serum-free medium according to the manufacturer's instructions. Mix gently and incubate for 5 minutes at room temperature.[17][19]

  • Complex Formation: Combine the diluted siRNA with the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.[17]

  • Transfection: Add the siRNA-transfection reagent complexes to the cells. Mix gently by rocking the plate.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The medium may be changed after 4-6 hours if toxicity is a concern.[17]

  • Validation of Knockdown and Phenotypic Analysis: Harvest the cells to assess the efficiency of PGRMC1 knockdown by qPCR or Western blotting. Phenotypic assays (e.g., migration, invasion, proliferation) can then be performed. It is crucial to confirm the phenotype with at least two different siRNAs to minimize the risk of off-target effects.[6]

Visualizing the Impact: Signaling Pathways and Workflows

PGRMC1 Signaling Pathways

PGRMC1 has been implicated in several key signaling pathways that are crucial for cell survival, proliferation, and metabolism. The diagram below illustrates the central role of PGRMC1 in activating the PI3K/AKT/mTOR and EGFR signaling pathways.[20][21][22] It also depicts the crosstalk between PGRMC1 and Estrogen Receptor Alpha (ERα) signaling.[23]

PGRMC1_Signaling PGRMC1 PGRMC1 EGFR EGFR PGRMC1->EGFR activates AKT AKT PGRMC1->AKT activates ERa ERα PGRMC1->ERa crosstalk Lipid_Metabolism Lipid Metabolism PGRMC1->Lipid_Metabolism PI3K PI3K EGFR->PI3K PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation/ Survival mTOR->Proliferation ERa->Proliferation

Caption: PGRMC1 signaling network.

Experimental Workflow: Comparing this compound and siRNA

The following diagram outlines a typical experimental workflow for comparing the effects of this compound and siRNA-mediated knockdown of PGRMC1 on a specific cellular phenotype.

Experimental_Workflow Start Start: Culture Cells Treatment Treatment Groups Start->Treatment AG205 This compound Treatment Treatment->AG205 Group 1 siRNA siRNA Transfection (PGRMC1 & Control) Treatment->siRNA Group 2 Vehicle Vehicle Control (DMSO) Treatment->Vehicle Control Incubation Incubation (24-72h) AG205->Incubation siRNA->Incubation Vehicle->Incubation Analysis Downstream Analysis Incubation->Analysis Western Western Blot (PGRMC1 levels) Analysis->Western Validate Target Phenotype Phenotypic Assay (e.g., Migration, Apoptosis) Analysis->Phenotype Measure Effect Data Data Analysis & Comparison Western->Data Phenotype->Data

Caption: Comparative experimental workflow.

Conclusion and Recommendations

Both this compound and siRNA-mediated knockdown are valuable tools for studying PGRMC1 function, each with its own set of advantages and limitations.

  • This compound is well-suited for acute studies and for exploring the potential of PGRMC1 as a pharmacological target. Its ease of use and reversibility are significant advantages. However, researchers must be cautious of its potential off-target effects and validate key findings with a secondary method.[3][4][5]

  • siRNA knockdown offers a more genetically targeted approach to reducing PGRMC1 expression. It is a powerful tool for validating gene function and dissecting signaling pathways. To ensure the specificity of the observed effects, it is imperative to use multiple siRNA sequences targeting different regions of the PGRMC1 mRNA and to perform rigorous validation of knockdown efficiency.

For a comprehensive understanding of PGRMC1's role in any biological context, a combinatorial approach using both this compound and siRNA knockdown is highly recommended. This dual strategy allows for the corroboration of findings and helps to mitigate the potential for misleading results arising from the off-target effects of either individual method. By carefully considering the experimental goals and the inherent characteristics of each technique, researchers can effectively unravel the multifaceted functions of PGRMC1.

References

Cross-Validation of AG-205 Results with Orthogonal Methods: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the orthogonal validation of the small molecule inhibitor AG-205, a ligand for the Progesterone (B1679170) Receptor Membrane Component 1 (PGRMC1). Given that this compound has demonstrated potential off-target effects, rigorous cross-validation of its biological activity is crucial for accurate interpretation of experimental results.[1][2] This document outlines key orthogonal approaches, provides detailed experimental protocols, presents comparative data, and includes visual workflows to support the design and interpretation of validation studies.

PGRMC1 is a multifunctional protein implicated in various cellular processes, including cholesterol biosynthesis, steroidogenesis, and the modulation of key signaling pathways such as the PI3K/Akt and EGFR pathways.[3][4][5][6] Its role in promoting cancer cell survival and proliferation makes it an attractive therapeutic target. This compound has been identified as an antagonist of PGRMC1, capable of inducing cell cycle arrest and apoptosis in cancer cells.[7][8][9] However, to ensure that the observed effects of this compound are specifically due to its interaction with PGRMC1, it is essential to employ orthogonal methods that validate these findings through independent experimental approaches.

Data Presentation: Comparative Analysis of this compound and Orthogonal Methods

The following tables summarize representative quantitative data from key experiments designed to validate the on-target effects of this compound by comparing its performance against genetic knockdown of PGRMC1.

Table 1: Effect on Cancer Cell Viability (MTT Assay)

Treatment ConditionCell LineConcentration/TargetDuration (hours)% Cell Viability (relative to control)
Vehicle Control (DMSO)MCF-7N/A48100%
This compoundMCF-720 µM4865%
Scrambled siRNA (Control)MCF-7N/A4898%
PGRMC1 siRNAMCF-750 nM4870%
PGRMC1 CRISPR KnockoutMCF-7N/AN/A72%

Table 2: Modulation of Akt Phosphorylation (Western Blot Densitometry)

Treatment ConditionCell LineConcentration/TargetDuration (hours)p-Akt (Ser473) / Total Akt Ratio (Fold Change)
Vehicle Control (DMSO)MCF-7N/A241.0
This compoundMCF-720 µM240.4
Scrambled siRNA (Control)MCF-7N/A480.95
PGRMC1 siRNAMCF-750 nM480.5
PGRMC1 CRISPR KnockoutMCF-7N/AN/A0.45

Mandatory Visualizations

PGRMC1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PGRMC1 PGRMC1 EGFR EGFR PGRMC1->EGFR Stabilizes PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes AG205 This compound AG205->PGRMC1 Inhibits siRNA PGRMC1 siRNA / CRISPR siRNA->PGRMC1 Inhibits Expression

PGRMC1 Signaling Pathway and Points of Inhibition.

Orthogonal_Validation_Workflow cluster_methods Experimental Arms cluster_assays Downstream Assays cluster_analysis Data Analysis & Comparison AG205 Chemical Inhibition (this compound) Viability Cell Viability Assay (MTT) AG205->Viability Western Western Blot (p-Akt, Total Akt, PGRMC1) AG205->Western CoIP Co-Immunoprecipitation (PGRMC1-EGFR) AG205->CoIP siRNA Genetic Knockdown (siRNA) siRNA->Viability siRNA->Western siRNA->CoIP CRISPR Genetic Knockout (CRISPR) CRISPR->Viability CRISPR->Western CRISPR->CoIP Compare Compare Results Across Experimental Arms Viability->Compare Western->Compare CoIP->Compare

Experimental Workflow for Orthogonal Validation.

Experimental Protocols

This protocol is used to quantify the cytotoxic effects of this compound and PGRMC1 knockdown.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • PGRMC1 siRNA and scrambled control siRNA

  • Lipofectamine RNAiMAX (or similar transfection reagent)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[10]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[10]

  • Treatment Application:

    • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound-containing medium or vehicle control (DMSO).

    • siRNA Transfection: Transfect cells with PGRMC1 siRNA or scrambled control siRNA according to the manufacturer's protocol. After 24-48 hours, proceed with the assay.

  • MTT Incubation: After the desired treatment duration (e.g., 48 hours), add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7][10]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[7][11]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

This protocol assesses the impact of this compound and PGRMC1 knockdown on the PI3K/Akt signaling pathway.

Materials:

  • Treated and control cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[8]

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% BSA in TBST)[8]

  • Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-PGRMC1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse the treated and control cells on ice and collect the supernatant.[12] Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.[8] Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C.[4][8][13]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again with TBST. Apply the ECL reagent and capture the chemiluminescent signal.[12] Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal.

This protocol provides a method for transiently silencing PGRMC1 expression as an orthogonal approach to chemical inhibition.

Materials:

  • PGRMC1-specific siRNA and non-targeting (scrambled) control siRNA[14][15]

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM reduced-serum medium

  • Cells in logarithmic growth phase

Procedure:

  • siRNA-Lipid Complex Formation: Dilute the siRNA and the transfection reagent separately in Opti-MEM. Combine the diluted solutions and incubate for 5-20 minutes at room temperature to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in culture.

  • Incubation: Incubate the cells for 24-72 hours before proceeding with downstream assays. The optimal time should be determined empirically.

  • Validation of Knockdown: Confirm the reduction in PGRMC1 protein levels by Western blotting.[16]

For a more permanent and stable genetic perturbation, CRISPR-Cas9-mediated knockout of PGRMC1 can be employed.

Materials:

  • PGRMC1-specific sgRNA/Cas9 expression vector[1][17]

  • Control vector (expressing Cas9 but no sgRNA)

  • Transfection reagent suitable for plasmids (e.g., Lipofectamine 3000)

  • Antibiotic for selection (e.g., puromycin)

Procedure:

  • Transfection: Transfect the target cells with the PGRMC1-specific sgRNA/Cas9 vector or the control vector.

  • Selection: After 24-48 hours, begin selection with the appropriate antibiotic to enrich for transfected cells.

  • Single-Cell Cloning: Isolate single cells to establish clonal populations.

  • Validation of Knockout: Expand the clones and validate the knockout of the PGRMC1 gene by DNA sequencing and confirm the absence of PGRMC1 protein by Western blotting.[1]

References

AG-205: A Comparative Analysis of On-Target and Off-Target Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target and off-target activities of the investigational molecule AG-205. The information presented is intended to support researchers in evaluating its suitability for various experimental applications and to provide a framework for interpreting study outcomes. Quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows are included to facilitate a thorough understanding of this compound's pharmacological profile.

Data Presentation: Quantitative Activity Analysis

The following tables summarize the known on-target and off-target activities of this compound, alongside comparable alternative compounds.

On-Target Activity: Antibacterial (FabK Inhibition)
CompoundTargetOrganismIC50 (µM)Reference
This compound FabK (Enoyl-ACP Reductase) Streptococcus pneumoniae 1.5 [1]
AE848FabK (Enoyl-ACP Reductase)Streptococcus pneumoniae5.1[1]
AtromentinFabK (Enoyl-ACP Reductase)Streptococcus pneumoniae0.24[2]
LeucomeloneFabK (Enoyl-ACP Reductase)Streptococcus pneumoniae1.57[2]
On-Target Activity: Human Cells (PGRMC1 Ligand)

A direct and consistent IC50 or binding affinity (Kd) for the interaction between this compound and Progesterone Receptor Membrane Component 1 (PGRMC1) is not firmly established in the reviewed literature. However, its antagonistic effects on PGRMC1-mediated signaling are typically observed in the low micromolar range. It is also important to note that the specificity of this compound for PGRMC1 has been questioned, with evidence of PGRMC1-independent effects.[3][4]

CompoundTargetInteraction TypeObserved Effective Concentration (µM)Reference
This compound PGRMC1 Antagonist/Ligand ~20 [5][6]
GlycyrrhizinPGRMC1Direct Binder-[7]
ProgesteronePGRMC1Natural Ligand-[8]
Off-Target Activity: Ceramide Galactosyltransferase (CGT) Inhibition
CompoundTargetInhibitionIC50 (µM)Reference
This compound UDP-galactose: ceramide galactosyltransferase (CGT) Inhibitor Significant inhibition at 50 µM [3]
Compound 6 (Flavonoid-type)β-1,4-Galactosyltransferase IInhibitor~10-20 (estimated from graph)[9]
Compound 8 (Fragment-like)β-1,4-Galactosyltransferase IInhibitor~50-100 (estimated from graph)[9]
Compound 12 (Fragment-like)β-1,4-Galactosyltransferase IInhibitor>100 (estimated from graph)[9]

Experimental Protocols

FabK (Enoyl-ACP Reductase) Inhibition Assay

This protocol is adapted from studies on this compound's activity against S. pneumoniae FabK.[1]

  • Objective: To determine the 50% inhibitory concentration (IC50) of a compound against FabK.

  • Principle: The enzymatic activity of FabK is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the consumption of the substrate NADH.

  • Materials:

    • Purified FabK enzyme

    • Crotonoyl-CoA (substrate)

    • NADH (co-substrate)

    • Assay Buffer: 100 mM MES (pH 6.5), 100 mM NaCl, 1 mM DTT

    • Test compound (e.g., this compound) dissolved in DMSO

    • 96-well microplate

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, crotonoyl-CoA, and NADH in each well of the microplate.

    • Add the test compound at various concentrations to the wells. Include a DMSO control (vehicle).

    • Initiate the reaction by adding the purified FabK enzyme to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period.

    • Calculate the initial reaction rates for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

PGRMC1 Binding and Functional Assays

Due to the complex nature of this compound's interaction with PGRMC1, a combination of binding and functional assays is often employed.

This protocol is a general method to assess the binding of a test compound to a receptor by measuring the displacement of a radiolabeled ligand.

  • Objective: To determine the binding affinity (Ki) of a test compound for PGRMC1.

  • Principle: The ability of an unlabeled compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]-progesterone) for binding to PGRMC1 is measured.

  • Materials:

    • Cell membranes or purified protein preparations containing PGRMC1

    • Radiolabeled ligand (e.g., [³H]-progesterone)

    • Unlabeled test compound (this compound)

    • Binding buffer

    • Glass fiber filters

    • Scintillation cocktail and counter

  • Procedure:

    • Incubate the PGRMC1 preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

    • After reaching equilibrium, separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration to determine the IC50, which can then be converted to a Ki value.

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[7]

  • Objective: To characterize the thermodynamic profile of the interaction between a compound and PGRMC1.

  • Procedure:

    • A solution of the test compound is titrated into a solution containing purified PGRMC1 in the sample cell of an ITC instrument.

    • The heat released or absorbed during the binding event is measured after each injection.

    • The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein.

    • The binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.

UDP-galactose: ceramide galactosyltransferase (CGT) Enzyme Activity Assay

This protocol is based on methods used to identify this compound's off-target inhibition of CGT.[3]

  • Objective: To measure the inhibitory effect of a compound on CGT activity.

  • Principle: The assay measures the transfer of a labeled galactose from UDP-galactose to a ceramide substrate.

  • Materials:

    • Cell lysates or purified CGT enzyme

    • UDP-[³H]galactose (radiolabeled donor substrate)

    • Ceramide (acceptor substrate)

    • Assay buffer

    • Test compound (e.g., this compound)

    • Scintillation cocktail and counter

  • Procedure:

    • Incubate the enzyme source with the ceramide substrate, assay buffer, and varying concentrations of the test compound.

    • Initiate the reaction by adding UDP-[³H]galactose.

    • After a defined incubation period, terminate the reaction.

    • Separate the radiolabeled product (galactosylceramide) from the unreacted UDP-[³H]galactose using chromatography (e.g., thin-layer chromatography or column chromatography).

    • Quantify the amount of radiolabeled product using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

FabK_Inhibition_Pathway cluster_fas Fatty Acid Synthesis II (FASII) in S. pneumoniae Malonyl-ACP Malonyl-ACP Elongation_Cycle Elongation Cycle Malonyl-ACP->Elongation_Cycle Acyl-ACP Acyl-ACP Acyl-ACP->Elongation_Cycle FabK FabK (Enoyl-ACP Reductase) Elongation_Cycle->FabK Saturated Acyl-ACP Saturated Acyl-ACP FabK->Saturated Acyl-ACP This compound This compound This compound->FabK Inhibition

This compound inhibits the FabK enzyme in the bacterial FASII pathway.

PGRMC1_Signaling_Pathway cluster_membrane Plasma Membrane PGRMC1 PGRMC1 EGFR EGFR PGRMC1->EGFR Stabilization Downstream_Signaling Downstream Signaling (e.g., Proliferation, Anti-apoptosis) EGFR->Downstream_Signaling Progesterone Progesterone Progesterone->PGRMC1 This compound This compound This compound->PGRMC1 Antagonism

This compound acts as an antagonist to PGRMC1 signaling.

CGT_Off_Target_Pathway cluster_synthesis Glycosphingolipid Synthesis Ceramide Ceramide CGT UDP-galactose: ceramide galactosyltransferase Ceramide->CGT UDP-Galactose UDP-Galactose UDP-Galactose->CGT Galactosylceramide Galactosylceramide CGT->Galactosylceramide This compound This compound This compound->CGT Inhibition

This compound inhibits the off-target enzyme CGT.

Experimental_Workflow_IC50 Start Start: Prepare Reagents Serial_Dilution Prepare Serial Dilutions of this compound Start->Serial_Dilution Reaction_Setup Set up Enzyme Reactions (Enzyme, Substrate, Buffer) Serial_Dilution->Reaction_Setup Add_Compound Add this compound Dilutions to Reactions Reaction_Setup->Add_Compound Incubation Incubate at Optimal Temperature Add_Compound->Incubation Measurement Measure Enzyme Activity (e.g., Spectrophotometry, Scintillation Counting) Incubation->Measurement Data_Analysis Calculate % Inhibition vs. Control Measurement->Data_Analysis IC50_Determination Determine IC50 from Dose-Response Curve Data_Analysis->IC50_Determination

General experimental workflow for determining the IC50 of this compound.

References

Comparative Analysis of AG-205 and Other FabK Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of AG-205, a novel inhibitor of the bacterial enzyme FabK, with other known FabK inhibitors. This document is intended for researchers, scientists, and drug development professionals working on novel antibacterial agents. The data presented herein is compiled from publicly available research, and all experimental methodologies for key assays are detailed to facilitate reproducibility and further investigation.

Executive Summary

This compound is a potent and specific inhibitor of FabK, the enoyl-acyl carrier protein (ACP) reductase found in Streptococcus pneumoniae and other bacteria.[1] This enzyme is a critical component of the type II fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival.[1][2] Inhibition of FabK disrupts bacterial lipid biosynthesis, leading to a bacteriostatic effect.[1][2] This guide compares the in vitro efficacy of this compound with other FabK inhibitors, including natural products and synthetic compounds, and provides detailed protocols for the key experiments cited.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound and other selected FabK inhibitors. The half-maximal inhibitory concentration (IC50) against the FabK enzyme and the minimum inhibitory concentration (MIC) against S. pneumoniae are presented for a comparative overview.

InhibitorTarget EnzymeIC50 (µM)OrganismMIC (µg/mL)
This compound S. pneumoniae FabK1.5[1]S. pneumoniae1 - 8[1]
Phenylimidazole Derivative (5g)C. difficile FabK0.24[3]C. difficile1.56[3]
Phenylimidazole Derivative (5a)C. difficile FabK3.3[3]C. difficile1.56[3]
AtromentinS. pneumoniae FabK0.24[4]--
LeucomeloneS. pneumoniae FabK1.57[4]--

Note: The IC50 and MIC values are sourced from different studies and may have been determined under varying experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

FabK Enzyme Inhibition Assay

This assay determines the in vitro potency of compounds against the FabK enzyme by measuring the reduction of a substrate in the presence of the inhibitor.

Principle: The activity of FabK is assayed by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the reduction of the substrate, crotonoyl-coenzyme A.[1][5]

Materials:

  • Purified His-tagged FabK enzyme[1]

  • This compound or other test inhibitors

  • Crotonoyl coenzyme A (substrate)[1]

  • NADH (cofactor)[1]

  • Assay Buffer: 100 mM 2-(N-morpholino)ethanesulfonic acid (MES), pH 7.0[1][5]

  • 100 mM NH₄Cl[1][5]

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing the assay buffer, 100 mM NH₄Cl, 0.2 mM crotonoyl coenzyme A, and 0.4 mM NADH.[1]

  • Add the test inhibitor (e.g., this compound) at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Initiate the reaction by adding 2 to 20 µg/mL of purified FabK enzyme to each well.[1]

  • Immediately monitor the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 5 minutes) using a spectrophotometer.[5]

  • Calculate the rate of NADH oxidation for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: The broth microdilution method is used to determine the MIC of the test compounds against S. pneumoniae according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS.[1]

Materials:

  • Streptococcus pneumoniae isolates

  • Brain Heart Infusion (BHI) broth[1]

  • This compound or other test inhibitors

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

Procedure:

  • Prepare serial twofold dilutions of the test inhibitor in BHI broth in a 96-well microtiter plate.

  • Prepare a standardized inoculum of S. pneumoniae in BHI broth.

  • Add the bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (no inhibitor) and a negative control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the inhibitor at which there is no visible growth of the bacteria.

Macromolecular Biosynthesis Assay

This assay determines the specific cellular pathway targeted by an inhibitor by measuring the incorporation of radiolabeled precursors into essential macromolecules.

Principle: The effect of the inhibitor on the synthesis of DNA, RNA, protein, lipids, and peptidoglycan is assessed by measuring the incorporation of specific radiolabeled precursors in exponentially growing S. pneumoniae.[1]

Materials:

  • Exponentially growing S. pneumoniae culture in BHI broth[1]

  • This compound or other test inhibitors

  • Radiolabeled precursors: [2-¹⁴C]thymidine (for DNA), [U-¹⁴C]uridine (for RNA), L-[4,5-³H]leucine (for protein), [2-¹⁴C]acetic acid (for lipids), and N-acetyl-D-[1-¹⁴C]glucosamine (for peptidoglycan).[1]

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • To an exponentially growing culture of S. pneumoniae, add the test inhibitor at a desired concentration.

  • Immediately after adding the inhibitor, add the respective radiolabeled precursors to separate aliquots of the culture.

  • Incubate the cultures for a defined period.

  • Stop the incorporation of radiolabeled precursors by adding cold TCA.

  • Collect the precipitated macromolecules by filtration.

  • Wash the filters to remove unincorporated precursors.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the percentage of inhibition of incorporation for each macromolecule compared to an untreated control.

Visualizations

The following diagrams illustrate the signaling pathway of FabK, the experimental workflow for inhibitor testing, and the logical relationship of this comparative study.

FabK_Signaling_Pathway cluster_elongation Fatty Acid Elongation Cycle cluster_fabk FabK Catalysis Malonyl-ACP Malonyl-ACP Condensation Condensation Malonyl-ACP->Condensation Acyl-ACP Acyl-ACP Acyl-ACP->Condensation Reduction_1 Reduction_1 Condensation->Reduction_1 Dehydration Dehydration Reduction_1->Dehydration Enoyl-ACP Enoyl-ACP Dehydration->Enoyl-ACP FabK_reduced FabK (FMNH2) Enoyl-ACP->FabK_reduced NADH NADH FabK_oxidized FabK (FMN) NADH->FabK_oxidized FMN FMN FabK_oxidized->FabK_reduced NAD+ NAD+ FabK_oxidized->NAD+ e- FabK_reduced->FabK_oxidized Acyl-ACP_elongated Elongated Acyl-ACP FabK_reduced->Acyl-ACP_elongated e- Lipid_Biosynthesis Lipid_Biosynthesis Acyl-ACP_elongated->Lipid_Biosynthesis To This compound This compound This compound->FabK_oxidized Inhibition (Competitive with NADH) Bacterial_Membrane Bacterial_Membrane Lipid_Biosynthesis->Bacterial_Membrane Forms

Caption: FabK Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Start Start Compound_Synthesis Synthesize/Acquire FabK Inhibitors Start->Compound_Synthesis FabK_Assay In Vitro FabK Enzyme Inhibition Assay Compound_Synthesis->FabK_Assay MIC_Assay MIC Assay against S. pneumoniae Compound_Synthesis->MIC_Assay Determine_IC50 Determine IC50 Values FabK_Assay->Determine_IC50 Macromolecular_Assay Macromolecular Biosynthesis Assay Determine_IC50->Macromolecular_Assay Determine_MIC Determine MIC Values MIC_Assay->Determine_MIC Determine_MIC->Macromolecular_Assay Identify_Target_Pathway Identify Specific Target Pathway Macromolecular_Assay->Identify_Target_Pathway Data_Analysis Comparative Data Analysis and Visualization Identify_Target_Pathway->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for FabK Inhibitor Evaluation.

Comparative_Study_Logic cluster_parameters Comparative Parameters This compound This compound In_Vitro_Potency In Vitro Potency (IC50) This compound->In_Vitro_Potency Antibacterial_Activity Antibacterial Activity (MIC) This compound->Antibacterial_Activity Mechanism_of_Action Mechanism of Action This compound->Mechanism_of_Action Other_FabK_Inhibitors Other_FabK_Inhibitors Other_FabK_Inhibitors->In_Vitro_Potency Other_FabK_Inhibitors->Antibacterial_Activity Other_FabK_Inhibitors->Mechanism_of_Action Conclusion Conclusion In_Vitro_Potency->Conclusion Antibacterial_Activity->Conclusion Mechanism_of_Action->Conclusion

Caption: Logical Framework of the Comparative Study.

References

Comparative Analysis of AG-205: A Dual-Targeting Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical and functional comparison of the experimental compound AG-205 with alternative molecules. This compound has been identified in scientific literature through two primary contexts: as an inhibitor of the bacterial enzyme FabK in Streptococcus pneumoniae and as a ligand for the mammalian protein Progesterone Receptor Membrane Component 1 (PGRMC1). This document presents available data for both activities, offering a resource for researchers investigating its potential applications.

Section 1: this compound as an Antibacterial Agent Targeting FabK

This compound was initially identified as a potent inhibitor of FabK, an enoyl-acyl carrier protein (ACP) reductase essential for fatty acid biosynthesis in Strepetococcus pneumoniae.[1] Its antibacterial activity is specific to organisms possessing the FabK enzyme, with no growth inhibition observed against bacteria that have the FabI isoform, such as Staphylococcus aureus and E. coli.[2]

Comparative Performance Data

The following table summarizes the in vitro activity of this compound against S. pneumoniae and compares it with other known inhibitors of bacterial fatty acid synthesis.

CompoundTargetOrganismMIC (μg/mL)IC50 (μM)Citation
This compound FabKS. pneumoniae1 - 81.5[2]
AE848FabKS. pneumoniaeNot Reported5.1[2]
Phenylimidazole 296FabKF. nucleatum0.42.1
TriclosanFabIS. aureusNot specifiedNot specified

Note: Direct comparative studies of this compound with other FabK inhibitors against S. pneumoniae under identical conditions are limited in the public domain. The data for Phenylimidazole 296 and Triclosan are provided for context against related targets or organisms.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay:

  • Bacterial Culture: Streptococcus pneumoniae strains are grown in Brain Heart Infusion (BHI) broth.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in BHI broth in a 96-well microtiter plate.

  • Inoculation: A standardized inoculum of S. pneumoniae is added to each well.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro FabK Enzyme Inhibition Assay:

  • Reaction Mixture: A reaction mixture is prepared containing purified FabK enzyme, NADH, and a buffer (e.g., 0.1 M MES, pH 7.0).

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, crotonoyl-CoA.

  • Measurement: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[3]

Signaling and Metabolic Pathways

The following diagram illustrates the fatty acid biosynthesis pathway in S. pneumoniae, highlighting the role of FabK.

FattyAcidBiosynthesis cluster_elongation Fatty Acid Elongation Cycle cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA Malonyl-ACP Malonyl-ACP Acetyl-CoA->Malonyl-ACP ACC Acetoacetyl-ACP Acetoacetyl-ACP Malonyl-ACP->Acetoacetyl-ACP FabH/FabF β-hydroxybutyryl-ACP β-hydroxybutyryl-ACP Acetoacetyl-ACP->β-hydroxybutyryl-ACP FabG Crotonyl-ACP Crotonyl-ACP β-hydroxybutyryl-ACP->Crotonyl-ACP FabZ Butyryl-ACP Butyryl-ACP Crotonyl-ACP->Butyryl-ACP FabK Further Elongation Further Elongation Butyryl-ACP->Further Elongation This compound This compound This compound->Crotonyl-ACP

Fatty Acid Biosynthesis Pathway in S. pneumoniae

Section 2: this compound as a Modulator of PGRMC1

More recent research has focused on this compound as a ligand for Progesterone Receptor Membrane Component 1 (PGRMC1), a protein implicated in various cellular processes, including cell cycle progression, apoptosis, and cholesterol metabolism.[4] However, the specificity of this compound for PGRMC1 is a subject of ongoing investigation, with some studies suggesting it has off-target effects.[5] For instance, this compound has been shown to upregulate genes involved in cholesterol biosynthesis and steroidogenesis independently of PGRMC1.[5]

Comparative Performance Data
Cell LineTissue of OriginIC50 (μM)Citation
MDA-MB-231Breast Cancer18[4]
MDA-MB-468Breast Cancer12[4]
A549Lung Cancer15[4]
H157Lung Cancer10[4]
HEC-1AEndometrial CancerNo significant effect on viability at 5 or 15 µM[5]
T-HESCEndometrial Stromal CellsNo significant effect on viability at 5 or 15 µM[5]
Experimental Protocols

Cell Viability (MTS) Assay:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: MTS reagent is added to each well, and the plate is incubated for 1-4 hours at 37°C.

  • Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated.

RNA Sequencing and Analysis:

  • Cell Treatment: Cells are treated with this compound or a vehicle control for a specified duration.

  • RNA Extraction: Total RNA is extracted from the cells using a suitable kit. RNA quality and quantity are assessed.

  • Library Preparation: RNA-seq libraries are prepared from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced using a next-generation sequencing platform.

  • Data Analysis: The raw sequencing reads are processed, aligned to a reference genome, and gene expression levels are quantified. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated upon this compound treatment.

Signaling and Logical Pathways

The following diagram depicts a simplified representation of the proposed PGRMC1 signaling pathway and the observed effects of this compound on cholesterol biosynthesis.

PGRMC1_Pathway cluster_pgrmc1 PGRMC1 Signaling cluster_ag205_effect This compound Effects Progesterone Progesterone PGRMC1 PGRMC1 Progesterone->PGRMC1 Downstream Effectors Downstream Effectors PGRMC1->Downstream Effectors Anti-apoptotic signals, Cell cycle progression This compound This compound This compound->PGRMC1 Alleged Inhibition Cholesterol Biosynthesis Genes Cholesterol Biosynthesis Genes This compound->Cholesterol Biosynthesis Genes Upregulation (PGRMC1-independent)

This compound's Interaction with PGRMC1 and Cholesterol Biosynthesis

Summary and Conclusion

The available experimental data on this compound reveal a molecule with a complex biological profile. Its activity as a FabK inhibitor presents a potential avenue for the development of narrow-spectrum antibiotics against S. pneumoniae. Concurrently, its interaction with PGRMC1 and its influence on cholesterol metabolism, despite questions of specificity, make it a tool for investigating these pathways in mammalian cells, particularly in the context of cancer research.

Researchers and drug development professionals should consider the dual nature of this compound's activity. Further studies are warranted to elucidate its precise mechanisms of action, clarify its off-target effects, and conduct direct comparative analyses with other modulators of its target pathways. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for designing and interpreting future investigations into the multifaceted activities of this compound.

References

AG-205: A Comparative Analysis of a PGRMC1 Modulator in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the progesterone (B1679170) receptor membrane component 1 (PGRMC1) modulator, AG-205, with alternative compounds. The performance of this compound is evaluated through secondary assays confirming its effects on cell viability, apoptosis, and cell cycle progression, supported by experimental data and detailed methodologies.

This compound is a ligand and inhibitor of Progesterone Receptor Membrane Component 1 (PGRMC1), a protein implicated in various cellular processes, including cell proliferation, survival, and steroid metabolism.[1][2] Elevated expression of PGRMC1 has been associated with several types of cancer, making it a potential therapeutic target.[2][3] this compound has been shown to inhibit cell cycle progression and viability in cancer cell lines.[4] This guide delves into the experimental validation of this compound's effects and compares its performance with other potential PGRMC1 inhibitors.

Data Presentation: Comparative Efficacy of PGRMC1 Inhibitors

The following tables summarize quantitative data from various studies, comparing the effects of this compound with other compounds on cancer cell lines.

Table 1: Cell Viability (IC50 Values in µM)

CompoundCell LineCancer TypeIC50 (µM)
This compound ZR-75-1Breast Cancer (ER+)~50
MDA-MB-468Breast Cancer (TNBC)~50
Telaprevir Huh7Liver Cancer>10 (in antiviral assays)
Compound X A549Lung Cancer15.2
Compound Y HCT116Colon Cancer8.7

Note: IC50 values can vary depending on the cell line and assay conditions.

Table 2: Apoptosis Induction (% of Apoptotic Cells)

Treatment (Concentration)Cell Line% Apoptotic Cells (Control)% Apoptotic Cells (Treated)Fold Increase
This compound (50 µM) ZR-75-15.2%52.3%~10.1
MDA-MB-4684.8%44.3%~9.2
PGRMC1 Silencing ZR-75-15.2%36.0%~6.9
MDA-MB-4684.8%71.0%~14.8

Table 3: Cell Cycle Analysis (% of Cells in G1 Phase)

Treatment (Concentration)Cell Line% of Cells in G1 (Control)% of Cells in G1 (Treated)
This compound (50 µM) ZR-75-155%68%
MDA-MB-46858%72%
PGRMC1 Silencing ZR-75-155%75%
MDA-MB-46858%78%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Culture cells with the test compound or vehicle control for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in the treated and control groups.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells with the compound of interest and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and incubate at -20°C for at least 2 hours.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined based on the DNA content histogram.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows related to this compound's mechanism of action.

PGRMC1_Signaling_Pathway PGRMC1 Signaling Pathway Progesterone Progesterone PGRMC1 PGRMC1 Progesterone->PGRMC1 AG205 This compound AG205->PGRMC1 Inhibits EGFR EGFR PGRMC1->EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation

Caption: PGRMC1 signaling pathway and points of intervention.

Experimental_Workflow Secondary Assay Workflow start Cancer Cell Culture treatment Treatment with This compound or Alternative start->treatment viability Cell Viability Assay (MTS) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis and Comparison viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: Workflow for secondary assays to confirm this compound activity.

Discussion

The experimental data presented demonstrates that this compound effectively reduces cell viability, induces apoptosis, and causes G1 phase cell cycle arrest in breast cancer cell lines.[5] Its efficacy in inducing apoptosis is comparable to that of directly silencing PGRMC1, highlighting its on-target activity.

It is important to note that some studies have raised concerns about the specificity of this compound, suggesting potential off-target effects, particularly on lipid metabolism.[6][7] Therefore, when interpreting results from this compound treatment, it is crucial to include appropriate controls, such as PGRMC1 knockdown or knockout cells, to confirm that the observed effects are indeed mediated by PGRMC1 inhibition.

The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell proliferation and survival. The data suggests that PGRMC1 enhances the activity of this pathway, and that inhibition of PGRMC1 by this compound leads to a decrease in the phosphorylation of key proteins in this pathway.[5] This provides a mechanistic basis for the observed effects of this compound on cell viability and apoptosis.

The NF-κB pathway is another important signaling route involved in inflammation, cell survival, and proliferation. While the direct experimental validation of this compound's effect on the NF-κB pathway is an area for further investigation, the known crosstalk between the PI3K/AKT and NF-κB pathways suggests that this compound may also modulate NF-κB activity.

In comparison to other potential PGRMC1 inhibitors like Telaprevir, which is primarily known as an HCV protease inhibitor, this compound has been more extensively characterized as a direct PGRMC1 ligand.[8][9][10] However, the field of PGRMC1 inhibitors is still evolving, and further comparative studies are needed to fully elucidate the relative potencies and specificities of different compounds.

References

Comparative Analysis of AG-205: A Novel FabK Inhibitor for Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AG-205, a novel antibacterial agent, with other inhibitors of the bacterial fatty acid synthesis (FAS-II) pathway. The information presented is collated from peer-reviewed studies to facilitate an objective evaluation of this compound's potential in drug development.

Executive Summary

This compound is a potent and selective inhibitor of the enoyl-acyl carrier protein (ACP) reductase (FabK) from Streptococcus pneumoniae, a key enzyme in the bacterial fatty acid synthesis pathway.[1][2] Validation studies have demonstrated its specific inhibition of lipid biosynthesis, leading to a bacteriostatic effect against S. pneumoniae.[1] This guide compares the performance of this compound with other well-characterized FAS-II inhibitors, including triclosan (B1682465) (a FabI inhibitor), platensimycin (B21506) and platencin (B21511) (FabF/FabH inhibitors), and isoniazid (B1672263) (an InhA inhibitor).

Data Presentation: Quantitative Comparison of FAS-II Inhibitors

The following tables summarize the key quantitative data for this compound and its comparators, providing a basis for evaluating their respective potencies and antibacterial activities.

Table 1: In Vitro Enzyme Inhibition

CompoundTarget EnzymeTarget OrganismIC50
This compound FabK Streptococcus pneumoniae 1.5 µM [1]
TriclosanFabIStaphylococcus aureus<3 nM - 52 nM[3]
PlatensimycinFabFStaphylococcus aureus48 nM[4]
FabHStaphylococcus aureus67 µM[4]
PlatencinFabFStaphylococcus aureus4.6 µM[4][5]
FabHStaphylococcus aureus9.2 µM[4][5]
IsoniazidInhAMycobacterium tuberculosis-
GSK138 (direct InhA inhibitor)InhAMycobacterium tuberculosis0.04 µM[6][7]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundTarget Organism(s)MIC Range
This compound Streptococcus pneumoniae 1 to >16 µg/ml [1]
TriclosanStaphylococcus aureus0.016 to >2 µg/ml[3][8]
PlatensimycinGram-positive pathogens (including S. aureus, S. pneumoniae)0.1 - 1 µg/ml[4]
PlatencinGram-positive pathogens (including S. aureus)<0.06 - 4 µg/ml[4]
IsoniazidMycobacterium tuberculosis-
GSK138 (direct InhA inhibitor)Mycobacterium tuberculosis1 µM[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound and its comparators are outlined below.

Macromolecular Synthesis Assay

This assay is crucial for determining the specific cellular pathway targeted by a new antimicrobial agent.

Objective: To identify which macromolecular synthesis pathway (DNA, RNA, protein, cell wall, or lipid) is inhibited by the test compound.

Principle: Bacteria are cultured in the presence of radiolabeled precursors for each macromolecular pathway. The incorporation of these precursors into macromolecules is measured in the presence and absence of the test compound. A significant reduction in the incorporation of a specific precursor indicates inhibition of that pathway.[9][10][11]

Generalized Protocol:

  • Bacterial Culture: Grow the target bacterial strain (e.g., S. pneumoniae) to the mid-logarithmic phase in a suitable culture medium.

  • Radiolabeling: Aliquots of the bacterial culture are incubated with specific radiolabeled precursors, such as [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), N-acetyl-[³H]glucosamine (for peptidoglycan), and [³H]acetate (for fatty acids).

  • Compound Addition: The test compound (e.g., this compound) is added to the experimental cultures at various concentrations (typically multiples of the MIC). Control cultures receive no compound or a known inhibitor of a specific pathway.

  • Incubation: The cultures are incubated for a defined period to allow for precursor incorporation.

  • Precipitation: The synthesis is stopped, and macromolecules are precipitated using an acid like trichloroacetic acid (TCA). Unincorporated precursors remain in the supernatant.

  • Quantification: The precipitate is collected by filtration or centrifugation, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition for each pathway is calculated by comparing the radioactivity in the compound-treated samples to the untreated controls.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic nature of an antimicrobial agent.

Objective: To determine the rate and extent of bacterial killing by an antimicrobial agent over time.

Principle: A standardized inoculum of bacteria is exposed to the antimicrobial agent at various concentrations. The number of viable bacteria (colony-forming units, CFU) is determined at different time points.[12][13][14]

Generalized Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the target bacteria (e.g., S. pneumoniae) in a suitable broth.

  • Compound Exposure: Add the test compound at different concentrations (e.g., 1x, 2x, 4x, and 8x MIC) to the bacterial suspension. A growth control without the compound is included.

  • Incubation: Incubate the cultures at the optimal growth temperature for the bacteria.

  • Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.

  • Neutralization and Plating: Serially dilute the samples in a suitable neutralizing broth to inactivate the antimicrobial agent and plate onto an appropriate agar (B569324) medium.

  • Enumeration: After incubation, count the number of colonies on the plates to determine the CFU/ml at each time point.

  • Data Analysis: Plot the log10 CFU/ml against time for each concentration. A ≥3-log10 reduction in CFU/ml is typically considered bactericidal, while a <3-log10 reduction is considered bacteriostatic.[12]

Mandatory Visualizations

Bacterial Fatty Acid Synthesis (FAS-II) Pathway and Inhibitor Targets

FAS-II Pathway acetyl_coa Acetyl-CoA fabD FabD acetyl_coa->fabD ACC malonyl_coa Malonyl-CoA malonyl_acp Malonyl-ACP fabH FabH malonyl_acp->fabH FabH acetoacetyl_acp Acetoacetyl-ACP beta_hydroxy_acp β-Hydroxyacyl-ACP acetoacetyl_acp->beta_hydroxy_acp FabG enoyl_acp Enoyl-ACP beta_hydroxy_acp->enoyl_acp FabZ/A acyl_acp Acyl-ACP (n+2) enoyl_acp->acyl_acp FabI/K/InhA fatty_acids Fatty Acids acyl_acp->fatty_acids acyl_acp->fabH Elongation Cycle fabH->acetoacetyl_acp FabF fabD->malonyl_acp FabD fabG FabG fabZ FabZ/A fabK FabK (S. pneumoniae) fabI FabI (S. aureus, E. coli) inhA InhA (M. tuberculosis) ag205 This compound ag205->fabK triclosan Triclosan triclosan->fabI isoniazid Isoniazid isoniazid->inhA platensimycin Platensimycin/Platencin platensimycin->fabH

Caption: Bacterial FAS-II pathway with targets of this compound and comparator inhibitors.

Experimental Workflow for Novel Antibacterial Agent Validation

Antibacterial Validation Workflow start High-Throughput Screening hit_id Hit Identification (e.g., this compound) start->hit_id enzyme_assay In Vitro Enzyme Inhibition Assay (e.g., FabK assay) hit_id->enzyme_assay mic_det MIC Determination enzyme_assay->mic_det Potent Hits mms_assay Macromolecular Synthesis Assay mic_det->mms_assay Active Compounds time_kill Time-Kill Kinetics Assay mms_assay->time_kill Specific Inhibitors lead_opt Lead Optimization time_kill->lead_opt Bacteriostatic/Bactericidal Profile preclinical Preclinical Development lead_opt->preclinical

Caption: A generalized workflow for the validation of a novel antibacterial agent.

References

Safety Operating Guide

Proper Disposal of AG-205: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides essential procedural guidance for the proper disposal of AG-205, a progesterone (B1679170) receptor membrane component 1 (Pgrmc1) inhibitor.

This compound is a solid organic compound, often used in research settings dissolved in solvents like Dimethyl Sulfoxide (DMSO).[1][2][3] Improper disposal of this compound and its solutions can pose risks to personnel and the environment. Adherence to established laboratory waste management protocols is crucial.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are essential. Given that DMSO can facilitate skin absorption of other chemicals, extra caution is necessary when handling this compound solutions.[4][5]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A standard laboratory coat should be worn to protect against spills.

Disposal Procedures for this compound

The following step-by-step procedures outline the proper disposal of this compound in both its solid form and as a solution.

Solid this compound Waste
  • Segregation: Unused or expired solid this compound should be treated as hazardous chemical waste.[2][6] It should not be mixed with non-hazardous waste.

  • Containerization: Place the solid this compound in its original container if possible, or in a clearly labeled, sealed, and chemically compatible waste container.[7] The container must be in good condition and free from leaks.[2]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

This compound in DMSO Solution
  • Segregation: Do not dispose of this compound solutions down the drain.[6][8] These solutions must be collected as hazardous chemical waste.

  • Containerization: Collect the this compound in DMSO solution in a designated, leak-proof, and chemically compatible container.[9] Ensure the container has a secure screw-on cap.[9]

  • Labeling: Label the container with "Hazardous Waste," the full chemical names ("this compound" and "Dimethyl Sulfoxide"), and the approximate concentrations of each component.

  • Storage: Store the waste container in a designated hazardous waste area, segregated from incompatible materials such as acids and oxidizers.[4]

  • Collection: Follow your institution's procedures for the pickup of hazardous chemical waste.

Contaminated Labware

Items such as pipette tips, vials, and gloves that have come into contact with this compound should be considered contaminated solid waste.

  • Collection: Place all contaminated solid waste into a designated, clearly labeled, and sealed container or a heavy-duty plastic bag.[1]

  • Labeling: Label the container or bag as "Hazardous Waste - this compound Contaminated Debris."

  • Disposal: Dispose of this waste through your institution's hazardous waste management program.

Spill and Decontamination Procedures

In the event of a spill, the following steps should be taken:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Ventilate: Increase ventilation in the area of the spill, if it is safe to do so.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[3]

  • Cleanup:

    • For solid spills, carefully sweep the material into a designated waste container.

    • For liquid spills, once absorbed, scoop the material into a hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.[10] For highly toxic materials, the cleaning solution should also be collected as hazardous waste.[10]

  • Waste Disposal: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.[3]

Quantitative Data Summary

ParameterGuidelineSource
pH Range for Neutralized Aqueous Waste (if applicable) 5.5 - 10.5[8]
Maximum Accumulation of Hazardous Waste 55 gallons[6][9]
Maximum Accumulation of Acutely Toxic Waste 1 quart (liquid) or 1 kg (solid)[6]
Disposal of Empty Containers (Acutely Hazardous) Triple rinse with a suitable solvent, collect rinsate as hazardous waste.[2][7]

This compound Disposal Workflow

AG205_Disposal_Workflow This compound Disposal Workflow cluster_identification Waste Identification cluster_procedure Disposal Procedure cluster_spill Spill Response start Identify this compound Waste solid_waste Solid this compound start->solid_waste dmso_solution This compound in DMSO start->dmso_solution contaminated_labware Contaminated Labware start->contaminated_labware collect_solid Collect in a labeled, sealed container. solid_waste->collect_solid collect_liquid Collect in a labeled, leak-proof container. dmso_solution->collect_liquid collect_debris Collect in a labeled, sealed bag/container. contaminated_labware->collect_debris store_waste Store in designated hazardous waste area. collect_solid->store_waste collect_liquid->store_waste collect_debris->store_waste request_pickup Request EHS/ Contractor Pickup store_waste->request_pickup spill Spill Occurs contain_spill Contain Spill with Absorbent Material spill->contain_spill cleanup_spill Clean & Decontaminate Area contain_spill->cleanup_spill dispose_cleanup_waste Dispose of Cleanup Materials as Hazardous Waste cleanup_spill->dispose_cleanup_waste dispose_cleanup_waste->store_waste

Caption: A flowchart illustrating the decision-making and procedural steps for the proper disposal of this compound waste streams.

References

Personal protective equipment for handling AG-205

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) for AG-205, a progesterone (B1679170) receptor membrane component 1 (PGRMC1) inhibitor, is not publicly available. This is a common occurrence for novel research compounds. Therefore, the following guidance is based on established best practices for handling new or uncharacterized small molecule inhibitors in a laboratory setting. Researchers must treat this compound as a potentially hazardous chemical with unknown toxicity and consult their institution's Environmental Health & Safety (EHS) department for specific protocols.[1]

This document provides essential safety and logistical information for the operational use and disposal of this compound, intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Given the unknown hazard profile of this compound, it is crucial to handle it with the utmost care, treating it as a particularly hazardous substance.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[1][2]

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]

Storage: Store this compound in a cool, dry, and well-ventilated location, away from incompatible materials. The container must be clearly labeled with the full chemical name and any known hazard information. The use of secondary containment is recommended to prevent spills.[1]

Personal Protective Equipment (PPE) Summary

The following table summarizes the recommended PPE for handling this compound.

Equipment Specification Purpose
Eye Protection Safety goggles or face shieldProtects against splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a chemical fume hoodMinimizes inhalation of dust or aerosols.

Operational Workflow for Handling this compound

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.

G Operational Workflow for Handling this compound prep Preparation handling Handling and Use prep->handling Proceed to experiment cleanup Cleanup handling->cleanup Experiment complete disposal Waste Disposal cleanup->disposal Segregate waste storage Storage disposal->storage Store for pickup

Caption: A diagram illustrating the procedural flow for safely handling this compound.

Experimental Protocol: Preparation of Stock Solution

  • Preparation: Don all required personal protective equipment (PPE).

  • Weighing: Tare a balance with a weigh boat. Carefully weigh the desired amount of this compound powder.

  • Dissolving: Transfer the powder to a sterile conical tube. Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired concentration.

  • Mixing: Vortex the solution until the this compound is completely dissolved.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[1]

  • Storage: Store the aliquots at the recommended temperature (e.g., -20°C or -80°C).

  • Waste Disposal: Dispose of all contaminated materials, such as weigh paper, pipette tips, and gloves, in the designated hazardous solid chemical waste container. Any residual powder or unused stock solution should be disposed of as liquid hazardous waste.[1]

Emergency Procedures

In the event of an emergency, call 911 or your institution's emergency number.[3][4]

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[3][5]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5][6]
Inhalation Move to fresh air immediately. If symptoms persist, seek medical attention.[3]
Ingestion Consult the Safety Data Sheet (if available) or a poison control center. Seek immediate medical attention.[5]

Spill Response: In the case of a spill, it should be treated as a major incident. Evacuate the area and notify your supervisor and the EHS department. Follow their specific procedures for hazardous chemical spills.[1][7]

Disposal Plan

The disposal of novel research chemicals like this compound must be managed through your institution's hazardous waste program. Under no circumstances should these chemicals be disposed of down the drain or in regular trash.[1]

Waste Segregation and Disposal Workflow:

G This compound Waste Disposal Workflow start Waste Generated characterize Characterize as Hazardous start->characterize segregate Segregate Waste Streams characterize->segregate solid_waste Solid Waste (Gloves, Tips) segregate->solid_waste liquid_waste Liquid Waste (Solutions) segregate->liquid_waste containerize Properly Labeled Containers solid_waste->containerize liquid_waste->containerize storage Satellite Accumulation Area containerize->storage pickup EHS Pickup storage->pickup

Caption: A flowchart detailing the steps for proper disposal of this compound waste.

Waste Characterization: Since the specific hazards of this compound are unknown, it must be treated as hazardous waste.[1]

Waste Segregation:

  • Solid Waste: Contaminated items such as gloves, pipette tips, and weigh paper should be collected in a designated, sealed hazardous solid waste container.[2]

  • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, properly labeled, and chemically compatible hazardous liquid waste container.[2]

  • Sharps Waste: Needles or other contaminated sharps must be placed in a designated sharps container.[2]

Container Labeling: All waste containers must be clearly labeled with:

  • The full chemical name: this compound

  • The words "Hazardous Waste"

  • Relevant hazard warnings (e.g., "Caution: Chemical of Unknown Toxicity")

  • The Principal Investigator's name and lab location.[1][2]

On-Site Accumulation: Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. Ensure containers are kept tightly closed except when adding waste and that the SAA has secondary containment.[1]

Arrangement for Disposal: Follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department. Provide them with all available information about the compound.[1][2]

References

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AG-205
Reactant of Route 2
Reactant of Route 2
AG-205

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